2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGNIURZTZLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344595 | |
| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79418-73-8 | |
| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79418-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde: Molecular Structure, Synthesis, and Applications
This guide offers an in-depth exploration of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to the scientific community. As a key building block, its unique structural characteristics—stemming from the interplay of its fluoro, hydroxyl, methoxy, and aldehyde functional groups—make it a valuable intermediate in the synthesis of complex molecules, particularly within the realms of pharmaceutical and materials science. This document provides a detailed analysis of its molecular architecture, validated protocols for its synthesis and characterization, and insights into its applications for researchers, chemists, and drug development professionals.
Molecular Structure and Physicochemical Profile
This compound is a polysubstituted benzene derivative. The strategic placement of its functional groups dictates its reactivity, electronic properties, and potential for intermolecular interactions.
1.1. Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 79418-73-8[1]
-
Molecular Formula: C₈H₇FO₃[1]
-
Molecular Weight: 170.14 g/mol [1]
-
Canonical SMILES: COC1=C(C(=C(C=C1)C=O)F)O[1]
-
InChI Key: GQWGNIURZTZLNL-UHFFFAOYSA-N[1]
1.2. Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the molecule.
| Property | Value | Source |
| Molecular Weight | 170.14 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
1.3. Analysis of Structural Features
The molecule's chemical behavior is a direct consequence of the electronic effects of its substituents on the aromatic ring.
-
Aldehyde Group (-CHO): Positioned at C1, this group is a moderate deactivator and meta-director due to its electron-withdrawing nature (both inductive and resonance). It serves as the primary reactive site for nucleophilic addition and condensation reactions, forming Schiff bases, hydrazones, and other derivatives.[2]
-
Fluorine Atom (-F): Located at C2, fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity. However, it also has a weak electron-donating resonance effect. In drug development, the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[3]
-
Hydroxyl Group (-OH): At C3, the hydroxyl group is a strong activator and ortho-, para-director via its potent electron-donating resonance effect. It is also a key site for hydrogen bonding and can be deprotonated to form a phenoxide, further enhancing its reactivity.
-
Methoxy Group (-OCH₃): Situated at C4, the methoxy group is also a strong activating, ortho-, para-directing group through resonance. It contributes to the electron density of the ring and influences the molecule's solubility.[3]
The interplay between these groups creates a unique electronic environment that directs the molecule's reactivity and defines its utility as a chemical intermediate.
Caption: Molecular structure of this compound.
Synthesis and Characterization
2.1. Proposed Synthetic Workflow
A logical synthetic route could start from a more accessible precursor, such as 2-fluoro-4-methoxyphenol, and introduce the hydroxyl and aldehyde functionalities through directed ortho-metalation and subsequent formylation.
Caption: A conceptual workflow for the synthesis of the target molecule.
2.2. Experimental Protocol: Spectroscopic Analysis
Confirming the structure and purity of the synthesized compound is critical. The following protocols outline standard methods for spectroscopic characterization.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[4]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
Expected ¹H NMR Signatures:
-
A singlet for the aldehyde proton (~9.8-10.2 ppm).
-
A singlet for the hydroxyl proton (variable, ~5-7 ppm).
-
A singlet for the methoxy protons (~3.9 ppm).
-
Two doublets in the aromatic region for the two ring protons, showing coupling to each other and potentially to the fluorine atom.
-
-
Expected ¹³C NMR Signatures:
-
A peak for the aldehyde carbon (~190 ppm).
-
Multiple peaks in the aromatic region (110-160 ppm), with carbon atoms bonded to or near the fluorine showing characteristic C-F coupling.
-
A peak for the methoxy carbon (~56 ppm).
-
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups based on their vibrational frequencies.
-
Methodology:
-
Expected Characteristic Peaks:
-
Broad O-H stretch (~3200-3500 cm⁻¹).
-
Aromatic C-H stretch (~3000-3100 cm⁻¹).
-
Aldehyde C=O stretch (~1670-1690 cm⁻¹).
-
Aromatic C=C stretches (~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹).
-
C-O stretches (~1200-1300 cm⁻¹).
-
C-F stretch (~1000-1100 cm⁻¹).
-
Applications in Research and Drug Development
Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry. The specific combination of functional groups in this compound makes it a precursor for various molecular scaffolds.
-
Pharmaceutical Intermediates: The aldehyde group provides a reactive handle for constructing more complex molecules. For instance, it can be used in condensation reactions to form chalcones or Schiff bases, which are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[2][5]
-
Role of Fluorine in Drug Design: The presence of a fluorine atom is a common strategy in modern drug discovery.[3] It can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, and its high electronegativity can lead to stronger binding interactions with target proteins.
-
Precursor to Natural Product Analogs: Many natural products with therapeutic value contain substituted phenolic moieties. This compound serves as a valuable starting material for synthesizing fluorinated analogs of such natural products, allowing for the exploration of structure-activity relationships.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds (e.g., other fluorinated, hydroxylated, and methoxylated benzaldehydes) should be used to guide handling procedures.
-
General Hazards: Similar compounds are often classified as causing skin irritation, serious eye damage/irritation, and potential respiratory irritation.[6][7][8][9]
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]
-
Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[7]
-
Conclusion
This compound represents a sophisticated chemical building block with significant potential for synthetic chemistry. Its molecular structure, characterized by a unique arrangement of electron-donating and electron-withdrawing groups, provides a versatile platform for the development of novel compounds. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for researchers and scientists aiming to leverage its capabilities in drug discovery and materials science. The strategic incorporation of this intermediate can lead to the creation of molecules with enhanced biological activity and optimized physicochemical properties.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Thermo Fisher Scientific. Safety Data Sheet - 2-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]
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PubChem. 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate. Available from: [Link]
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PubChem. 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Collins, R. C., et al. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Available from: [Link]
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PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]
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Rathi, S. S., et al. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available from: [Link]
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A Comprehensive Technical Guide to 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde for Advanced Research Applications
This technical guide provides an in-depth analysis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, nomenclature, strategic importance in drug design, and plausible synthetic pathways, offering a resource for researchers and drug development professionals.
Nomenclature and Chemical Identification
Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged to ensure unambiguous communication and reproducibility in the scientific community.
IUPAC Name
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name explicitly defines the arrangement of functional groups on the benzaldehyde core: a fluorine atom at position 2, a hydroxyl group at position 3, and a methoxy group at position 4, relative to the aldehyde group at position 1.
Synonyms and Common Identifiers
In literature and commercial catalogs, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches.
Chemical Abstract Service (CAS) Number
The unique CAS Registry Number for this compound is 79418-73-8 .[1] This identifier is essential for database searches and regulatory compliance.
Physicochemical and Structural Properties
The compound's physical and chemical characteristics dictate its behavior in biological and chemical systems. The strategic placement of fluoro, hydroxyl, and methoxy groups imparts unique properties relevant to its application as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | PubChem[1] |
| Molecular Weight | 170.14 g/mol | PubChem[1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)F)O | PubChem[1] |
| InChI Key | GQWGNIURZTZLNL-UHFFFAOYSA-N | PubChem[1] |
| PubChem CID | 598156 | PubChem[1] |
| Physical State | Solid (predicted) | General chemical principles |
Strategic Importance in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are foundational scaffolds in the synthesis of pharmaceuticals. The specific functional groups on this compound make it a particularly valuable building block.
-
Aldehyde Functionality : The aldehyde group is a versatile chemical handle for constructing more complex molecular architectures. It readily participates in reactions such as Wittig olefination, aldol condensations, reductive amination, and the formation of Schiff bases, enabling the synthesis of a diverse library of bioactive molecules.[2]
-
Fluorine Substitution : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. A fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[3]
-
Phenolic Hydroxyl Group : The hydroxyl group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets. It also provides a site for further derivatization, such as ether or ester formation, to modulate solubility and pharmacokinetic properties.
-
Structural Analogy : This compound is a structural analog of other biologically important benzaldehydes. For instance, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is a key starting material for the synthesis of the potent anticancer agent (Z)-combretastatin A-4.[4] The introduction of a fluorine atom at the 2-position could lead to novel analogs with potentially improved efficacy or selectivity.
Given these features, this compound is a promising intermediate for developing novel therapeutics, particularly in oncology and neurodegenerative diseases where fluorinated compounds have shown significant promise.[2]
Proposed Synthetic Methodology
While specific, scaled-up syntheses are often proprietary, a chemically sound and efficient route can be proposed based on established organic transformations. A logical approach involves the regioselective formylation of a suitable precursor, such as 3-fluoro-4-methoxyphenol.
Workflow: Ortho-Formylation via the Duff Reaction
The Duff reaction is a classic method for the formylation of electron-rich aromatic compounds, particularly phenols. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or glycerol/boric acid. The reaction proceeds via an electrophilic aromatic substitution, with the iminium ion generated from HMTA acting as the electrophile. The ortho-position to the activating hydroxyl group is the preferred site of substitution.
Caption: Proposed synthesis via Duff formylation of 3-fluoro-4-methoxyphenol.
Experimental Protocol (Illustrative)
-
Reaction Setup : To a solution of 3-fluoro-4-methoxyphenol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Execution : Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating is required to drive the formation of the electrophilic iminium species and overcome the activation energy for the substitution.
-
Hydrolysis : After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water and 2M hydrochloric acid. Stir vigorously for 1-2 hours to hydrolyze the intermediate Schiff base to the final aldehyde. Rationale: The acidic aqueous workup is critical for the hydrolysis step, which releases the aldehyde functionality.
-
Extraction and Purification : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification : Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Safety and Handling
No specific safety data sheet (SDS) is broadly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical. Based on data from structurally related compounds like 2-Fluoro-3-methoxybenzaldehyde and 3-Hydroxy-4-methoxybenzaldehyde, the following hazards should be anticipated:
-
Harmful if swallowed .[5]
-
Causes skin irritation .[5]
-
May cause an allergic skin reaction .[5]
-
May cause respiratory irritation .[5]
Recommended Precautions :
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[5]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its unique combination of a reactive aldehyde, a bio-isosteric fluorine atom, and a phenolic hydroxyl group makes it an attractive building block for creating novel molecules with enhanced pharmacological properties. The synthetic route proposed herein offers a reliable method for its preparation, enabling further exploration of its utility in developing next-generation therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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solubility of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic aldehyde with significant potential as a building block in pharmaceutical synthesis and materials science.[1] Understanding its solubility profile in various organic solvents is a cornerstone for its practical application, influencing everything from reaction kinetics and purification strategies to formulation and biological screening. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, presents a predicted solubility profile based on its molecular structure, and details a robust experimental protocol for quantitative solubility determination. Our approach emphasizes the causality behind experimental design, ensuring that researchers can not only apply these methods but also adapt them to their specific needs with confidence.
Introduction to this compound
This compound (CAS: 79418-73-8) is a multifunctional aromatic compound.[2] Its structure incorporates an aldehyde group, a phenolic hydroxyl group, a methoxy ether group, and a fluorine substituent on the benzene ring. This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a valuable intermediate. For instance, related fluorinated and hydroxylated benzaldehydes are used in the synthesis of Schiff bases, bioactive heterocycles, and active pharmaceutical ingredients (APIs).[1][3]
The successful application of this compound in any synthetic or formulation workflow is critically dependent on its interaction with solvents. A deep understanding of its solubility is paramount for:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants remain in the solution phase, thereby maximizing reaction rates and yields.
-
Purification: Developing effective crystallization, precipitation, or chromatographic purification methods.
-
Formulation: Creating stable solutions for drug delivery, screening assays, or material deposition.
-
Analytical Chemistry: Preparing samples for techniques such as HPLC, GC-MS, and NMR spectroscopy.
This document serves as a technical resource, grounding theoretical predictions in practical, verifiable experimental methodology.
Physicochemical Characteristics
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | PubChem[2] |
| Molecular Weight | 170.14 g/mol | PubChem[2] |
| Structure | Aromatic ring with aldehyde, hydroxyl, methoxy, and fluoro substituents | PubChem[2] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | PubChem[2] |
| Hydrogen Bond Acceptors | 4 (from aldehyde oxygen, hydroxyl oxygen, methoxy oxygen, and fluorine) | PubChem[2] |
| Predicted LogP | 0.9 | PubChem[2] |
Guiding Principles: The Theory of Solubility
The adage "like dissolves like" is the foundational principle of solubility. This concept is governed by the polarity and intermolecular forces of both the solute (this compound) and the solvent.
The key structural features of our target molecule dictate its behavior:
-
Phenolic Hydroxyl (-OH) Group: This is the most significant contributor to polarity. It can act as a strong hydrogen bond donor, readily interacting with protic solvents (e.g., alcohols) and potent hydrogen bond acceptors (e.g., DMSO, DMF).
-
Aldehyde (-CHO) and Methoxy (-OCH₃) Groups: The oxygen atoms in these groups are polar and can act as hydrogen bond acceptors, enhancing solubility in polar solvents.
-
Fluorine (-F) Atom: As the most electronegative element, fluorine contributes to the molecule's overall dipole moment, increasing its polarity.
-
Aromatic Ring: The benzene ring itself is nonpolar and hydrophobic. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.
The overall solubility is a balance between the polar, hydrogen-bonding functional groups and the nonpolar aromatic core. Given the presence of multiple polar groups, particularly the hydrogen-bond-donating hydroxyl group, the molecule is expected to exhibit a preference for polar solvents. Its solubility in nonpolar solvents is anticipated to be limited.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Medium | These solvents are strong hydrogen bond acceptors and have large dipole moments, enabling effective solvation of the polar functional groups. |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium to Low | These solvents have moderate polarity but lack hydrogen bonding capabilities, leading to moderate solvation. |
| Aromatic | Toluene, Benzene | Low | Interaction is primarily limited to van der Waals forces with the solute's aromatic ring; the polar groups hinder solubility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The significant mismatch in polarity between the solute and these nonpolar solvents results in poor solvation. |
| Aqueous | Water | Very Low / Insoluble | Despite its polar groups, the hydrophobic aromatic ring dominates, limiting water solubility, a common trait for many benzaldehydes.[5] |
Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)
This protocol describes a reliable, self-validating method for determining the equilibrium solubility of this compound at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps (e.g., 10 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed glass sample pans or vials for drying
-
Vacuum oven or desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.
-
Procedure: Add an excess amount of this compound to a glass vial (e.g., add ~100 mg to 2 mL of solvent). The presence of undissolved solid is essential. Seal the vial tightly.
-
-
Equilibration:
-
Rationale: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results. Agitation ensures the entire volume of the solvent is exposed to the solute, accelerating the path to equilibrium.
-
Procedure: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to guarantee equilibrium.
-
-
Phase Separation & Sampling:
-
Rationale: The solid and liquid phases must be separated without altering the temperature, which would change the solubility. Centrifugation followed by careful supernatant sampling is ideal. Filtration is a practical alternative.
-
Procedure: Allow the vials to stand undisturbed inside the thermostatic bath for at least 2 hours to let the solid settle. Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a pre-warmed glass syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed (tared) sample pan. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Rationale: To isolate the dissolved solid for accurate mass determination.
-
Procedure: Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant. Alternatively, use a desiccator.
-
-
Quantification and Calculation:
-
Rationale: To determine the mass of the solute dissolved in the known volume of solvent.
-
Procedure: Weigh the sample pan containing the dried solute residue. Calculate the solubility using the following formula:
Solubility (mg/mL) = (Final Mass of Pan + Solute) - (Initial Mass of Pan) / (Volume of Supernatant Sampled)
-
-
Validation:
-
Rationale: To ensure the reliability of the results.
-
Procedure: Repeat the experiment at least three times for each solvent to calculate the mean solubility and standard deviation.
-
Visualization of Experimental Workflow
The following diagram outlines the key stages of the gravimetric solubility determination protocol.
Sources
An In-depth Technical Guide to the Spectral Characteristics of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar compounds.
Introduction: The Structural and Chemical Context
This compound is a polysubstituted benzene derivative featuring an aldehyde, a fluorine atom, a hydroxyl group, and a methoxy group. This unique combination of functional groups dictates its chemical reactivity and its distinct spectral fingerprint. The ortho-fluoro, meta-hydroxyl, and para-methoxy substitution pattern relative to the aldehyde creates a complex interplay of electronic effects (both inductive and resonance), which are directly observable through spectroscopic techniques. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
The strategic placement of the fluorine atom, in particular, serves as a powerful probe in ¹⁹F NMR spectroscopy and introduces characteristic couplings in ¹H and ¹³C NMR, aiding in unambiguous structure determination.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts and coupling patterns are governed by the electronic environment created by the substituents.
Expected Chemical Shifts and Couplings:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.5 | Doublet | ~2-3 Hz (⁴JHF) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring. It is expected to exhibit a small through-space or four-bond coupling to the ortho-fluorine atom. |
| Aromatic (H-5) | 7.2 - 7.5 | Doublet of doublets | ~8-9 Hz (³JHH), ~1-2 Hz (⁴JHF) | This proton is ortho to the aldehyde group and meta to the fluorine atom. It will show a typical ortho coupling to H-6 and a smaller four-bond coupling to the fluorine. |
| Aromatic (H-6) | 6.8 - 7.1 | Doublet | ~8-9 Hz (³JHH) | This proton is meta to the aldehyde and ortho to the methoxy group. It will primarily show ortho coupling to H-5. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | N/A | The methoxy protons are expected to appear as a sharp singlet, deshielded by the attached oxygen atom. |
| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | Broad Singlet | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may not show coupling. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹³C NMR and ¹⁹F NMR Spectral Data
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale |
| Aldehyde (C=O) | 188 - 195 | ~5-10 Hz (³JCF) | The carbonyl carbon is highly deshielded. |
| C-1 (C-CHO) | 125 - 130 | ~3-5 Hz (²JCF) | The carbon bearing the aldehyde group. |
| C-2 (C-F) | 155 - 160 | ~240-260 Hz (¹JCF) | The carbon directly bonded to fluorine shows a large one-bond coupling constant and is significantly deshielded. |
| C-3 (C-OH) | 145 - 150 | ~10-15 Hz (²JCF) | The carbon attached to the hydroxyl group. |
| C-4 (C-OCH₃) | 150 - 155 | ~2-4 Hz (³JCF) | The carbon bonded to the methoxy group. |
| C-5 | 115 - 120 | ~3-5 Hz (⁴JCF) | Aromatic carbon. |
| C-6 | 110 - 115 | ~20-25 Hz (³JCF) | Aromatic carbon. |
| Methoxy (-OCH₃) | 55 - 60 | N/A | The methoxy carbon. |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound. The chemical shift will be indicative of the electronic environment, and the signal will be split by couplings to nearby protons.
-
Predicted Chemical Shift: -110 to -140 ppm (relative to CFCl₃).
-
Multiplicity: A multiplet due to coupling with H-5 (⁴JHF) and potentially the aldehyde proton (⁴JHF).
Predicted Infrared (IR) Spectral Data
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aldehyde) | 2720 - 2820 | Medium, Sharp (often two bands) | Stretching (Fermi resonance) |
| C=O (aldehyde) | 1670 - 1690 | Strong, Sharp | Stretching |
| C=C (aromatic) | 1580 - 1620 | Medium-Strong | Stretching |
| C-O (methoxy) | 1250 - 1280 (asymmetric), 1020-1050 (symmetric) | Strong | Stretching |
| C-F | 1100 - 1200 | Strong | Stretching |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Weight: The nominal molecular weight of this compound (C₈H₇FO₃) is 170 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to this mass.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
[M]⁺• (m/z 170): The molecular ion peak.
-
[M-1]⁺ (m/z 169): Loss of a hydrogen atom from the aldehyde group, which is a common fragmentation for benzaldehydes.
-
[M-29]⁺ (m/z 141): Loss of the CHO group.
-
[M-15]⁺ (m/z 155): Loss of a methyl radical from the methoxy group.
-
Workflow for Mass Spectrometry Analysis:
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion
The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a comprehensive and complementary set of data for the unambiguous identification and characterization of this compound. This guide offers a predictive framework based on established spectroscopic principles and data from analogous structures. Experimental verification of these predictions will be crucial for any research or development activities involving this compound. The detailed protocols provided herein offer a starting point for acquiring high-quality spectral data.
References
A Technical Guide to the Synthesis of 2-Fluoro-isovanillin for Advanced Pharmaceutical Research
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 2-fluoro-isovanillin (2-fluoro-3-hydroxy-4-methoxybenzaldehyde), a valuable building block for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a strategic guide grounded in mechanistic principles and practical considerations.
Introduction: The Significance of Fluorinated Phenolic Aldehydes in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Fluoro-isovanillin, a fluorinated analog of the naturally occurring isovanillin, presents a unique scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom ortho to the phenolic hydroxyl group can significantly influence intramolecular hydrogen bonding and the electronic nature of the aromatic ring, offering a powerful tool for modulating drug-receptor interactions.
This guide details a two-stage synthetic approach, commencing with the synthesis of the isovanillin precursor, followed by a regioselective electrophilic fluorination. The rationale behind the choice of reagents and reaction conditions is elucidated to provide a thorough understanding of the synthetic strategy.
Part 1: Synthesis of the Isovanillin Precursor
The synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a critical first step. Several methods have been reported for its preparation, with the selective de-alkylation of a 3-alkoxy-4-methoxybenzaldehyde being an efficient route.[3] For the purpose of this guide, we will focus on a well-documented method starting from the readily available and economical ethyl vanillin.
Synthetic Strategy: From Ethyl Vanillin to Isovanillin
This two-step process involves the methylation of the free hydroxyl group of ethyl vanillin, followed by a selective de-ethylation. The larger ethyl group is more readily cleaved under acidic conditions compared to the methyl group, leading to the desired isovanillin with high selectivity.
Experimental Protocol: Synthesis of Isovanillin from Ethyl Vanillin
Step 1: Methylation of Ethyl Vanillin to 3-Ethoxy-4-methoxybenzaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve ethyl vanillin (1 equivalent) in a suitable solvent such as toluene.
-
Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water to the reaction mixture.
-
Methylation: While stirring vigorously, add dimethyl sulfate (1.1 equivalents) dropwise from the dropping funnel. An exothermic reaction is expected; maintain the temperature around 60-70 °C.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux (around 90-100 °C) for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer, wash it with a 10% sodium hydroxide solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 3-ethoxy-4-methoxybenzaldehyde, which can be used in the next step without further purification.
Step 2: Selective De-ethylation to Isovanillin
-
Reaction Setup: To the crude 3-ethoxy-4-methoxybenzaldehyde from the previous step, add concentrated sulfuric acid (approximately 70-80%).
-
De-ethylation: Heat the mixture to 60-70 °C with constant stirring for 2-4 hours. The reaction should be monitored by TLC to ensure complete conversion.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product, isovanillin, will precipitate out as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Further purification can be achieved by recrystallization from aqueous ethanol to afford pure isovanillin.
| Parameter | Value | Reference |
| Starting Material | Ethyl Vanillin | Commercially Available |
| Key Reagents | Dimethyl Sulfate, Sodium Hydroxide, Sulfuric Acid | Standard Laboratory Reagents |
| Overall Yield | ~90-95% | [3] |
| Purity | >98% (after recrystallization) |
Part 2: Regioselective ortho-Fluorination of Isovanillin
The introduction of a fluorine atom specifically at the C2 position of the isovanillin ring is the most critical and challenging step in this synthesis. Direct electrophilic fluorination of phenols can often lead to a mixture of ortho and para isomers. However, the directing effect of the hydroxyl group in isovanillin, coupled with the choice of a suitable electrophilic fluorinating agent, can achieve the desired regioselectivity.
Synthetic Strategy: Electrophilic Aromatic Substitution
We propose the use of an electrophilic fluorinating agent, such as Selectfluor®, for the direct ortho-fluorination of isovanillin. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of isovanillin attacks the electrophilic fluorine source. The hydroxyl group is a strong activating and ortho-, para-directing group. The para position is blocked by the methoxy group, thus favoring substitution at the ortho positions. Steric hindrance from the adjacent aldehyde group at C1 may further influence the regioselectivity towards the C2 position.
Diagram of the Proposed Synthetic Pathway for 2-Fluoro-isovanillin
Caption: Proposed synthetic route to 2-fluoro-isovanillin from isovanillin.
Experimental Protocol: Synthesis of 2-Fluoro-isovanillin
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve isovanillin (1 equivalent) in a dry, polar aprotic solvent such as acetonitrile.
-
Reagent Addition: Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically carried out under an inert atmosphere to prevent side reactions.[4][5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be carefully monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-fluoro-isovanillin.
| Parameter | Recommended Condition | Rationale & Reference |
| Fluorinating Agent | Selectfluor® | A stable, safe, and effective electrophilic fluorinating agent.[2][4] |
| Solvent | Acetonitrile (dry) | A polar aprotic solvent that facilitates the dissolution of both reactants. |
| Stoichiometry | 1.1 - 1.5 eq. of Selectfluor® | To ensure complete conversion of the starting material. |
| Temperature | Room Temperature | Mild conditions to minimize potential side reactions. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored. |
| Purification | Silica Gel Column Chromatography | To isolate the desired product from any unreacted starting material and byproducts. |
Causality and Trustworthiness of the Protocol
The choice of Selectfluor® is based on its well-established efficacy and safety profile as an electrophilic fluorinating agent.[2][4] The proposed protocol is designed to be self-validating through careful reaction monitoring via TLC or HPLC. The purification by column chromatography ensures the isolation of a high-purity product, which is essential for subsequent applications in drug development. The mechanistic rationale for ortho-selectivity is grounded in fundamental principles of electrophilic aromatic substitution, lending confidence to the proposed outcome.
Diagram of the Experimental Workflow for the Synthesis of 2-Fluoro-isovanillin
Caption: Step-by-step workflow for the synthesis of 2-fluoro-isovanillin.
Conclusion
This technical guide outlines a reliable and mechanistically sound synthetic route to 2-fluoro-isovanillin. By providing a detailed, step-by-step protocol, along with the underlying scientific principles, we empower researchers to confidently synthesize this valuable compound for their drug discovery programs. The presented methodology emphasizes safety, efficiency, and purity, aligning with the rigorous standards of the pharmaceutical industry.
References
-
Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015). National Institutes of Health. [Link]
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Selectfluor: mechanistic insight and applications. (n.d.). PubMed. [Link]
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Selectfluor. (n.d.). Wikipedia. [Link]
- Method for directly fluorinating ortho-position of phenol compound. (n.d.).
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). National Institutes of Health. [Link]
-
para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023). National Institutes of Health. [Link]
-
Deoxyfluorination of Phenols. (n.d.). DASH (Harvard). [Link]
-
A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. (2022). White Rose Research Online. [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (1999). ACS Publications. [Link]
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N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. [Link]
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starting materials for 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of various pharmaceutical agents. The strategic placement of the fluoro, hydroxyl, and methoxy substituents on the benzaldehyde scaffold offers unique opportunities for molecular design and optimization of drug candidates. This technical guide provides a comprehensive overview of the viable synthetic strategies for obtaining this important intermediate, with a primary focus on starting materials, reaction mechanisms, and detailed experimental protocols. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthesis, enabling them to adapt and optimize the procedures for their specific needs.
Introduction: Strategic Importance of this compound
The this compound moiety is incorporated into a range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the phenolic hydroxyl and methoxy groups provide handles for further chemical modification and can participate in key hydrogen bonding interactions with biological targets. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. This guide will explore the most logical and efficient synthetic pathways, starting from commercially available precursors.
Retrosynthetic Analysis: Identifying Key Starting Materials
A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic disconnections.
Figure 1: Retrosynthetic analysis of this compound.
Strategy A: Formylation of a Pre-fluorinated Phenol. This approach commences with a phenol already possessing the desired fluorine and methoxy substituents, namely 2-fluoro-4-methoxyphenol . The key transformation is the regioselective introduction of a formyl group at the C3 position.
Strategy B: Fluorination of a Substituted Benzaldehyde. This alternative route starts with the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde) and focuses on the regioselective introduction of a fluorine atom at the C2 position.
This guide will primarily focus on Strategy A, as it offers a more direct and potentially higher-yielding pathway, given the challenges associated with regioselective fluorination of activated phenolic systems. Strategy B will be discussed as a viable alternative with its own set of considerations.
Primary Synthetic Route: Formylation of 2-Fluoro-4-methoxyphenol
The success of this strategy hinges on the regioselective formylation of 2-fluoro-4-methoxyphenol. This starting material is commercially available from various suppliers, making this a practical approach for laboratory-scale synthesis.[1][2][3]
Analysis of Directing Group Effects
The regiochemical outcome of electrophilic aromatic substitution on 2-fluoro-4-methoxyphenol is governed by the directing effects of the three substituents:
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group.[4][5][6]
-
Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.[4][5][6]
-
Fluorine (-F): A deactivating, ortho, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.[7]
In 2-fluoro-4-methoxyphenol, the positions ortho to the hydroxyl group are C3 and C5. The para position is occupied by the fluorine atom. Both the hydroxyl and methoxy groups, being powerful activators, will strongly direct the incoming electrophile (the formylating agent) to the C3 and C5 positions. The fluorine atom also directs to these positions. The key to a successful synthesis is to achieve high selectivity for formylation at the desired C3 position over the C5 position.
Evaluation of Formylation Methods
Several classical and modern formylation reactions are applicable to phenols.[8] The choice of method will significantly impact the regioselectivity and overall yield.
| Formylation Method | Reagents | Typical Selectivity | Advantages | Disadvantages |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, acetic acid) | Generally ortho to hydroxyl | Mild conditions, readily available reagents.[5][9] | Can give mixtures of isomers, moderate yields.[10] |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH) | Predominantly ortho to hydroxyl | Well-established, uses inexpensive reagents.[11] | Often low yields, harsh conditions, formation of byproducts.[12][13][14] |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Generally para to activating groups, but can be ortho | Effective for electron-rich aromatics.[15][16][17] | Reagent is a weaker electrophile, may require highly activated substrates. |
| Magnesium-Mediated Formylation | MgCl₂, Et₃N, Paraformaldehyde | Highly ortho-selective | Excellent regioselectivity, good to high yields, mild conditions.[1][4][18] | Requires anhydrous conditions. |
Based on literature precedent for achieving high ortho-selectivity in the formylation of phenols, the magnesium-mediated formylation stands out as the most promising method for the synthesis of this compound.[1][2][4][18] The chelation of the phenoxide and formaldehyde to the magnesium ion is believed to direct the formylation exclusively to the ortho position.
Figure 2: Proposed synthetic workflow for the primary route.
Detailed Experimental Protocol: Magnesium-Mediated Ortho-Formylation
This protocol is adapted from the highly regioselective method reported by Casnati, Skattebøl, and Hansen.[1][4][18]
Materials:
-
2-Fluoro-4-methoxyphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents). The flask is then purged with dry nitrogen.
-
Addition of Reagents: Anhydrous THF is added via syringe, followed by the dropwise addition of triethylamine (2.0 equivalents). The mixture is stirred for 10-15 minutes at room temperature. 2-Fluoro-4-methoxyphenol (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is then added to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show a characteristic aldehyde proton singlet, aromatic protons with coupling patterns consistent with the substitution pattern, and a methoxy singlet.
Alternative Synthetic Route: Ortho-Fluorination of Isovanillin
While the formylation of 2-fluoro-4-methoxyphenol is the recommended primary route, an alternative strategy involving the direct fluorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is also plausible, particularly with the advent of modern electrophilic fluorinating agents. Isovanillin is a readily available and inexpensive starting material.[19]
Challenges in Regioselective Fluorination
Direct electrophilic fluorination of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to over-reaction and a mixture of isomers.[6][20] The hydroxyl and methoxy groups in isovanillin are both activating and ortho, para-directing. The desired fluorination at the C2 position is ortho to the hydroxyl group and meta to the methoxy group.
Potential Fluorinating Agents
Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), have shown promise in the fluorination of electron-rich aromatic compounds.[21][22][23] These reagents are often more selective than traditional fluorinating agents. The reaction would likely proceed via an electrophilic aromatic substitution mechanism.
Figure 3: Proposed synthetic workflow for the alternative route.
General Experimental Considerations for Fluorination
A general procedure for the fluorination of a phenol with Selectfluor® would involve dissolving the phenol in a suitable solvent, such as acetonitrile or a protic solvent like formic acid, and then adding the fluorinating agent at a controlled temperature. The reaction conditions would need to be carefully optimized to maximize the yield of the desired 2-fluoro isomer.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through the highly regioselective ortho-formylation of commercially available 2-fluoro-4-methoxyphenol using a magnesium-mediated protocol. This method offers excellent control over the position of the formyl group introduction, leading to a high yield of the desired product. While the direct fluorination of isovanillin presents an alternative, the challenges in controlling regioselectivity make it a less straightforward approach.
Future research in this area could focus on the development of catalytic and even more environmentally benign formylation and fluorination methods. The exploration of flow chemistry for these transformations could also offer advantages in terms of safety, scalability, and process control. This guide provides a solid foundation for researchers to confidently synthesize this compound and to further innovate in the field of fluorinated aromatic compound synthesis.
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- Hofsløkken, N. U., & Skattebøl, L. (1999). A new and convenient method for the ortho-formylation of phenols. Acta Chemica Scandinavica, 53, 258-262.
- A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
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- How to perform MgCl2-Et3N ortho-formylation of phenols successfully?
- Casnati-Skattebøl Formyl
- Electrophilic arom
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- Fluorination of p-substituted phenols (1) with Selectfluor (2).
- The Duff Reaction: Researching A Modific
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Regioselective ipso formylation of p- tert-butylcalixarene | Request PDF. ResearchGate. (2025, August 6).
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The Synthetic Versatility of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde: A Gateway to Novel Bioactive Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative
In the landscape of medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel therapeutic agents. Substituted benzaldehydes, in particular, serve as foundational building blocks for a diverse array of complex molecules.[1] This guide focuses on the untapped potential of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 79418-73-8), a molecule poised for significant applications in research and drug development.[2] Its unique trifecta of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-donating methoxy group, further modulated by the presence of a fluorine atom—renders it a highly attractive starting material for the synthesis of innovative bioactive compounds.
The fluorine atom, a bioisostere of the hydrogen atom, is a key player in modern drug design. Its incorporation into a molecule can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[3] The strategic placement of fluorine in this compound, ortho to the hydroxyl and meta to the aldehyde, is anticipated to influence the reactivity and biological activity of its derivatives in unique ways.
While direct and extensive research on this compound is emerging, its structural similarity to other well-studied substituted benzaldehydes allows for a reasoned projection of its synthetic utility. This guide will provide an in-depth exploration of its potential applications as a precursor for the synthesis of two major classes of bioactive compounds: Schiff bases and chalcones . We will delve into the mechanistic underpinnings of these syntheses, provide detailed experimental protocols, and discuss the potential biological significance of the resulting molecular frameworks.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| CAS Number | 79418-73-8 | [2] |
| IUPAC Name | This compound | [2] |
Core Synthetic Applications: A World of Possibilities
The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. For this compound, the aldehyde moiety serves as the primary reactive site for the construction of more complex molecular architectures.
The Synthesis of Novel Schiff Bases: Versatile Ligands and Bioactive Agents
Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde.[4] Those derived from ortho-hydroxy benzaldehydes are of particular interest due to their ability to form stable intramolecular hydrogen bonds and act as effective chelating ligands for various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the Schiff base ligand alone.[5]
Causality Behind the Application: The synthesis of Schiff bases from this compound is a logical first step in exploring its synthetic potential. The reaction is typically high-yielding and provides a straightforward method to introduce a wide variety of functionalities into the final molecule by simply changing the primary amine reactant. The presence of the ortho-hydroxyl group allows for the formation of a six-membered chelation ring with a metal ion, a structural motif often associated with enhanced antimicrobial and anticancer properties. The fluorine and methoxy substituents can further modulate the electronic properties and steric environment of the resulting Schiff base and its metal complexes, potentially fine-tuning their biological activity.
Experimental Protocol: General Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine via reflux condensation.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1 equivalent of the chosen primary amine in absolute ethanol.
-
Reaction Mixture: Slowly add the amine solution to the aldehyde solution with continuous stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Visualization of the Synthetic Workflow
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Potential Biological Activities of Derived Chalcones:
-
Anticancer Activity: Chalcones are widely recognized for their potent anticancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. [6]The substitution pattern on both aromatic rings plays a crucial role in their cytotoxic efficacy.
-
Anti-inflammatory Activity: Many chalcone derivatives exhibit significant anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Antioxidant Activity: The phenolic hydroxyl group in chalcones derived from this compound would likely contribute to their antioxidant properties by acting as a radical scavenger.
Future Perspectives and Conclusion
This compound represents a promising, yet underexplored, platform for the synthesis of novel bioactive molecules. Its unique combination of functional groups provides a rich playground for synthetic chemists to explore. The potential to generate diverse libraries of Schiff bases and chalcones with tunable electronic and steric properties makes it a valuable tool in the quest for new therapeutic agents.
While this guide has focused on the synthesis of Schiff bases and chalcones, the reactivity of this compound extends to a wide range of other organic transformations, including its use in the synthesis of various heterocyclic compounds like coumarins, chromenes, and benzofurans.
Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Such studies will not only expand our understanding of the structure-activity relationships of these compounds but also pave the way for the development of new drugs with improved efficacy and safety profiles. The insights provided in this guide are intended to serve as a catalyst for such research endeavors, empowering scientists to unlock the full potential of this versatile chemical building block.
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The Multifaceted Biological Activities of Fluorinated Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Modulating Benzaldehyde's Bioactivity
The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This petite yet powerful halogen can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. When strategically applied to the versatile benzaldehyde scaffold, fluorine substitution unlocks a remarkable spectrum of biological activities. Fluorinated benzaldehyde derivatives have emerged as promising candidates in the development of novel therapeutics, demonstrating significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated benzaldehyde derivatives. Moving beyond a mere catalog of compounds, we will delve into the causality behind their mechanisms of action, provide detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to guide future drug design efforts.
Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated benzaldehyde derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Mechanism of Action: Inhibition of EGFR and NF-κB Signaling
A prominent mechanism by which these compounds exert their anticancer effects is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
EGFR Inhibition: Overexpression or mutation of EGFR is a hallmark of many cancers. Fluorinated benzaldehyde derivatives, particularly cinnamide analogs, have been shown to act as EGFR inhibitors.[1] These small molecules typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades like the Ras-Raf-MAPK and PI3K/Akt pathways that are crucial for cell proliferation and survival.[2][3]
-
NF-κB Pathway Inhibition: The NF-κB pathway is a critical regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[1][4][5] Certain fluorinated benzaldehyde derivatives can suppress the activation of NF-κB, often by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[6][7] This prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of its target genes involved in cancer progression.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer potency of fluorinated benzaldehyde derivatives is intricately linked to their structural features, particularly the position and nature of substituents on the benzaldehyde ring.
-
Fluorine Position: Studies have shown that the position of the fluorine atom on the phenyl ring significantly influences cytotoxic activity. For instance, in a series of fluoroaryl-substituted FL118 derivatives, para-fluorine substitution on the benzene ring was found to be a favorable modification for antitumor activity.[7]
-
Nature of the Derivative: The type of derivative synthesized from the fluorinated benzaldehyde core is crucial.
-
Cinnamide Derivatives: These have shown potent activity, with one imidazolone derivative bearing a specific moiety displaying an IC50 value of 4.23 μM against the HepG2 liver cancer cell line.[8]
-
Schiff Bases: Fluorinated Schiff bases have also exhibited strong cytotoxic effects. One derivative containing five fluorine atoms showed a remarkable IC50 of 0.64 μM against the A549 lung cancer cell line.[9]
-
-
Other Substituents: The presence of other functional groups, in addition to fluorine, can modulate activity. For example, in some series, the presence of a methoxy group alongside fluorine resulted in potent anticancer activity.[7]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative fluorinated benzaldehyde derivatives against various cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamide | Imidazolone derivative 6 | HepG2 (Liver) | 4.23 | [8] |
| Schiff Base | Compound 6 (pentafluoro) | A549 (Lung) | 0.64 | [9] |
| Imidazobenzothiazole | Compound 48 (dichloro) | Various | - | [10] |
| Fluoroaryl-FL118 | Compound 7n (difluoro) | A549 (Lung) | 9.0 | [7] |
| Fluoroaryl-FL118 | Compound 7l (trifluoromethoxy) | HCT116 (Colorectal) | 14.6 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 1.5-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[13] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
Fluorinated benzaldehyde derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. For instance, some benzaldehyde derivatives are known to interact with the surface of bacterial cells, leading to the disintegration of the cell membrane and the release of intracellular components.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
-
Fluorination: The presence of fluorine can enhance the lipophilicity of the benzaldehyde derivative, facilitating its penetration through the microbial cell wall.
-
Schiff Base Formation: The condensation of fluorinated benzaldehydes with various amines to form Schiff bases is a common strategy to enhance antimicrobial activity. The resulting imine group (-C=N-) is often crucial for the biological effect.
-
Other Substituents: The nature and position of other substituents on the aromatic rings can significantly impact the antimicrobial spectrum and potency.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated benzaldehyde derivatives against various microbial strains.
| Derivative Type | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Prenylated Benzaldehyde | Dihydroauroglaucin | Escherichia coli | 1.95 | [4] |
| Prenylated Benzaldehyde | Dihydroauroglaucin | Streptococcus mutans | 1.95 | [4] |
| Prenylated Benzaldehyde | Dihydroauroglaucin | Staphylococcus aureus | 3.9 | [4] |
| Benzimidazole | TFBZ | MRSA | 4 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the fluorinated benzaldehyde derivative in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[15]
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a positive control (inoculum without the compound), and the twelfth well serves as a negative control (broth only).[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the negative control).[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory and Neuroprotective Activities
Beyond their anticancer and antimicrobial properties, fluorinated benzaldehyde derivatives have also shown promise as anti-inflammatory and neuroprotective agents.
Anti-inflammatory Effects
Several benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[6][17] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][17] Some derivatives have also been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6]
Neuroprotective Potential
The neuroprotective effects of some fluorinated compounds are linked to their ability to mitigate excitotoxic damage and reduce inflammation in the brain. For example, the fluorinated salicylate, triflusal, has been shown to have a neuroprotective effect by decreasing the expression of proinflammatory molecules like iNOS, COX-2, IL-1β, and TNF-α after an excitotoxic lesion.[18] Furthermore, the unique properties of fluorine make it a valuable tool in the development of imaging agents for neurodegenerative diseases.[19]
Conclusion and Future Perspectives
Fluorinated benzaldehyde derivatives represent a versatile and highly promising class of compounds in drug discovery. The strategic incorporation of fluorine into the benzaldehyde scaffold provides a powerful means to modulate a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ability of these compounds to interact with and inhibit key biological targets such as EGFR and the NF-κB pathway underscores their therapeutic potential.
Future research in this area should continue to focus on elucidating detailed structure-activity relationships to enable the rational design of more potent and selective derivatives. Further exploration of their mechanisms of action, particularly in the context of neuroprotection and anti-inflammatory responses, will be crucial. The development of efficient and scalable synthetic methodologies will also be essential to facilitate the generation of diverse libraries of these compounds for high-throughput screening. Ultimately, the continued investigation of fluorinated benzaldehyde derivatives holds great promise for the discovery of novel and effective therapeutic agents for a variety of human diseases.
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- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella [mdpi.com]
- 12. "Synthesis of Fluoroflavones as Potential Neuroprotective Agents" by Maali Alshammari [egrove.olemiss.edu]
- 13. mdpi.com [mdpi.com]
- 14. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a valuable substituted aromatic aldehyde for applications in pharmaceutical and materials science research. The synthesis is based on the regioselective formylation of the commercially available precursor, 2-fluoro-3-methoxyphenol, via the Vilsmeier-Haack reaction. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization data, and a discussion of the critical parameters influencing the reaction's success.
Introduction
Substituted benzaldehydes are pivotal intermediates in organic synthesis, serving as foundational building blocks for a diverse array of more complex molecules. The specific compound, this compound, incorporates a unique substitution pattern that makes it a desirable precursor for novel therapeutic agents and advanced materials. The strategic placement of the fluoro, hydroxyl, and methoxy groups offers multiple points for further functionalization, enabling the exploration of new chemical space. This protocol details a reliable method for its preparation in a laboratory setting.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The chosen synthetic route employs the Vilsmeier-Haack reaction to introduce a formyl group onto the aromatic ring of 2-fluoro-3-methoxyphenol. This reaction is particularly well-suited for the formylation of electron-rich aromatic compounds.[1][2] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the activated aromatic ring.
The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors. In the case of 2-fluoro-3-methoxyphenol, the hydroxyl and methoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. The formylation is anticipated to occur predominantly at the position para to the hydroxyl group due to a combination of electronic activation and reduced steric hindrance compared to the position between the fluoro and hydroxyl groups.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-3-methoxyphenol | ≥98% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS grade | VWR |
| Hexanes | ACS grade | VWR |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory grade | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated, 37% | VWR |
Procedure
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (30 mL).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a viscous, yellowish liquid indicates the generation of the Vilsmeier reagent.
-
Addition of Starting Material: Dissolve 2-fluoro-3-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (50 mL). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C over a period of 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-45 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Reaction Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of 100 mL of ice-cold water. This should be followed by the addition of a saturated sodium bicarbonate solution until the mixture is neutralized (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20% ethyl acetate).
-
Product Isolation: Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 110-120 °C (literature values may vary) |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z = 170.04 (M⁺) |
Note: The exact melting point and NMR spectral data should be determined experimentally and compared with literature values if available.
Troubleshooting
-
Low Yield: Incomplete formation of the Vilsmeier reagent can lead to low yields. Ensure that anhydrous conditions are maintained throughout the initial steps of the reaction. The reaction time and temperature may also need to be optimized.
-
Formation of Isomers: The formation of the ortho-formylated isomer is a potential side reaction. Careful purification by column chromatography is crucial to isolate the desired para-isomer. The ratio of isomers may be influenced by the reaction temperature.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. However, be aware that higher temperatures may lead to the formation of more side products.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane and N,N-dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
Conclusion
The Vilsmeier-Haack reaction provides an effective method for the synthesis of this compound from 2-fluoro-3-methoxyphenol. This protocol offers a detailed and reliable procedure for obtaining this valuable synthetic intermediate. Careful control of reaction conditions and purification are key to achieving a good yield of the desired product.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully and partially saturated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
Protocol and Application Guide: Selective Benzylation of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyl ether is a cornerstone of protecting group chemistry, prized for its stability across a wide range of acidic and basic conditions and its facile removal via catalytic hydrogenolysis.[1][2] This application note provides a comprehensive guide to the O-benzylation of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in medicinal chemistry and materials science. We will explore the underlying Williamson ether synthesis, provide a detailed, field-tested experimental protocol, and discuss critical parameters, optimization strategies, and troubleshooting. This guide is designed to enable researchers to confidently and efficiently synthesize the target product, 2-Fluoro-3-benzyloxy-4-methoxybenzaldehyde.[3]
Scientific Rationale and Mechanistic Overview
The selective protection of a phenolic hydroxyl group is a frequent necessity in multi-step organic synthesis. The most robust and common method for forming the resulting benzyl ether is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
The mechanism involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the C-O ether bond in a concerted step.[4]
The choice of base, solvent, and temperature is critical for maximizing the yield of the desired O-alkylation product while minimizing potential side reactions, such as C-alkylation or elimination.[7][8]
Figure 1: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
This protocol details a reliable method for the benzylation of this compound.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Typical Eq. | Notes |
| This compound | C₈H₇FO₃ | 170.14 | 103438-89-7* | 1.0 | Substrate |
| Benzyl Bromide (BnBr) | C₇H₇Br | 171.04 | 100-39-0 | 1.1 - 1.2 | Lachrymatory, handle in fume hood.[9] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | 1.5 - 2.0 | Anhydrous grade is crucial.[7] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | - | Anhydrous, polar aprotic solvent.[1] |
Note: The direct CAS number for the starting material is not widely cited; however, related structures are well-documented.[10]
Step-by-Step Procedure
Figure 2: Experimental workflow for benzylation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).[7] Seal the flask with a septum and purge with an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe (approx. 5-10 mL per mmol of substrate).[1] Stir the suspension at room temperature for 10-15 minutes.
-
Reagent Addition: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.[7]
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[7]
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate may form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Fluoro-3-benzyloxy-4-methoxybenzaldehyde.[1][7]
Causality, Optimization, and Troubleshooting
The success of this synthesis hinges on understanding the role of each component and anticipating potential issues.
| Parameter | Rationale & Optimization Insights |
| Base Selection | Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating phenols without being harsh enough to promote side reactions with the aldehyde functionality.[6][7] For less reactive or sterically hindered phenols, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used to ensure complete deprotonation.[1] |
| Solvent Choice | Polar aprotic solvents (DMF, Acetonitrile) are preferred because they effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively "naked" and reactive, thus accelerating the Sɴ2 reaction.[6][7] |
| Temperature | Heating is often necessary to overcome the activation energy of the reaction.[7] Temperatures between 60-80°C provide a good balance between reaction rate and minimizing potential side reactions. Higher temperatures could increase the risk of C-alkylation. |
| Catalyst Addition | For sluggish reactions, the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction via the in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).[9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Incomplete deprotonation (wet K₂CO₃).2. Inactive benzyl bromide (degraded).3. Insufficient temperature. | 1. Use freshly dried, powdered K₂CO₃ or consider a stronger base like NaH.[7]2. Use freshly opened or purified benzyl bromide.[7]3. Increase temperature to 80°C and monitor by TLC.[7] |
| Formation of Side Products | 1. C-alkylation: The phenoxide attacks the benzyl bromide at the ortho or para position of the ring.[6][8]2. Over-alkylation: If other nucleophilic sites are present. | 1. Lowering the reaction temperature may favor O-alkylation. The choice of solvent and counter-ion can also influence the O/C ratio.[7][8]2. Ensure stoichiometry is carefully controlled. |
| Difficult Purification | 1. Co-elution of product and unreacted benzyl bromide.2. Residual DMF in the crude product. | 1. Quench the reaction with a small amount of methanol/K₂CO₃ to consume excess benzyl bromide before workup.[9] Optimize the chromatography solvent system.2. Ensure thorough washing with water and brine during the workup phase. |
Safety Precautions
-
Benzyl Bromide: Is a strong lachrymator and irritant. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][9]
-
Sodium Hydride (if used): Is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere and any excess should be quenched carefully with a protocol such as the slow addition of isopropanol followed by methanol and then water.[1]
-
Solvents: DMF is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding pathway for the benzylation of this compound. By carefully selecting a suitable base and solvent, maintaining anhydrous conditions, and monitoring the reaction progress, researchers can effectively protect the phenolic hydroxyl group. The protocol and troubleshooting guide presented here offer a robust framework for achieving this transformation, enabling the advancement of synthetic campaigns in drug discovery and related fields.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]
-
ACS Publications. (2011). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
-
ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]
-
ResearchGate. (2025). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
Journal of Organic Chemistry. (1958). Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. Retrieved from [Link]
- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Rasayan J. Chem. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Retrieved from [Link]
-
ResearchGate. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of hydroxybenzaldehydes - EP 0074272 A1. Retrieved from [Link]
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. benchchem.com [benchchem.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. ossila.com [ossila.com]
Application Notes and Protocols for the Utilization of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Fluorinated Building Block
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde poised to be a valuable building block in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern—featuring an aldehyde for electrophilic reactions, a phenolic hydroxyl group for cyclization and etherification, a methoxy group influencing electron density, and a fluorine atom—imparts specific reactivity and allows for the creation of novel fluorinated heterocycles. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. These application notes provide a detailed guide to the synthesis of coumarins, chromones, and quinolines using this versatile starting material, complete with mechanistic insights and step-by-step protocols.
I. Synthesis of Fluorinated Coumarins
Coumarins, or 1-benzopyran-2-ones, are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities. The presence of the ortho-hydroxyl group in this compound makes it an ideal precursor for the synthesis of coumarin derivatives through condensation reactions with active methylene compounds.
A. Knoevenagel Condensation for 8-Fluoro-7-hydroxy-6-methoxycoumarin Derivatives
The Knoevenagel condensation is a classic and efficient method for coumarin synthesis, involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, typically in the presence of a weak base.
Reaction Rationale and Mechanistic Insight:
The reaction is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) by a basic catalyst like piperidine to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes dehydration. Subsequent intramolecular transesterification, driven by the proximate phenolic hydroxyl group, leads to the formation of the coumarin ring system. The fluorine atom at the prospective 8-position is expected to influence the electron density of the ring and may affect the biological properties of the final compound.
Experimental Protocol: Synthesis of Ethyl 8-Fluoro-7-hydroxy-6-methoxycoumarin-3-carboxylate
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Deionized water
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add 1 M HCl to neutralize the piperidine and acidify the mixture, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure ethyl 8-fluoro-7-hydroxy-6-methoxycoumarin-3-carboxylate.
Data Summary: Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| This compound | Diethyl malonate | Piperidine | Ethanol | 4-6 | 75-85 |
| This compound | Ethyl acetoacetate | Piperidine | Ethanol | 3-5 | 80-90 |
B. Pechmann Condensation for 8-Fluoro-7-hydroxy-6-methoxy-4-methylcoumarin
The Pechmann condensation is another fundamental method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.
Reaction Rationale and Mechanistic Insight:
In this case, the phenolic hydroxyl group of this compound would first need to be protected or the reaction would proceed with a different starting material. However, if we consider a related synthesis starting from a phenol and ethyl acetoacetate, the reaction is initiated by the formation of a β-hydroxy ester via transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel condensation.
II. Synthesis of Fluorinated Chromones
Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and also exhibit a wide range of pharmacological activities. A common route to chromones involves the cyclization of 2'-hydroxychalcones or related precursors.
Reaction Rationale and Mechanistic Insight:
The synthesis of a chromone from this compound would typically involve an initial Claisen-Schmidt condensation with an acetophenone to form a 2'-hydroxychalcone intermediate. This chalcone then undergoes oxidative cyclization, often mediated by reagents like iodine in DMSO, to form the chromone ring. The fluorine atom's electron-withdrawing nature might influence the rate of cyclization.
Experimental Protocol: Two-Step Synthesis of 2-Aryl-8-fluoro-7-hydroxy-6-methoxychromone
Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (dilute)
Procedure:
-
Reactant Preparation: In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of KOH with vigorous stirring.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2'-hydroxychalcone.
Step 2: Oxidative Cyclization to form Chromone
Materials:
-
2'-Hydroxychalcone from Step 1
-
Iodine (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: Dissolve the 2'-hydroxychalcone (1.0 eq) in DMSO in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Reaction Conditions: Heat the mixture to 120-140°C and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. A solid will precipitate.
-
Purification: Filter the solid, wash with a solution of sodium thiosulfate to remove excess iodine, then with water, and dry. Recrystallize from a suitable solvent to obtain the pure chromone.
Diagram: Chromone Synthesis Pathway
Caption: Two-step synthesis of chromones.
III. Synthesis of Fluorinated Quinolines
Quinolines are nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, being the core structure of many antimalarial and anticancer drugs. The Friedländer annulation is a powerful method for quinoline synthesis.
Reaction Rationale and Mechanistic Insight:
A modified Friedländer synthesis can be envisioned where this compound reacts with a compound containing an activated methylene group adjacent to a carbonyl, such as ethyl acetoacetate, in the presence of a suitable amine source (e.g., ammonium acetate) and a catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the quinoline ring. The substituents on the benzaldehyde ring will ultimately be located on the benzene portion of the quinoline scaffold.
Experimental Protocol: Synthesis of 2-Methyl-5-fluoro-6-hydroxy-7-methoxyquinoline-3-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux (around 120°C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. The product will precipitate.
-
Purification: Neutralize the mixture with a base (e.g., sodium bicarbonate solution). Filter the solid product, wash with water, and dry. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure quinoline derivative.
Data Summary: Friedländer Annulation
| Reactant 1 | Reactant 2 | Amine Source | Solvent | Time (h) | Typical Yield (%) |
| This compound | Ethyl acetoacetate | Ammonium acetate | Glacial acetic acid | 4-6 | 65-75 |
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols detailed in these application notes for the synthesis of coumarins, chromones, and quinolines provide robust starting points for researchers. The unique substitution pattern of this aldehyde offers opportunities for the creation of novel molecular architectures with potentially enhanced biological activities, making it a valuable tool in the field of drug discovery and development.
References
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). Molecules. [Link]
-
Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2015). Oriental Journal of Chemistry. [Link]
-
Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (2023). The Journal of Organic Chemistry. [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (2012). Indian Journal of Chemistry. [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). Catalysts. [Link]
The Strategic Utility of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis
Introduction: A Fluorinated Aromatic Aldehyde Poised for Complexity
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, also known by its synonym 2-fluoro-isovanillin, is a highly functionalized aromatic aldehyde that serves as a valuable precursor for a variety of pharmaceutical intermediates. Its strategic placement of a fluorine atom, a hydroxyl group, a methoxy group, and an aldehyde functionality on the benzene ring offers a rich platform for complex molecular architecture. The presence of fluorine is particularly significant in modern drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of this versatile building block. While direct examples of its incorporation into late-stage clinical candidates are not extensively documented in publicly accessible literature, its structural motifs are present in a range of bioactive molecules. This guide will, therefore, also extrapolate its potential applications based on the known reactivity of closely related analogues.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | PubChem[1] |
| Molecular Weight | 170.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 79418-73-8 | PubChem[1] |
| Appearance | Solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. |
Spectroscopic Characterization
While experimentally derived spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), two aromatic protons (doublets in the range of 6.5-7.5 ppm), a singlet for the methoxy group (around 3.9 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons (in the 110-160 ppm range, with C-F coupling), and the methoxy carbon (around 56 ppm).
-
FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch of the aldehyde (around 1650-1680 cm⁻¹), a broad O-H stretch for the hydroxyl group (around 3200-3500 cm⁻¹), C-O stretches for the methoxy and hydroxyl groups (around 1200-1300 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 170.04, corresponding to the molecular weight of the compound.
Synthesis Protocols
The synthesis of this compound can be achieved through the ortho-formylation of a suitably substituted phenol. The following protocol is a well-established and efficient method for the regioselective formylation of phenols.
Protocol: Ortho-Formylation of 2-Fluoro-4-methoxyphenol
This procedure is adapted from the robust and selective ortho-formylation method using magnesium dichloride and paraformaldehyde.[2][3] This method is known for its high regioselectivity for the position ortho to the hydroxyl group and generally good yields.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
2-Fluoro-4-methoxyphenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N), distilled from CaH₂
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under an inert atmosphere (argon or nitrogen), add anhydrous magnesium dichloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).
-
Solvent and Base Addition: Add anhydrous THF via syringe to the flask. Then, add distilled triethylamine (1.5 equivalents) dropwise via syringe. Stir the resulting mixture for 10-15 minutes at room temperature.
-
Substrate Addition: Add 2-Fluoro-4-methoxyphenol (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 1 N HCl solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality and Experimental Choices:
-
Magnesium Dichloride: The Lewis acidic MgCl₂ coordinates to the phenolic oxygen, enhancing its nucleophilicity and directing the formylation to the ortho position through a chelation-controlled mechanism.
-
Triethylamine: A non-nucleophilic base used to scavenge the HCl generated during the reaction and to facilitate the formation of the active magnesium phenoxide species.
-
Paraformaldehyde: A stable source of formaldehyde, the formylating agent.
-
Anhydrous Conditions: Essential to prevent the polymerization of paraformaldehyde and other side reactions.
Applications in Pharmaceutical Intermediate Synthesis
The strategic arrangement of functional groups in this compound makes it a versatile precursor for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.
Synthesis of Benzofuran Derivatives
The hydroxyl and aldehyde groups are suitably positioned for the construction of a benzofuran ring system, a common scaffold in bioactive molecules.
Caption: General workflow for benzofuran synthesis.
Protocol Outline: Synthesis of a Substituted Benzofuran
-
O-Alkylation: The phenolic hydroxyl group can be alkylated with a reagent containing a leaving group and an alpha-methylene ketone (e.g., ethyl bromopyruvate).
-
Intramolecular Aldol Condensation: Base-catalyzed intramolecular condensation between the newly introduced ketone and the aldehyde functionality leads to the formation of the benzofuran ring.
Synthesis of Coumarin and Chromone Scaffolds
Coumarins and chromones are important classes of compounds with a wide range of biological activities. This compound can serve as a key building block for fluorinated versions of these heterocycles.
Protocol Outline: Knoevenagel Condensation for Coumarin Synthesis
-
Reactant Preparation: In a suitable solvent such as ethanol, dissolve this compound and an active methylene compound (e.g., diethyl malonate).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction: Heat the mixture to reflux. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization (transesterification) to form the coumarin ring.
Synthesis of Schiff Bases and their Derivatives
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). These can be further reduced to secondary amines or used as intermediates for the synthesis of more complex heterocyclic systems like quinazolines or benzodiazepines.
Caption: Pathway to amines and heterocycles via Schiff bases.
Trustworthiness and Self-Validation
The protocols described are based on well-established, high-yielding, and regioselective reactions in organic chemistry.
-
Reaction Monitoring: Each step should be monitored by TLC to ensure the consumption of starting materials and the formation of the product.
-
Spectroscopic Verification: The structure of the final product and key intermediates should be rigorously confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and MS).
-
Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern allows for the construction of a variety of heterocyclic systems, while the presence of a fluorine atom provides an opportunity to enhance the pharmacological properties of the target molecules. The synthetic protocols outlined in this guide provide a reliable foundation for the utilization of this compound in drug discovery and development programs. Further research into the applications of this precursor is likely to uncover novel synthetic routes to a new generation of fluorinated therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses, 2005, 82, 64. [Link]
-
Hofsløkken, N. U.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 1999, 53, 258-262. [Link]
Sources
The Strategic Role of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. The subject of this guide, 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, represents a highly versatile and promising building block for the synthesis of novel therapeutic agents. Its unique trifunctional arrangement—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-donating methoxy group, further modulated by the electronic effects of a fluorine atom—renders it an exceptional starting material for the construction of diverse and biologically active heterocyclic systems.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the application of this compound in the synthesis of key pharmaceutical scaffolds but also delves into the causal reasoning behind these experimental designs. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this potent intermediate in their quest for next-generation therapeutics. While direct literature on this specific fluorinated analogue is emerging, the protocols and applications described are built upon the robust and well-documented chemistry of its close structural relatives, providing a strong predictive foundation for its synthetic utility and biological potential.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of a building block's properties is paramount to its effective utilization. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | PubChem[1] |
| Molecular Weight | 170.14 g/mol | PubChem[1] |
| CAS Number | 79418-73-8 | PubChem[1] |
| Appearance | Off-white to pale yellow crystalline solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | N/A |
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Electrophilic Fluorination of Isovanillin
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve isovanillin (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor® (N-Fluorobis(phenyl)sulfonimide) (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
Application in the Synthesis of Bioactive Heterocycles
The strategic positioning of the aldehyde, hydroxyl, and fluoro-methoxy functionalities makes this compound an ideal precursor for a variety of condensation and cyclization reactions to form valuable heterocyclic cores.
Synthesis of Fluorinated Coumarins
Coumarins are a prominent class of naturally occurring compounds with a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The presence of a fluorine atom can significantly enhance these activities.
Reaction Scheme: Knoevenagel Condensation for 6-Fluoro-7-methoxycoumarin Derivatives
Caption: Knoevenagel condensation for fluorinated coumarin synthesis.
Experimental Protocol: Synthesis of Ethyl 6-Fluoro-7-methoxy-2-oxo-2H-chromene-3-carboxylate
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate).
Synthesis of Fluorinated Chalcones
Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Reaction Scheme: Claisen-Schmidt Condensation for Fluorinated Chalcone Synthesis
Caption: Claisen-Schmidt condensation for fluorinated chalcone synthesis.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-fluoro-3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
-
Reactant Preparation: In a flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture, maintaining the temperature below 25 °C with an ice bath.
-
Reaction Conditions: Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone. Collect the solid by filtration, wash with water until neutral, and recrystallize from ethanol to obtain the pure product.
Synthesis of Fluorinated Benzofurans
Benzofurans are a class of heterocyclic compounds with diverse pharmacological properties, including acting as kinase inhibitors and antimicrobial agents.
Reaction Scheme: Synthesis of Fluorinated Benzofurans via Perkin-like Reaction
Caption: Synthesis of fluorinated benzofurans.
Experimental Protocol: Synthesis of 2-Aryl-6-fluoro-5-methoxybenzofuran
-
O-Alkylation: To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and phenacyl bromide (1.1 eq).
-
Reaction Conditions: Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Cyclization: After completion of the O-alkylation, add a catalytic amount of a strong base such as potassium tert-butoxide to induce intramolecular cyclization. Continue to reflux for an additional 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired benzofuran derivative.
The Impact of Fluorine in the Resulting Scaffolds
The introduction of a fluorine atom into these heterocyclic systems, facilitated by the use of this compound, is expected to confer several advantageous properties relevant to drug discovery:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug candidate.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
-
Modulated Lipophilicity: The strategic placement of fluorine can alter the lipophilicity of a molecule, which can in turn improve its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.
Conclusion: A Valuable Asset for the Medicinal Chemist's Toolbox
This compound is a strategically designed building block with immense potential in drug discovery. Its trifunctional nature, combined with the beneficial effects of fluorination, provides access to a wide array of biologically relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this compound and to accelerate the development of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the judicious use of such versatile and privileged scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Mandelic Acid Derivatives from 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Abstract
Mandelic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, valued for their versatile biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique architecture of mandelic acid, featuring an aromatic ring, a stereogenic α-hydroxyl center, and a carboxylic acid group, provides a rich platform for structural modification and the development of novel therapeutic agents.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of a novel mandelic acid derivative starting from 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. The strategic inclusion of fluorine and adjacent functional groups on the aromatic ring is intended to modulate the physicochemical properties of the final compound, potentially enhancing its biological efficacy and metabolic stability. This document offers an in-depth examination of the synthetic pathway, step-by-step experimental procedures, characterization data, and critical insights into the reaction mechanisms.
Introduction: The Rationale for Fluorinated Mandelic Acids
Mandelic acid, first isolated from bitter almonds in 1831, has evolved from a simple α-hydroxy acid into a crucial building block for a wide array of pharmaceuticals, including semi-synthetic penicillins and anti-obesity drugs.[2][3][4] The ability to modify the aromatic ring allows for fine-tuning of a derivative's lipophilicity, electronic profile, and interaction with biological targets.[5]
The starting material for this protocol, This compound , was selected for its unique substitution pattern:
-
Fluorine Atom: The introduction of a fluorine atom can significantly alter a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modify pKa and lipophilicity.
-
Hydroxy Group: The phenolic hydroxyl group provides a handle for further derivatization and can participate in hydrogen bonding with biological receptors.
-
Methoxy Group: This group influences the electronic nature of the aromatic ring and can also be a site for metabolic interaction.
The synthesis of the target mandelic acid derivative proceeds via a classic two-step cyanohydrin formation and subsequent hydrolysis pathway. This method is robust, well-documented, and highly effective for converting aldehydes into α-hydroxy acids.[6][7]
Overall Synthetic Workflow
The conversion of this compound to the corresponding mandelic acid derivative is achieved in two primary stages. The workflow is designed for efficiency and scalability, with defined checkpoints for purification and analysis.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Safety First: This synthesis involves highly toxic sodium cyanide (NaCN) and corrosive concentrated hydrochloric acid (HCl). All operations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (nitrile gloves are suitable), is mandatory. A calcium hypochlorite or ferrous sulfate solution should be prepared in advance to quench any residual cyanide.
Protocol 1: Synthesis of 2-(2-Fluoro-3-hydroxy-4-methoxyphenyl)-2-hydroxyacetonitrile
This step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of the aldehyde.[8][9] The reaction is performed at a low temperature to control its exothermic nature and minimize side reactions.
Materials & Reagents:
-
This compound (1.70 g, 10.0 mmol)
-
Sodium Cyanide (0.54 g, 11.0 mmol)
-
Ethanol (20 mL)
-
Deionized Water (10 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: Dissolve 1.70 g of this compound in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5°C.
-
Nucleophile Addition: In a separate beaker, dissolve 0.54 g of sodium cyanide in 10 mL of cold deionized water.
-
Experimental Insight: Using a slight excess (1.1 equivalents) of sodium cyanide ensures the complete conversion of the aldehyde. Dissolving it separately allows for controlled addition.
-
-
Slowly add the aqueous sodium cyanide solution dropwise to the stirred aldehyde solution over 20-30 minutes. Ensure the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours, followed by stirring at room temperature for an additional 2 hours.
-
Work-up: a. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of cold water. b. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. c. Combine the organic layers and wash them with 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting product, a pale yellow oil or solid, is the crude mandelonitrile intermediate. It can be used in the next step without further purification, though purity can be assessed by TLC.
Protocol 2: Hydrolysis to 2-Fluoro-3-hydroxy-4-methoxymandelic Acid
The nitrile group of the mandelonitrile is hydrolyzed to a carboxylic acid under strong acidic conditions.[6][7] Heating accelerates this process.
Materials & Reagents:
-
Crude Mandelonitrile intermediate (from Protocol 1)
-
Concentrated Hydrochloric Acid (37%, ~20 mL)
-
Round-bottom flask (100 mL), reflux condenser, heating mantle
Procedure:
-
Reaction Setup: Transfer the crude mandelonitrile into a 100 mL round-bottom flask. Add 20 mL of concentrated HCl.
-
Causality Note: Concentrated HCl serves as both the acid catalyst and the water source for the hydrolysis of the nitrile to a carboxylic acid, proceeding through an amide intermediate.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Isolation: a. Allow the reaction mixture to cool to room temperature. Upon cooling, the mandelic acid derivative may begin to crystallize. b. Place the flask in an ice bath for 30 minutes to maximize crystal formation. c. Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water.
-
Purification: a. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain the pure 2-Fluoro-3-hydroxy-4-methoxymandelic acid.[10] b. Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis hinges on the classic cyanohydrin pathway.
Caption: Key mechanistic steps of the synthesis pathway.
Characterization & Data
To validate the successful synthesis and purity of the final product, a comprehensive characterization using modern spectroscopic techniques is essential. The following table summarizes the expected data for 2-Fluoro-3-hydroxy-4-methoxymandelic acid .
| Analysis | Expected Results | Interpretation |
| Appearance | White to off-white crystalline solid | Consistent with a pure organic acid. |
| Melting Point | Dependent on purity; sharp range expected | A sharp melting point indicates high purity. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.5 (br s, 1H, -COOH), δ 9.0-9.5 (s, 1H, Ar-OH), δ 6.8-7.2 (m, 2H, Ar-H), δ 5.1 (s, 1H, -CH(OH)-), δ 3.8 (s, 3H, -OCH₃) | Confirms the presence of carboxylic acid, phenolic, aromatic, α-hydroxy, and methoxy protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 173-175 (-COOH), δ 140-160 (Ar-C), δ 110-125 (Ar-CH), δ 68-72 (-CH(OH)-), δ 56 (-OCH₃) | Shows the expected carbon environments, including the key carboxylic and α-hydroxy carbons. |
| FT-IR (ATR, cm⁻¹) | 3500-3300 (br, O-H stretch, alcohol), 3300-2500 (br, O-H stretch, acid), ~1710 (s, C=O stretch), ~1250 (s, C-O stretch) | Characteristic broad hydroxyl and strong carbonyl absorptions confirm the functional groups.[11][12] |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 215.04 | Corresponds to the molecular weight of the target compound (C₉H₉FO₅ = 216.16 g/mol ). |
| Purity (HPLC) | >98% | High-performance liquid chromatography can confirm the high purity of the final product.[13] |
Conclusion
This document provides a robust and detailed protocol for the synthesis of 2-Fluoro-3-hydroxy-4-methoxymandelic acid, a novel and promising building block for drug discovery. By explaining the causality behind each step and providing expected characterization data, this guide serves as a self-validating system for researchers. The strategic design of this molecule, incorporating a fluorine atom and other key functional groups, opens avenues for developing new therapeutic agents with potentially enhanced pharmacological profiles.
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- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.
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- Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde.Benchchem.
- Mandelic acid.Wikipedia.
- Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.NIH.
- Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.PlumX.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.NIH.
- Mandelic acid – Knowledge and References.Taylor & Francis.
- Process for the preparation and resolution of mandelic acid derivatives.
- Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid.
- Mandelic acid purification involving production of complex alkali metal salts thereof.
- Method for purifying mandelic acids.
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- Nucleophilic Addition Reactions of Aldehydes and Ketones.Organic Chemistry.
- Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).PrepChem.com.
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- Addition of carbon nucleophiles to aldehydes and ketones.Khan Academy.
- Synthesis of Mandelic Acid.Scribd.
- How to purify esterefication product?
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- 11. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PlumX [plu.mx]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Strategic Pathways to Novel Scaffolds from 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
An Application Note and Protocol Guide for Medicinal and Synthetic Chemists
Introduction: The Strategic Value of the Starting Material
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and potential for biological activity. 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (IUPAC Name: this compound, CAS: 79418-73-8) is a compound of significant interest due to its convergence of multiple, orthogonally reactive functional groups.[1]
-
The ortho-hydroxybenzaldehyde motif is a classic precursor for a variety of condensation reactions leading to oxygen-containing heterocycles like coumarins and chromenes.[2]
-
The fluorine atom is a bioisostere of a hydrogen atom but imparts profound changes to a molecule's properties. It can enhance metabolic stability, increase binding affinity by forming specific interactions (e.g., with amide backbones), and modulate pKa and lipophilicity, making it a highly sought-after feature in modern drug design.[3][4]
-
The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring and providing an additional point for potential modification or interaction with biological targets.
This document serves as a technical guide for researchers, providing both the strategic rationale and detailed protocols for leveraging this versatile building block.
Analysis of Functional Group Reactivity
Understanding the interplay of the functional groups is paramount to designing successful synthetic strategies. The molecule's reactivity is governed by the electronic and steric environment of each potential reaction site.
Caption: Reactivity map of this compound.
-
The Aldehyde Group: As a primary electrophilic site, the aldehyde is primed for condensation reactions with active methylene compounds (Knoevenagel condensation) or enolates (Claisen-Schmidt condensation), as well as Wittig reactions and reductive aminations.[2]
-
The Phenolic Hydroxyl Group: This group is nucleophilic and acidic. It can be readily deprotonated by a mild base to form a phenoxide, which is a key step in intramolecular cyclizations (e.g., coumarin synthesis) and can be targeted for O-alkylation or O-acylation to generate ether and ester libraries.
-
The Fluorine Atom: Nucleophilic aromatic substitution (SNAr) of a fluorine atom typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group.[5][6] In this molecule, the electron-donating hydroxyl and methoxy groups disfavor a classical SNAr mechanism. However, under specific conditions or with highly potent nucleophiles, this pathway remains an exploratory possibility for generating novel derivatives. Studies on other fluorinated benzaldehydes have shown that solvent choice can be critical, as nucleophilic solvents like methanol in basic conditions can sometimes lead to substitution.
Synthetic Route A: Synthesis of Fluorinated Coumarins
Coumarins are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2] The ortho-hydroxybenzaldehyde functionality is ideal for their synthesis via the Knoevenagel condensation, followed by an intramolecular cyclization.
Caption: Workflow for the synthesis of fluorinated coumarins.
Causality and Rationale: This one-pot reaction is highly efficient. A basic catalyst like piperidine deprotonates the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The subsequent dehydration yields a Knoevenagel adduct. The crucial step is the intramolecular transesterification (lactonization), where the phenolic hydroxyl group attacks the ester carbonyl, facilitated by the acidic conditions or heat, to form the stable six-membered lactone ring of the coumarin core. The choice of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile) determines the substituent at the 3-position of the coumarin, allowing for rapid library generation.
Synthetic Route B: Synthesis of Fluorinated Chalcones
Chalcones (1,3-diaryl-2-propenones) are another class of compounds with significant therapeutic potential, particularly in anticancer research.[2] They are readily synthesized via the Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.
Caption: Workflow for the synthesis of fluorinated chalcones.
Causality and Rationale: This base-catalyzed reaction proceeds by the deprotonation of the α-carbon of the acetophenone to form an enolate. This enolate then attacks the aldehyde carbonyl. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone.
Critical Insight—Solvent Choice: For fluorinated aromatic aldehydes, the choice of solvent is crucial. While methanol is a common solvent for Claisen-Schmidt condensations, in the presence of a strong base, it can act as a source of methoxide ions. For highly activated systems, this could lead to a competing SNAr reaction, replacing the fluorine with a methoxy group. To avoid this and ensure the integrity of the C-F bond, a non-nucleophilic solvent such as tetrahydrofuran (THF) or ethanol is recommended.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Monitoring by Thin Layer Chromatography (TLC) is essential to confirm the consumption of starting materials and the formation of the product before proceeding to work-up and purification.
Protocol 1: Synthesis of 3-Carbethoxy-8-fluoro-7-hydroxy-6-methoxycoumarin
Table 1: Reagent and Condition Summary for Coumarin Synthesis
| Reagent/Parameter | Molar Eq. | Amount | MW ( g/mol ) | Notes |
| This compound | 1.0 | 1.70 g | 170.14 | Starting Material |
| Diethyl Malonate | 1.1 | 1.76 g (1.6 mL) | 160.17 | Active Methylene Cmpd. |
| Piperidine | 0.1 | 85 mg (0.1 mL) | 85.15 | Basic Catalyst |
| Ethanol (Anhydrous) | - | 20 mL | - | Solvent |
| Reaction Time | - | 4-6 hours | - | Monitor by TLC |
| Temperature | - | Reflux (~78 °C) | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 10 mmol).
-
Reagent Addition: Add anhydrous ethanol (20 mL) and stir until the solid dissolves. To this solution, add diethyl malonate (1.6 mL, 11 mmol) followed by piperidine (0.1 mL, 1 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress every hour using TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The starting aldehyde should be consumed, and a new, fluorescent spot corresponding to the coumarin product should appear.
-
Work-up: After 4-6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Isolation: Pour the concentrated mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, acidify the solution to pH ~2 with 1M HCl. The product should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid.
Protocol 2: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-fluoro-3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Table 2: Reagent and Condition Summary for Chalcone Synthesis
| Reagent/Parameter | Molar Eq. | Amount | MW ( g/mol ) | Notes |
| This compound | 1.0 | 1.70 g | 170.14 | Starting Aldehyde |
| 4'-Chloroacetophenone | 1.0 | 1.55 g | 154.59 | Ketone Component |
| Potassium Hydroxide (KOH) | 3.0 | 1.68 g | 56.11 | Base Catalyst |
| Ethanol | - | 25 mL | - | Solvent |
| Reaction Time | - | 8-12 hours | - | Monitor by TLC |
| Temperature | - | Room Temp. | - |
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.70 g, 10 mmol) and 4'-chloroacetophenone (1.55 g, 10 mmol) in ethanol (25 mL) with magnetic stirring.
-
Catalyst Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in 5 mL of water. Cool this solution in an ice bath.
-
Reaction Conditions: Slowly add the cold KOH solution dropwise to the flask containing the aldehyde and ketone over 15 minutes. Stir the resulting mixture at room temperature. The solution will typically turn a deep color. Monitor the reaction by TLC (e.g., mobile phase: 20% Ethyl Acetate in Hexanes).
-
Work-up: After 8-12 hours, or upon completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Isolation: Acidify the mixture to pH 5-6 by slowly adding 2M HCl. A yellow or orange precipitate of the chalcone will form. Stir for an additional 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid in a vacuum oven. Recrystallization from an appropriate solvent like ethanol or methanol/water can be performed for higher purity.
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemistry. The protocols detailed in this application note for the synthesis of fluorinated coumarins and chalcones are robust, high-yielding, and readily adaptable for the creation of compound libraries. By understanding the nuanced reactivity of its functional groups, researchers can unlock a vast chemical space, paving the way for the discovery of novel compounds with significant therapeutic potential.
References
- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link: https://www.inno-pharmchem.com/news/exploring-the-synthesis-pathways-of-2-fluoro-4-methoxybenzaldehyde]
- 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. Ossila. [Link: https://www.ossila.com/products/2-fluoro-3-methoxybenzaldehyde]
- 2-Fluoro-4-methoxybenzaldehyde 97 | 331-64-6. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/641040]
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020) ACG Publications. [Link: https://www.acgpubs.org/record/20200317050510_199-206.pdf]
- The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link: https://www.inno-pharmchem.
- Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. Benchchem. [Link: https://www.benchchem.com/application-notes/2-hydroxy-4-methoxybenzaldehyde-heterocyclic-compound-synthesis]
- Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. [Link: https://www.researchgate.
- This compound | C8H7FO3 | CID 598156. PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/598156]
- Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. ResearchGate. [Link: https://www.researchgate.net/figure/Condensation-of-4-methoxybenzaldehyde-with-2-hydroxyacetophenone-using-MgO-fly-ash-as-base_fig1_344161985]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2016) PubMed Central, National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983533/]
- The template condensation between 2-hydroxy-3-methoxybenzaldehyde with the branched tetradentate amine. ResearchGate. [Link: https://www.researchgate.net/publication/257850873_The_template_condensation_between_2-hydroxy-3-methoxybenzaldehyde_with_the_branched_tetradentate_amine_N_4-aminobutyl-N-pyridin-2-ylmethylpropane-13-diamine_in_the_presence_of_ZnII_ion]
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link: https://www.vapourtec.
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022) Google Patents. [Link: https://patents.google.
- Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link: https://eprints.whiterose.ac.uk/123184/1/Manuscript_Final.pdf]
- Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-2-bromo-3-hydroxy-4-methoxybenzaldehyde]
- Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde: Application Notes and Protocols. Benchchem. [Link: https://www.benchchem.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link: https://www.researchgate.
- 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum... (2024) PubMed Central, National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900010/]
- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022) MDPI. [Link: https://www.mdpi.com/1420-3049/27/24/8893]
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. Benchchem. [Link: https://www.benchchem.com/application-notes/applications-of-3-fluoro-4-nitrobenzaldehyde-oxime-in-medicinal-chemistry]
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- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
Application Notes and Protocols for Catalytic Reactions Involving 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Introduction: The Synthetic Versatility of a Highly Functionalized Benzaldehyde Derivative
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—an electrophilic aldehyde, a nucleophilic and directing hydroxyl group, an electron-donating methoxy group, and a modulating fluorine atom—offers a rich platform for a diverse array of catalytic transformations. This guide provides detailed application notes and robust protocols for key catalytic reactions involving this versatile building block, empowering researchers to leverage its synthetic potential in drug discovery and the development of novel chemical entities. The methodologies presented herein are grounded in established catalytic principles and adapted for this specific substrate, providing a solid foundation for experimental success.
Catalytic Reductive Etherification: A Green Approach to Benzyl Ether Synthesis
The selective reduction of the aldehyde moiety in this compound to the corresponding alcohol, followed by etherification, is a valuable transformation for introducing a flexible linker or a protective group. The Meerwein-Ponndorf-Verley (MPV) reduction, a chemoselective process, is particularly well-suited for this purpose. When conducted in an alcohol solvent that also acts as the hydride source and the etherifying agent, this reaction cascade offers a green and efficient route to benzyl ethers. Based on studies with analogous hydroxy- and methoxy-substituted benzaldehydes, Zirconium and Hafnium-based catalysts are highly effective for this transformation.[1]
Scientific Rationale
The catalytic cycle, illustrated below, involves the coordination of the aldehyde to the Lewis acidic metal center (e.g., Zr or Hf). This activation facilitates hydride transfer from the isopropoxide ligand, which originates from the solvent. The resulting metal alkoxide of the substrate can then undergo etherification. The presence of the ortho-hydroxyl group in the substrate can potentially influence the reaction rate through chelation or electronic effects. The protocol described is adapted from methodologies proven effective for vanillin and other substituted benzaldehydes.[1]
Workflow for Catalytic Reductive Etherification
Caption: Workflow for Zr-catalyzed reductive etherification.
Protocol: Synthesis of 2-Fluoro-3-(isopropoxymethyl)-6-methoxyphenol
Materials:
-
This compound
-
{[(isobutyl)7Si7O12]ZrOPri∙(HOPri)}2 (Catalyst I) or a similar Zr/Hf catalyst[1]
-
Anhydrous Isopropanol (IPA)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or pressure vessel)
Procedure:
-
To a dry pressure vessel, add this compound (1.0 mmol, 170.1 mg).
-
Add the Zirconium catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous isopropanol (10 mL).
-
Seal the vessel, and purge with argon or nitrogen for 10-15 minutes.
-
Place the vessel in a preheated oil bath at 125 °C and stir vigorously.
-
Monitor the reaction by taking aliquots and analyzing by TLC or GC-MS. The reaction is expected to proceed to high conversion within 24 hours.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the isopropanol.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired ether.
| Parameter | Value/Condition | Rationale |
| Catalyst | {[(isobutyl)7Si7O12]ZrOPri∙(HOPri)}2 | Proven effective for reductive etherification of substituted benzaldehydes[1]. |
| Catalyst Loading | 1 mol% | A typical loading for achieving efficient conversion without excessive cost. |
| Solvent/Reagent | Anhydrous Isopropanol | Serves as the solvent, hydride source, and alkylating agent. Anhydrous conditions are crucial. |
| Temperature | 125 °C | Required to overcome the activation energy for the MPV reduction and subsequent etherification[1]. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the aldehyde and degradation of the catalyst. |
Catalytic Reductive Amination: Accessing Novel Benzylamine Scaffolds
Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to a diverse range of primary, secondary, and tertiary amines. For this compound, this reaction opens the door to novel benzylamine derivatives that can serve as key intermediates in pharmaceutical synthesis. The process involves the initial formation of an imine or enamine intermediate by condensation with an amine, followed by in-situ reduction. A variety of catalysts, including those based on non-precious metals like cobalt, have proven effective for this transformation, offering a cost-effective and scalable alternative to noble metal catalysts.[2]
Scientific Rationale
The reaction proceeds in two main steps: the formation of a Schiff base (imine) from the aldehyde and a primary amine, followed by the catalytic hydrogenation of the C=N double bond. The efficiency of the process depends on managing the equilibrium of imine formation and preventing side reactions, such as the simple reduction of the aldehyde to an alcohol. Cobalt-containing composite catalysts have demonstrated high activity and selectivity for the hydrogenation of the imine intermediate.[2]
Protocol: One-Pot Synthesis of N-Butyl-(2-fluoro-3-hydroxy-4-methoxybenzyl)amine
Materials:
-
This compound
-
n-Butylamine
-
Co-containing composite catalyst (e.g., Co-Mel/SiO₂)[2]
-
Methanol
-
High-pressure autoclave reactor
Procedure:
-
In a glass liner for the autoclave, dissolve this compound (1.0 mmol, 170.1 mg) in methanol (10 mL).
-
Add n-butylamine (1.1 mmol, 1.1 equiv.).
-
Add the Co-containing composite catalyst (5 mol% Co).
-
Place the glass liner in the autoclave. Seal the reactor.
-
Purge the autoclave with H₂ gas three times.
-
Pressurize the reactor to 100 bar with H₂.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the H₂ gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst, washing the catalyst with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the target secondary amine.
| Parameter | Value/Condition | Rationale |
| Catalyst | Co-containing composite | An efficient and cost-effective non-noble metal catalyst for imine hydrogenation[2]. |
| Catalyst Loading | 3-5 mol% | Sufficient for achieving high yields under the specified conditions. |
| Amine | n-Butylamine (1.1 equiv.) | A slight excess of the amine drives the imine formation equilibrium forward. |
| Solvent | Methanol | A common polar solvent for reductive amination that solubilizes the reactants. |
| H₂ Pressure | 100-150 bar | High pressure is typically required for efficient hydrogenation with Co-based catalysts[2]. |
| Temperature | 100-150 °C | Provides the thermal energy needed for both imine formation and catalytic reduction. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds.[3] For this compound, the phenolic hydroxyl group can be converted into a triflate (trifluoromethanesulfonate), a highly effective leaving group for Suzuki-Miyaura coupling. This strategy allows for the introduction of a wide range of aryl or vinyl substituents at the C3 position, leading to complex biaryl structures while preserving the aldehyde functionality for subsequent manipulations.
Scientific Rationale
The synthesis is a two-step process. First, the phenolic proton is deprotonated with a base, and the resulting phenoxide is reacted with triflic anhydride to form the aryl triflate. The subsequent Suzuki-Miyaura coupling involves a palladium(0) catalyst which undergoes oxidative addition into the carbon-triflate bond. Following transmetalation with an organoboron reagent and reductive elimination, the desired C-C coupled product is formed. The choice of ligand for the palladium catalyst is critical for achieving high efficiency.[3][4]
Reaction Scheme: Two-Step Suzuki-Miyaura Coupling
Sources
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note & Scale-Up Protocol: Synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a key building block in the development of advanced pharmaceuticals and agrochemicals.[1] The inherent challenge in synthesizing this molecule lies in achieving precise regiocontrol during the formylation step. This guide details a robust and highly selective ortho-formylation strategy, moving away from classical methods like the Reimer-Tiemann or Vilsmeier-Haack reactions which often suffer from poor regioselectivity and harsh conditions.[2][3][4] The presented protocol is designed for scalability, emphasizing safety, efficiency, and high purity of the final product.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a highly functionalized aromatic aldehyde. Its unique substitution pattern—featuring a fluorine atom, a hydroxyl group, and a methoxy group ortho and para to the aldehyde—makes it a valuable precursor for complex molecular targets. The fluorine substituent, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.
The primary synthetic hurdle is the introduction of the formyl group (-CHO) specifically at the C-1 position, ortho to the hydroxyl group and meta to the fluorine atom, without forming other isomers. Traditional electrophilic aromatic substitution reactions on the precursor phenol are often difficult to control.
This application note details a preferred synthetic route utilizing a magnesium chloride-mediated ortho-formylation. This method, often referred to as the Casiraghi-Skattebøl formylation, demonstrates excellent regioselectivity for the position ortho to the phenolic hydroxyl group, driven by the formation of a magnesium phenoxide complex that directs the electrophile.[5][6] This approach offers significant advantages for scale-up, including mild reaction conditions, high yields, and the use of less hazardous reagents compared to alternatives.[7]
Recommended Synthetic Pathway
The most effective strategy for the synthesis of the target compound is the direct, regioselective formylation of 2-fluoro-6-methoxyphenol. This precursor contains the required fluorine and methoxy groups in the correct positions relative to the hydroxyl group, simplifying the synthesis to a single, high-yielding formylation step.
Figure 1: Proposed workflow for the regioselective ortho-formylation.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Equipment and Reagents
-
Equipment:
-
1 L three-necked, round-bottomed flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser with an inert gas inlet (Nitrogen or Argon)
-
Temperature probe and heating mantle
-
Dropping funnel or syringe pump for controlled addition
-
2 L separatory funnel
-
Rotary evaporator
-
Crystallization dish and filtration apparatus (Büchner funnel)
-
-
Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |
| 2-Fluoro-6-methoxyphenol | C₇H₇FO₂ | 142.13 | 100 | 14.21 g | >98% |
| Anhydrous Magnesium Dichloride | MgCl₂ | 95.21 | 150 | 14.28 g | >98% |
| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 225 | 6.76 g | 95% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 375 | 52.2 mL | >99%, dry |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | - | 500 mL | <50 ppm H₂O |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~300 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~600 mL | ACS Grade |
| Saturated Brine Solution | NaCl(aq) | - | - | ~200 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~20 g | Granular |
Reaction Procedure
-
Reactor Setup: Assemble the 1 L three-necked flask with the mechanical stirrer, reflux condenser (with N₂ inlet), and a rubber septum. Purge the entire system with dry nitrogen for 15-20 minutes.
-
Charging Reagents: Under a positive pressure of nitrogen, add the anhydrous magnesium dichloride (14.28 g, 150 mmol) and paraformaldehyde (6.76 g, 225 mmol) to the flask.[5]
-
Solvent Addition: Add anhydrous acetonitrile (500 mL) to the flask via cannula or a dry measuring cylinder.
-
Base Addition: Begin stirring the suspension. Slowly add dry triethylamine (52.2 mL, 375 mmol) to the mixture over 10-15 minutes. A slight exotherm may be observed.
-
Substrate Addition: In a separate flask, dissolve the 2-fluoro-6-methoxyphenol (14.21 g, 100 mmol) in a small amount of anhydrous acetonitrile if needed, and add it to the reaction mixture dropwise via syringe or dropping funnel over 20 minutes. The mixture will become thicker and may change color.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) using the heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC would be 4:1 Hexane:Ethyl Acetate. The product spot should be more polar than the starting phenol. The reaction is complete when the starting material is no longer detectable.
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a 2 L beaker containing 500 mL of ice-cold 1 M HCl. Caution: Gas evolution (from quenching excess base) will occur. Stir for 15-20 minutes until all solids have dissolved.
-
Transfer the mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers.
-
-
Work-up - Washing and Drying:
-
Wash the combined organic phase with water (2 x 200 mL) and then with saturated brine solution (1 x 200 mL) to remove residual acid and water.[8]
-
Dry the organic layer over anhydrous sodium sulfate (~20 g), swirl, and let it stand for 20 minutes.
-
Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
-
Isolation of Crude Product:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield a solid or semi-solid crude product.
-
Purification and Characterization
Purification by Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent system to dissolve the solid. A mixture of isopropyl ether and hexane or toluene can be effective. Start with the more polar solvent (isopropyl ether or toluene) and add the less polar co-solvent (hexane) until turbidity persists.
-
Heat gently to re-dissolve, then allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified product under vacuum to a constant weight. A typical yield for this process is in the range of 75-85%.
Analytical Specifications
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol [9] |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of this compound |
| Purity (HPLC) | ≥ 99.0% |
| Solubility | Soluble in methanol, ethyl acetate, DMSO |
Process Safety and Optimization Considerations
-
Hazard Analysis:
-
Paraformaldehyde: Toxic upon inhalation and ingestion. Depolymerizes to formaldehyde gas upon heating. Handle only in a well-ventilated fume hood.
-
Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye irritation.
-
Acetonitrile: Flammable and toxic. Metabolized to cyanide in the body. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. The quenching step is exothermic and releases gas; perform slowly and with adequate cooling.
-
-
Optimization Strategies:
-
Stoichiometry: The molar ratios of MgCl₂, paraformaldehyde, and triethylamine are critical for driving the reaction to completion and minimizing by-products. The ratios presented are a robust starting point.[5]
-
Temperature Control: Maintaining a steady reflux is important. Overheating can lead to the formation of polymeric by-products from paraformaldehyde.
-
Solvent Purity: The use of anhydrous solvents is crucial as water can interfere with the formation of the magnesium phenoxide complex.
-
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]
-
PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Available at: [Link]
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]
- Millipore Sigma. (Patent US6297405B1). Fluorinated and chlorinated benzaldehydes.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Available at: [Link]
-
Corberán, R., Murguía, M., & Ramón, D. J. (2007). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 12(7), 1436-1447. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Available at: [Link]
-
Wikipedia. Duff reaction. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 598156, this compound. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64-69. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. psiberg.com [psiberg.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C8H7FO3 | CID 598156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Here is the technical support center for the purification of crude 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde.
Introduction
Welcome to the technical support guide for the purification of this compound (CAS: 79418-73-8). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. The purity of this intermediate is critical for the successful synthesis of downstream targets, affecting reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient. This guide is designed to help you navigate common challenges and achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities typically arise from the synthesis or degradation. The most common impurity is the corresponding carboxylic acid, 2-fluoro-3-hydroxy-4-methoxybenzoic acid, formed by air oxidation of the aldehyde group.[1][2] Other potential impurities include unreacted starting materials from the synthetic route and by-products from side reactions.[3]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial method.[4][5] Develop a TLC system using a solvent mixture like hexane and ethyl acetate. The crude product should be spotted alongside any available starting materials. The presence of multiple spots indicates impurities. A streak near the baseline often suggests the presence of the highly polar carboxylic acid impurity.
Q3: My crude product is a dark oil/solid. What does this indicate?
A3: Discoloration often points to the presence of polymeric or highly conjugated impurities. If the product is acidic (which can be checked with wet pH paper on a solution), it may also indicate significant oxidation to the carboxylic acid.[6] An initial aqueous wash with a mild base can often help remove some of these colored, acidic impurities.[1]
Q4: Which purification method is generally recommended: recrystallization or column chromatography?
A4: The choice depends on the impurity profile and scale.
-
Column Chromatography is highly versatile and effective for removing a wide range of impurities with different polarities.[7][8] It is often the preferred method when multiple impurities are present or when optimizing a new purification process.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, especially on a larger scale.[5] Its success is highly dependent on finding a suitable solvent system where the desired compound has poor solubility at low temperatures while impurities remain in solution.[1]
Q5: Can this compound be purified by distillation?
A5: Due to its multiple functional groups (hydroxyl, fluoro, methoxy), this compound likely has a high boiling point. Purification by distillation carries a significant risk of thermal degradation, especially at the required temperatures.[1] Therefore, column chromatography and recrystallization are generally the preferred and safer methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Product Discolors or Degrades Upon Standing
-
Possible Cause: The aldehyde functional group is susceptible to air oxidation, converting it to the corresponding carboxylic acid.[1] This process can be accelerated by light and trace metal impurities.
-
Troubleshooting Steps:
-
Storage: After purification, store the compound under an inert atmosphere (nitrogen or argon) at low temperature (2-8°C) and protected from light.[1]
-
Repurification: If oxidation has occurred, the acidic impurity can be removed by dissolving the product in an organic solvent (e.g., diethyl ether or ethyl acetate) and performing an aqueous wash with a 5% sodium bicarbonate solution.[1][2] See Protocol 3 for details.
-
Issue 2: Low Yield or Product Decomposition During Column Chromatography
-
Possible Cause: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[2][9]
-
Troubleshooting Steps:
-
Neutralize Silica: Before preparing the column, consider using silica gel that has been deactivated. This can be done by preparing a slurry of the silica gel in the starting eluent containing a small amount of triethylamine (e.g., 0.5-1% v/v) and then packing the column as usual.[9]
-
Minimize Contact Time: Do not let the purified compound sit on the column for an extended period. Elute the product efficiently and combine and evaporate the pure fractions promptly.
-
Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina, although this will require re-optimization of the solvent system.
-
Issue 3: Difficulty Achieving Crystallization During Recrystallization
-
Possible Cause: The solution may not be supersaturated, the product may be too soluble in the chosen solvent even when cold, or the presence of impurities is inhibiting crystal formation.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a small seed crystal of the pure compound if available.[6]
-
Adjust Solvent System: If the product remains dissolved, the solvent is too "good." Add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[6] Common pairs include ethanol/water or ethyl acetate/hexane.
-
Concentrate the Solution: If too much solvent was initially added, carefully evaporate some of the solvent and attempt to cool the concentrated solution again.
-
Issue 4: Product Purity Remains Low After a Single Purification Step
-
Possible Cause: The chosen method may not be optimal for the specific impurities present, or the impurities may have very similar properties to the product.
-
Troubleshooting Steps:
-
Sequential Purification: Employ a multi-step purification strategy. For example, perform an initial aqueous wash (Protocol 3) to remove acidic impurities, followed by column chromatography to separate neutral impurities, and finally a recrystallization step to achieve very high purity.
-
Optimize Chromatography: If using column chromatography, adjust the eluent polarity. A shallower gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15%) can improve the separation of closely eluting spots.[1]
-
Consider Chemical Purification: For stubborn aldehyde-containing impurities, a bisulfite wash can be highly effective. This involves reacting the crude mixture with a saturated sodium bisulfite solution, which forms a water-soluble adduct with aldehydes. The adduct is extracted into the aqueous phase, and the non-aldehyde compounds remain in the organic layer. The aldehyde can then be regenerated from the aqueous layer by adding a base.[2][10]
-
Visualizations & Data
Logical Workflow for Purification
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision tree for purification strategy.
Generalized Column Chromatography Workflow
Caption: Key stages of purification by column chromatography.
Data Summary: Comparison of Primary Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption to a stationary phase.[4][8] | Differential solubility in a solvent at different temperatures. |
| Best For | Complex mixtures with multiple components; unknown impurity profiles. | Removing small amounts of impurities from a mostly pure solid; large scale. |
| Pros | High resolving power; applicable to a wide range of compounds. | Cost-effective; simple setup; can yield very high purity crystals. |
| Cons | Can be time-consuming and solvent-intensive; potential for product decomposition on silica.[2][9] | Highly dependent on finding the right solvent; may have lower recovery. |
| Key Considerations | Use TLC to determine the optimal eluent system (Hexane:Ethyl Acetate is a good starting point). | Test solvent systems on a small scale first. A related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, was successfully recrystallized from acetonitrile.[11] |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard silica gel chromatography procedure.
-
Solvent System Selection: Using TLC, determine a solvent system that provides good separation. A good target is to have the product spot with an Rf value of ~0.3. For this compound, start with a mixture of Hexane and Ethyl Acetate (e.g., 8:2 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.[8]
-
-
Elution:
-
Begin eluting with the non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.[1]
-
-
Fraction Analysis:
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid crude product.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Aqueous Wash for Acidic Impurity Removal
This protocol is an excellent first-pass purification step.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves. Allow the layers to separate.
-
Separation: Drain and discard the lower aqueous layer. Repeat the wash if necessary (e.g., if CO₂ evolution is still strong).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[1]
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product, which can then be further purified if needed.
References
- BenchChem. (n.d.). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
- BenchChem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (n.d.). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- BenchChem. (n.d.). Removing unreacted starting materials from 4-isobutylbenzaldehyde product.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- BenchChem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- PubChem. (n.d.). This compound.
- Biosynth. (n.d.). 3-Fluoro-4-methoxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate.
- ChemicalBook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reactions of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during its use in chemical synthesis. Our aim is to equip you with the expertise to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity of your research.
I. Understanding the Reactivity of this compound
This compound is a versatile aromatic aldehyde with multiple reactive sites that can participate in a variety of chemical transformations. The interplay between the aldehyde, the phenolic hydroxyl group, the methoxy group, and the electron-withdrawing fluorine atom on the aromatic ring dictates its reactivity and the potential for byproduct formation. Understanding these characteristics is the first step in troubleshooting your reactions.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the synthesis and subsequent reactions of this compound.
Q1: I am seeing an unexpected, more polar spot on my TLC plate after my reaction. What could it be?
A1: A more polar byproduct is often indicative of oxidation of the aldehyde to a carboxylic acid. Benzaldehydes are susceptible to oxidation, especially when exposed to air.[1] The primary oxidation product would be 2-fluoro-3-hydroxy-4-methoxybenzoic acid .
-
Causality: This can occur if the reaction is run open to the atmosphere for extended periods, or if oxidizing agents are present, even in trace amounts. The presence of base can also promote this oxidation.
-
Troubleshooting:
-
Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled or high-purity solvents to minimize dissolved oxygen and peroxide impurities.
-
If your reaction conditions are harsh (e.g., high temperature), consider if a less aggressive protocol is feasible.
-
Q2: My NMR spectrum shows a singlet at around 4.5 ppm that I can't account for. What is this impurity?
A2: A singlet in this region often corresponds to a benzylic alcohol. This suggests that a portion of your starting material has been reduced to (2-fluoro-3-hydroxy-4-methoxyphenyl)methanol .
-
Causality: This can happen if your reaction involves a reducing agent, or if a hydride source is inadvertently introduced. Certain reaction conditions can also lead to disproportionation (a Cannizzaro-type reaction), where one molecule of the aldehyde is oxidized and another is reduced, although this is less common for aldehydes with phenolic hydroxyl groups.[1]
-
Troubleshooting:
-
Carefully review your reaction protocol to ensure no unintended reducing agents are present.
-
If using a reagent that could act as a hydride donor, consider its purity and potential for side reactions.
-
Q3: I performed an etherification of the phenolic hydroxyl group and see a byproduct with a similar Rf to my product. What might this be?
A3: In etherification reactions, particularly under basic conditions, there are a few possibilities for byproduct formation:
-
Over-alkylation: If a dihaloalkane is used as the alkylating agent, a common byproduct is the dimer where two molecules of this compound are linked by the alkyl chain.
-
C-alkylation: While less common, alkylation can sometimes occur on the aromatic ring, particularly at the electron-rich positions.
-
Incomplete reaction: The presence of unreacted starting material is also a common "byproduct".
Troubleshooting:
-
Use a slight excess of the aldehyde relative to the alkylating agent to minimize dimerization.
-
Optimize your reaction conditions (temperature, reaction time, and base) to favor O-alkylation.
-
Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to side reactions.
III. Troubleshooting Guide: Common Byproducts and Their Identification
This section provides a more detailed look at potential byproducts, their likely causes, and methods for their identification and mitigation.
| Byproduct Name | Structure | Common Reaction Type | Probable Cause | Identification | Mitigation Strategies |
| 2-Fluoro-3-hydroxy-4-methoxybenzoic acid | Oxidation | Exposure to air, presence of oxidizing agents, harsh basic conditions. | HPLC, LC-MS, IR (broad O-H and C=O stretch).[2] | Conduct reactions under an inert atmosphere; use purified solvents; optimize reaction time and temperature. | |
| (2-Fluoro-3-hydroxy-4-methoxyphenyl)methanol | Reduction | Presence of reducing agents, hydride impurities. | ¹H NMR (singlet ~4.5 ppm), LC-MS.[3] | Use high-purity reagents; carefully control reaction stoichiometry. | |
| Dimerized Ether | Etherification (with dihaloalkanes) | Use of a stoichiometric excess of the dihaloalkane. | ¹H NMR (complex aromatic region, new alkyl signals), LC-MS. | Use a slight excess of the starting aldehyde. | |
| Self-Condensation Product | Aldol-type Condensation | Strong basic or acidic conditions. | ¹H NMR (new vinylic or aldol protons), LC-MS. | Use milder reaction conditions; control temperature carefully. |
IV. Experimental Protocols
Protocol 1: General Procedure for Etherification of the Phenolic Hydroxyl Group
This protocol provides a general method for the etherification of this compound, with considerations for minimizing byproduct formation.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetone) in a round-bottom flask, add a base (e.g., K₂CO₃, Cs₂CO₃; 1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide; 1.1 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: HPLC Method for Purity Assessment
A general HPLC method for assessing the purity of your reaction mixture and identifying byproducts.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
V. Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the formation of common byproducts.
Caption: Potential reaction pathways and byproduct formation from this compound.
VI. References
-
Benzaldehyde. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Retrieved from
-
Yadav, G. D., & Wagh, D. P. (2019). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. ChemistrySelect, 4(38), 11211-11218. Retrieved from [Link]
-
Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]
-
Zellner, G., Neudörfer, F., & Diekmann, H. (1994). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 60(7), 2470–2474. Retrieved from [Link]
-
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025, August 10). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from
-
Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Retrieved from
Sources
Technical Support Center: Stabilizing 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Welcome to the dedicated technical support center for 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the prevention of oxidation of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to ensure the stability and purity of your compound throughout your experimental workflows.
Introduction: The Challenge of Stability
This compound is a polysubstituted aromatic aldehyde with a unique combination of functional groups that makes it a versatile building block in medicinal chemistry and materials science. However, this structural complexity also presents a stability challenge, primarily the susceptibility of the aldehyde functional group to oxidation. The presence of a phenolic hydroxyl group introduces an additional layer of complexity, as it can exhibit both antioxidant and pro-degradation properties.
This guide will delve into the mechanisms of oxidation, provide actionable protocols for prevention, and offer solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: The aldehyde functional group is inherently susceptible to oxidation to the corresponding carboxylic acid, in this case, 2-fluoro-3-hydroxy-4-methoxybenzoic acid. This process is often an auto-oxidation reaction, meaning it can occur upon exposure to atmospheric oxygen. Several factors contribute to this susceptibility:
-
The Aldehyde Group: The carbon-hydrogen bond of the aldehyde group is relatively weak and can be readily cleaved in the presence of oxygen and radical initiators (light, trace metals).
-
Phenolic Hydroxyl Group: While phenolic groups are known to act as antioxidants by quenching free radicals, the resulting phenoxyl radical can be stabilized by resonance within the aromatic ring. This radical can then potentially initiate or participate in polymerization or other degradation pathways.
-
Electron-Donating and Withdrawing Groups: The methoxy and hydroxyl groups are electron-donating, increasing the electron density of the aromatic ring. Conversely, the fluorine atom is strongly electron-withdrawing. The interplay of these electronic effects modulates the reactivity of the aldehyde and the stability of any radical intermediates.
Q2: What are the primary degradation products I should be aware of?
A2: The most common degradation product is the corresponding carboxylic acid, 2-fluoro-3-hydroxy-4-methoxybenzoic acid , formed through the oxidation of the aldehyde group. In some cases, prolonged storage or exposure to harsh conditions could lead to the formation of colored polymeric materials, likely initiated by the formation of phenoxyl radicals.
Q3: How can I visually assess if my sample has started to degrade?
A3: Pure this compound is typically a crystalline solid. A noticeable change in color, such as yellowing or browning, can be an indicator of degradation. The formation of a less crystalline or even gummy consistency can also suggest the presence of impurities or polymerization. However, visual inspection is not a substitute for analytical purity assessment.
Q4: What is the recommended antioxidant for stabilizing this compound?
A4: For many organic aldehydes, Butylated Hydroxytoluene (BHT) is an effective and widely used antioxidant.[1][2][3] It is a synthetic phenolic antioxidant that functions as a free radical scavenger, preventing the initiation and propagation of auto-oxidation chain reactions.[4][5]
Q5: At what concentration should I use BHT?
A5: BHT is typically effective at very low concentrations, generally in the range of 0.01% to 0.1% (w/w) .[2] It's crucial to use the minimum effective amount to prevent interference with subsequent reactions.
Troubleshooting Guide: Common Scenarios and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellowing of the solid compound upon storage. | 1. Exposure to air (oxygen).2. Exposure to light. | 1. Store the compound under an inert atmosphere (nitrogen or argon).2. Use an amber vial or store the vial in the dark.3. Consider adding BHT (0.01-0.1% w/w) for long-term storage. |
| Decreased purity observed by HPLC/GC-MS after work-up. | 1. Oxidation during extraction or concentration steps.2. Presence of residual oxidizing agents from a previous reaction step. | 1. Perform aqueous work-ups with deoxygenated solutions.2. Concentrate the product solution at reduced temperature (e.g., on a rotary evaporator with a cold water bath).3. Ensure all oxidizing agents are thoroughly quenched before work-up. |
| Inconsistent reaction yields when using the aldehyde. | 1. Degradation of the aldehyde starting material.2. Variability in the purity of different batches of the aldehyde. | 1. Always use freshly opened or properly stored aldehyde.2. Re-analyze the purity of the aldehyde by HPLC or NMR before use, especially if it has been stored for an extended period.3. If necessary, purify the aldehyde by recrystallization or column chromatography immediately before use. |
| Formation of an insoluble residue in the reaction mixture. | 1. Polymerization of the aldehyde, potentially catalyzed by acidic or basic conditions, or trace metals. | 1. Ensure the reaction is performed under strictly controlled pH.2. Use high-purity, peroxide-free solvents.3. Consider the use of a non-phenolic antioxidant if BHT is suspected to be incompatible with the reaction conditions. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
This protocol is designed to maximize the shelf-life of the solid compound.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vial with a PTFE-lined cap
-
Source of dry nitrogen or argon gas
-
Schlenk line or glovebox (recommended)
Procedure:
-
Preparation: In a clean, dry vial, add the desired amount of this compound.
-
Antioxidant Addition: Add BHT to a final concentration of 0.01% to 0.1% (w/w). For example, for 1 gram of the aldehyde, add 0.1 to 1 mg of BHT. Ensure gentle but thorough mixing.
-
Inert Atmosphere: Place the vial in a glovebox or attach it to a Schlenk line.
-
Purging: If using a Schlenk line, carefully evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Sealing: Securely seal the vial with the PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Storage Conditions: Store the vial in a cool, dark, and dry place. A refrigerator (2-8 °C) is suitable.
Protocol 2: Handling of this compound in Solution
This protocol outlines the steps for preparing and handling solutions of the aldehyde to minimize oxidation during a reaction setup.
Materials:
-
Properly stored this compound
-
Anhydrous, deoxygenated solvent (e.g., THF, Dioxane, Toluene)
-
Dry, oven-dried glassware
-
Syringes and needles
-
Inert gas source (nitrogen or argon balloon or line)
Procedure:
-
Glassware Preparation: Assemble the reaction glassware (e.g., round-bottom flask with a stir bar and septum) and flame-dry under vacuum or oven-dry and cool under a stream of inert gas.
-
Solvent Degassing: Use a solvent that has been deoxygenated by sparging with nitrogen or argon for at least 30 minutes, or by the freeze-pump-thaw method.
-
Weighing: If possible, weigh the aldehyde in a glovebox. If not, weigh it quickly in the open and immediately add it to the reaction flask under a positive pressure of inert gas.
-
Dissolution: Add the deoxygenated solvent to the flask via a cannula or syringe.
-
Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler connected to the reaction setup.
Protocol 3: Monitoring Oxidation by HPLC
This protocol provides a general method for quantifying the aldehyde and its primary oxidation product, the corresponding benzoic acid.
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-2 min: 90% A, 10% B
-
2-15 min: Ramp to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare stock solutions of both this compound and 2-fluoro-3-hydroxy-4-methoxybenzoic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the aldehyde, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Determine the retention times for the aldehyde and the benzoic acid from the standards. Quantify the amount of each in your sample by comparing the peak areas to the calibration curves.
Mechanistic Insights and Visualizations
Oxidation Mechanism of this compound
The oxidation of the aldehyde to the carboxylic acid is typically a free-radical chain reaction.
Caption: Free-radical chain mechanism for the auto-oxidation of an aldehyde.
Antioxidant Mechanism of BHT
BHT interrupts the propagation step of the auto-oxidation chain reaction by donating a hydrogen atom to the peroxy radical, forming a stable, unreactive BHT radical.
Caption: BHT acts as a radical scavenger to terminate the oxidation chain reaction.
Experimental Workflow for Safe Handling and Use
A systematic approach is crucial when working with sensitive compounds.
Caption: Recommended workflow for handling this compound.
References
-
Butylated Hydroxytoluene (BHT) antioxidant. PerfumersWorld. [Link]
-
BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. Sarochem. [Link]
-
Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemCatChem. [Link]
-
Butylated hydroxytoluene. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
BHT Antioxidant (Butylated Hydroxy Toluene). De Kruiderie. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
-
BHT (Butylated Hydroxytoluene). Kao. [Link]
-
ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. ResearchGate. [Link]
Sources
Technical Support Center: Grignard Reactions for Substituted Benzaldehydes
Welcome to the Technical Support Center for Grignard reactions involving substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. The electronic and steric nature of substituents on the benzaldehyde ring can significantly influence reaction outcomes, often leading to challenges such as low yields, difficult initiation, or the formation of unexpected byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the causal relationships behind experimental phenomena, empowering you to not only solve immediate problems but also to proactively design more robust reaction protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during Grignard reactions with substituted benzaldehydes in a direct question-and-answer format.
Question 1: My Grignard reaction fails to initiate or shows very low conversion. What are the likely causes and how can I resolve this?
Answer:
Failure to initiate is one of the most common hurdles in Grignard synthesis. The root cause is almost always the deactivation of the magnesium surface or the quenching of the Grignard reagent as it forms. Here is a systematic approach to troubleshooting this issue:
1. Ensure Absolutely Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, especially water.[1][2][3][4]
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling under a stream of inert gas (argon or nitrogen).[5]
-
Solvents: Use only anhydrous grade solvents. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are hygroscopic. It is best practice to use solvent from a freshly opened bottle or from a solvent purification system. For bench-scale work, drying solvents over molecular sieves can be effective.[6]
-
Reagents: The substituted benzaldehyde and the organic halide must be anhydrous. Liquid aldehydes can be dried over anhydrous magnesium sulfate and distilled.
2. Activate the Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[7][8] Exposing a fresh magnesium surface is critical for initiation.[8][9]
-
Mechanical Activation: In the reaction flask under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.[5][10]
-
Chemical Activation: Several chemical methods can be employed:
-
Iodine: Add a single, small crystal of iodine to the magnesium suspension. The disappearance of the brown iodine color is a visual indicator of initiation.[5][11]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. The reaction between DBE and magnesium produces ethylene gas, which can be observed as bubbling, and soluble magnesium bromide, which helps to etch the oxide layer.[5][8][10]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the new batch.
-
3. Check Reagent Quality:
-
Organic Halide: Ensure the halide used for the Grignard formation is pure. The order of reactivity is generally I > Br > Cl.[12] While alkyl chlorides can be used, they are less reactive and may require more vigorous initiation conditions.[11]
-
Substituted Benzaldehyde: Ensure the aldehyde is free from acidic impurities or benzoic acid (a common oxidation byproduct), which would quench the Grignard reagent.
Troubleshooting Workflow for Initiation Failure
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Question 2: My reaction is producing a significant amount of a high-boiling byproduct, and my yield of the desired alcohol is low. What is happening?
Answer:
This is a classic sign of Wurtz coupling , a major side reaction in Grignard synthesis.[1][13][14][15] This byproduct arises from the reaction of the already-formed Grignard reagent (R-MgX) with the unreacted organic halide (R-X) to form a symmetrical dimer (R-R).[14][15]
R-MgX + R-X → R-R + MgX₂
This issue is particularly prevalent with reactive halides like benzylic and allylic halides, but can occur with others as well.[16][17]
Mitigation Strategies:
-
Slow Addition of Halide: During the formation of the Grignard reagent, add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the flask, minimizing its opportunity to react with the Grignard reagent.[1][17]
-
Control the Temperature: The formation is exothermic.[7] Maintain a gentle reflux by controlling the addition rate. Overheating can accelerate the Wurtz coupling side reaction.[1]
-
Efficient Stirring: Ensure the mixture is stirred vigorously. This helps to expose the magnesium surface and quickly disperse the added halide, preventing localized high concentrations.
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products compared to THF or Et₂O in some cases, particularly for benzyl Grignard reactions.[16]
Question 3: I am recovering a significant portion of my starting benzaldehyde and also isolating a diol byproduct. What are the competing reactions?
Answer:
This outcome suggests two competing side reactions are occurring, both of which are promoted by single electron transfer (SET) pathways. The SET mechanism becomes more significant with sterically hindered substrates or when the carbonyl compound is easily reduced.[18][19]
-
Pinacol Coupling: This is a reductive homocoupling of the benzaldehyde, leading to a 1,2-diol (a pinacol).[20][21] It occurs when the Grignard reagent acts as a reducing agent, transferring an electron to two aldehyde molecules, which then couple.[21][22][23] This is more common with aromatic aldehydes.[22]
-
Reduction: The Grignard reagent can act as a hydride donor, reducing the aldehyde to the corresponding primary alcohol (e.g., benzyl alcohol from benzaldehyde). This happens when the Grignard reagent has a β-hydrogen, which is transferred to the carbonyl carbon via a cyclic six-membered transition state.[19]
Mitigation Strategies:
-
Low Temperature: The key to suppressing these side reactions is rigorous temperature control. Add the benzaldehyde solution dropwise to the Grignard reagent at a low temperature, typically 0°C or even -78°C (dry ice/acetone bath).[5] This controls the exotherm of the addition and favors the desired nucleophilic addition pathway over SET pathways.
-
Inverse Addition: In some cases, adding the Grignard reagent slowly to the aldehyde solution (inverse addition) can minimize side reactions by keeping the aldehyde in excess.
-
Use of Additives: For particularly stubborn cases, the addition of cerium(III) chloride (CeCl₃) can be beneficial. The CeCl₃ undergoes transmetallation with the Grignard reagent to form a more nucleophilic and less basic organocerium reagent, which strongly favors 1,2-addition and suppresses reduction and enolization.[24]
Key Side Reaction Pathways
Caption: Competing reaction pathways in Grignard reactions with benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: How do electron-withdrawing and electron-donating groups on the benzaldehyde affect the reaction?
A1: Substituents have a profound electronic effect on the reactivity of the carbonyl group.
| Substituent Type | Effect on Carbonyl Carbon | Reactivity towards Grignard | Potential Issues | Example Substituents |
| Electron-Withdrawing (EWG) | Increases electrophilicity (more δ+) | More reactive | Higher chance of side reactions (e.g., SET, pinacol coupling) due to increased reducibility. | -NO₂, -CN, -CF₃, -Cl |
| Electron-Donating (EDG) | Decreases electrophilicity (less δ+) | Less reactive | May require longer reaction times or gentle warming to go to completion. | -OCH₃, -N(CH₃)₂, -CH₃ |
For example, a benzaldehyde with a strong electron-withdrawing group like trifluoromethyl (-CF₃) is highly activated towards nucleophilic attack.[5] However, this increased reactivity must be managed with careful temperature control to prevent side reactions.[5]
Q2: How does steric hindrance, especially from ortho-substituents, impact the reaction?
A2: Steric hindrance from bulky groups near the aldehyde functional group can physically block the approach of the nucleophilic Grignard reagent.[24][25][26][27] This leads to:
-
Decreased Reaction Rates: The reaction will be significantly slower.
-
Lower Yields: The desired addition product may be formed in low yield, with a large amount of starting material recovered.[24][25]
-
Increased Side Reactions: If the Grignard reagent cannot easily access the carbonyl carbon, it is more likely to act as a base, leading to enolization (if α-protons are present) or reduction.[19] For example, the reaction of methylmagnesium bromide with 2,4,6-trimethylbenzaldehyde gives a much lower yield (~40%) compared to benzaldehyde (~90%) due to the bulky ortho-methyl groups.[25]
Q3: Which solvent is better: Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)?
A3: Both are excellent solvents for Grignard reactions because their lone pair electrons solvate and stabilize the magnesium center.[3][18] However, they have different properties:
-
Diethyl Ether (Et₂O): Has a low boiling point (34.6°C). This makes it easy to maintain a gentle reflux during Grignard formation but can be a safety hazard.[16] It is generally less effective at solvating the Grignard reagent compared to THF.
-
Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is a better solvating agent, which can help to keep the Grignard reagent in solution and may be advantageous for forming reagents from less reactive halides (e.g., chlorides).[5][11][16] The Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) is also influenced by the solvent, with THF favoring the disproportionated species.[8][18][28]
As a modern alternative, 2-Methyltetrahydrofuran (2-MeTHF) is gaining popularity. It is derived from renewable resources, has a higher boiling point, and can sometimes offer superior performance, such as suppressing Wurtz coupling.[16]
Experimental Protocols: Best Practices
Protocol 1: Preparation of Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool to room temperature under an inert atmosphere.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Initiation: In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (~10%) of this solution to the magnesium. The reaction may need gentle warming with a heat gun to initiate, which is indicated by the disappearance of the iodine color and the onset of reflux.[9]
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux.
-
Completion: After the addition is complete, continue to stir the resulting gray/brown solution at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
Protocol 2: Reaction with a Substituted Benzaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. For highly reactive aldehydes, a -78°C bath is recommended.
-
Aldehyde Addition: Prepare a solution of the substituted benzaldehyde (1.0 equivalent relative to the initial halide) in the same anhydrous solvent. Add this solution to the dropping funnel and introduce it dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature from rising significantly.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up (Quench): Cool the reaction mixture back to 0°C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.[26] Avoid using strong acids initially if the product is acid-sensitive.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. Purify the product by column chromatography or recrystallization.
References
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). Available at: [Link]
-
Li, C. J., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(6), 1542-1548. Available at: [Link]
-
Koszinowski, K., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Available at: [Link]
-
Koszinowski, K., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Available at: [Link]
-
Koszinowski, K., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. Available at: [Link]
-
Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Available at: [Link]
-
Koszinowski, K., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Available at: [Link]
-
Reddit. (2017). Grignard decomposition. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Quora. (n.d.). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. Available at: [Link]
-
Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. Available at: [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]
-
Li, C. J., & Zhang, W. C. (1999). Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes. The Journal of Organic Chemistry, 64(9), 3230–3236. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Li, C. J., & Zhang, W. C. (1999). Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. Available at: [Link]
-
Tan, K. L., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. Available at: [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
Wikipedia. (n.d.). Pinacol coupling reaction. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Available at: [Link]
-
Richey, H. G. (Ed.). (2000). Grignard Reagents: New Developments. ACS Publications. Available at: [Link]
-
Quora. (n.d.). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. Available at: [Link]
-
ChemistNATE. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Available at: [Link]
-
Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reaction. Available at: [Link]
-
Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Available at: [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). A real space picture of the role of steric effects in SN2 reactions. PubMed Central. Available at: [Link]
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Technical Support Center: Improving Selectivity in the Formylation of Fluorinated Phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of aromatic formylation, specifically targeting fluorinated phenol substrates. The unique electronic properties of fluorine present distinct challenges in achieving high regioselectivity. This document provides in-depth, field-tested insights, troubleshooting guides, and validated protocols to help you overcome these hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the formylation of fluorinated phenols so challenging?
The primary challenge stems from the dual electronic nature of the fluorine substituent. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[1][2] Simultaneously, fluorine's lone pairs participate in resonance, donating electron density into the ring (+M effect), which directs incoming electrophiles to the ortho and para positions.[1][3][4]
These two opposing forces mean that while the reaction is directed to the ortho/para positions, the overall reaction rate is often sluggish. The subtle balance between the -I and +M effects determines the final product distribution, which can lead to mixtures of isomers and low conversion, particularly when multiple fluorine atoms are present.[3][5] For example, in the nitration of fluorobenzene, the reaction is strongly para selective (86% para, 13% ortho) because the ortho position is more inductively deactivated due to its proximity to the fluorine atom.[3]
Q2: How does the position of the fluorine atom relative to the hydroxyl group influence the formylation outcome?
The interplay between the powerful activating, ortho,para-directing hydroxyl group and the deactivating, ortho,para-directing fluorine atom is critical.
-
p-Fluorophenol: This is often the most predictable substrate. The hydroxyl group strongly activates the two equivalent ortho positions. The fluorine atom at the para position deactivates the ring overall but does not create isomeric conflict. Ortho-formylation is typically favored.
-
o-Fluorophenol: The hydroxyl group activates the C4 (para) and C6 (ortho) positions. The fluorine at C2 deactivates both of these positions through induction, but the effect is stronger at the adjacent C6 position. Therefore, formylation is most likely to occur at the C4 (para) position, driven by both electronic preference and reduced steric hindrance.
-
m-Fluorophenol: This isomer presents the most complex challenge. The hydroxyl group directs to the C2, C4, and C6 positions. The fluorine at C3 also directs to these same positions (ortho and para to itself). The result is a competitive scenario where a mixture of products is highly probable without a carefully chosen, highly selective formylation method.
Troubleshooting Common Formylation Reactions
Q3: My Reimer-Tiemann reaction on a fluorinated phenol is giving a poor yield and a mixture of ortho and para isomers. How can I improve this?
Core Issue: The Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene, is notoriously sensitive and often gives modest yields, even with activated phenols.[6][7] The strong deactivation from fluorine substituents exacerbates this issue.[5] While the reaction typically favors the ortho product due to an interaction between the phenoxide and the carbene intermediate, this selectivity is often not absolute.[6][8]
Troubleshooting & Optimization:
-
Evaluate Base and Counterion: The choice of base can influence the ortho:para ratio. The positive counterion of the base can interact with the phenoxide, potentially enhancing ortho selectivity through a chelation-like effect.[8][9] Consider using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH), as the larger K+ ion can sometimes alter selectivity.
-
Optimize the Solvent System: This reaction is typically run in a biphasic system.[6] The efficiency of mixing and the choice of phase-transfer catalyst are critical for bringing the aqueous hydroxide and the organic chloroform/substrate phases together.
-
Temperature Control: The reaction can be highly exothermic once initiated.[6] Maintain careful temperature control to prevent the formation of tars and other decomposition byproducts.
-
Consider an Alternative Method: For electron-poor fluorinated phenols, the Reimer-Tiemann reaction is often not the best choice. More robust and selective methods, such as magnesium-mediated formylation, are strongly recommended.[5]
Q4: I am attempting a Duff reaction on a p-fluorophenol and observing significant di-formylation and resin formation. What is causing this and how can I prevent it?
Core Issue: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10][11] It is prone to two main side reactions:
-
Di-formylation: If both ortho positions are available and reactive, the reaction can proceed twice.[9][11]
-
Polymerization: Phenols can react with formaldehyde equivalents under acidic conditions to form phenol-formaldehyde resins.[9]
Troubleshooting & Optimization:
-
Adjust Stoichiometry: This is the most critical parameter for controlling the degree of formylation. To favor the mono-formylated product, reduce the molar ratio of HMTA relative to the phenolic substrate.[9][12]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of mono- and di-formylated products. Quench the reaction when the concentration of the desired mono-product is maximized.[9]
-
Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintaining the lowest effective temperature (e.g., 70-80°C) can significantly reduce resin formation.[9]
Caption: Troubleshooting workflow for minimizing di-formylation.
Q5: The Vilsmeier-Haack reaction on my difluorophenol is failing. How can I increase reactivity?
Core Issue: The Vilsmeier-Haack reagent, typically formed from DMF and POCl₃, is a relatively weak electrophile.[13][14] Its reactivity is often insufficient for aromatic rings that are strongly deactivated by multiple electron-withdrawing groups like fluorine.[14][15]
Troubleshooting & Optimization:
-
Use a More Powerful Reagent: The electrophilicity of the intermediate iminium salt is key. By replacing phosphorus oxychloride (POCl₃) with a more potent activator like trifluoromethanesulfonic anhydride (Tf₂O), you can generate a highly reactive iminium triflate salt. This species is capable of formylating even less electron-rich aromatic systems.[5]
-
Ensure Anhydrous Conditions: Vilsmeier reagents are highly sensitive to moisture.[12] Ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent quenching of the electrophile.
-
Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced against the thermal stability of your substrate. Monitor for decomposition.
High-Selectivity Protocols: A Field-Proven Approach
Q6: Is there a method that provides excellent and predictable ortho-selectivity for fluorinated phenols?
Yes. For achieving exclusive ortho-formylation, the magnesium-mediated formylation (often called the Casiraghi formylation) is a superior method.[16] It overcomes the electronic ambiguity of fluorinated systems through a mechanism controlled by chelation.
Causality of Selectivity: The reaction proceeds by first deprotonating the phenol with a magnesium base (e.g., magnesium methoxide or MgCl₂/triethylamine) to form a magnesium phenoxide.[17] The magnesium ion then acts as a Lewis acid, coordinating both the phenoxide oxygen and the incoming formylating agent (paraformaldehyde). This coordination forms a rigid six-membered transition state that forces the electrophilic attack to occur exclusively at the nearby ortho position.[17] This chelation control overrides the weaker electronic directing effects, providing excellent regioselectivity where other methods fail.
Caption: Chelation control in Mg-mediated ortho-formylation.
Comparative Summary of Formylation Methods
| Method | Typical Reagents | Selectivity on Phenols | Suitability for Fluorinated Phenols | Common Issues |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | ortho > para[6] | Poor; low yields and mixtures are common.[5] | Low yields, tar formation, difficult workup.[7] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Strongly ortho-directing[11] | Moderate; requires careful control. | Di-formylation, polymerization, moderate yields.[9][18] |
| Vilsmeier-Haack | DMF, POCl₃ (or Tf₂O) | para to OH (unless blocked) | Poor for deactivated rings; requires potent reagents.[5][14] | Low reactivity on electron-poor rings, moisture sensitive.[12] |
| Mg-Mediated | MgCl₂/Et₃N or Mg(OR)₂, Paraformaldehyde | Exclusively ortho[16][19] | Excellent; chelation control overcomes electronic effects.[17] | Requires strictly anhydrous conditions, longer reaction times.[16] |
Experimental Protocol: High-Selectivity ortho-Formylation of p-Fluorophenol via MgCl₂-Triethylamine Method
This protocol is adapted from the procedure reported by Hofsløkken and Skattebøl, which provides a reliable and scalable method for the exclusive ortho-formylation of phenols.[16][19]
Materials:
-
p-Fluorophenol (1 eq.)
-
Anhydrous Magnesium Dichloride (MgCl₂) (1.5 eq.)
-
Paraformaldehyde (dried over P₂O₅) (2.5 eq.)
-
Triethylamine (Et₃N) (dried over Na) (3.75 eq.)
-
Anhydrous Acetonitrile (distilled over CaH₂)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen), add anhydrous MgCl₂ (1.5 eq.) and dried paraformaldehyde (2.5 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile via syringe. Then, add dry triethylamine (3.75 eq.) dropwise to the stirred suspension.
-
Substrate Addition: Add the p-fluorophenol (1 eq.), dissolved in a minimal amount of anhydrous acetonitrile, to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C). Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:EtOAc eluent), visualizing with a UV lamp. The reaction is typically complete within 2-4 hours.[19]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to quench the reaction and dissolve the magnesium salts. (Caution: Gas evolution may occur).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash successively with water and brine. To avoid emulsions, swirl gently rather than shaking vigorously.[19]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-hydroxy-5-fluorobenzaldehyde.
References
- Troubleshooting side reactions during the formyl
- Troubleshooting guide for the formylation of arom
- ortho-Formyl
- Magnesium-mediated ortho-Specific Formylation and Formaldoxim
- Electrophilic arom
- Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu.
- Mg-mediated o-formylation of phenols: A Writeup. Sciencemadness Discussion Board.
- Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? Reddit.
- Directing Effects. ChemTalk.
- Duff reaction. Grokipedia.
- Directive Influence of Groups on Electrophilic Arom
- Vilsmeier–Haack reaction. Wikipedia.
- Reimer–Tiemann reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Duff reaction. Wikipedia.
- ortho/para-Selectivity in the Reimer-Tiemann Reaction. ECHEMI.
- The Reimer–Tiemann Reaction.
- The Duff Reaction: Researching A Modification.
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stability and storage conditions for 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
An authoritative guide to the stability and storage of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, designed for chemical researchers and drug development professionals.
Technical Support Center: this compound
As Senior Application Scientists, we frequently field questions about the proper handling and storage of specialized reagents. This compound is a key building block in medicinal chemistry, but its multifunctionality—possessing aldehyde, hydroxyl, and fluoro groups on an electron-rich aromatic ring—makes it susceptible to specific degradation pathways if not handled correctly. This guide provides a comprehensive overview of its stability, recommended storage conditions, and troubleshooting for common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum shelf-life, the solid compound should be stored under refrigerated conditions, ideally between 2°C and 8°C. It is crucial to keep the container tightly sealed and protected from moisture, light, and air. For extended storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.
Q2: How should I prepare a stock solution, and what are the best solvents?
The choice of solvent depends on the experimental requirements. For short-term use, common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and anhydrous alcohols (ethanol, methanol) are suitable. Due to the compound's potential for reactivity, solutions should be prepared fresh whenever possible. Avoid aqueous or basic solutions for storage, as the phenolic proton can be abstracted, making the compound more susceptible to oxidation.
Q3: How long can I store stock solutions?
We strongly advise against long-term storage of this compound in solution. Aldehydes are prone to oxidation, a process that can be accelerated in solution. If storage is unavoidable, keep the solution at -20°C or -80°C in small, single-use aliquots under an inert atmosphere. Solutions should be stored in amber or foil-wrapped vials to prevent photodegradation.[1]
Q4: What are the primary visual signs of degradation?
The pure compound is typically a white to off-white or pale yellow solid.[2] The most common sign of degradation is a noticeable color change to yellow, brown, or even pinkish hues. This discoloration is often indicative of oxidation of the phenolic hydroxyl group and/or the aldehyde group, forming highly conjugated, colored impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The solid material has changed color from off-white to yellow/brown.
-
Potential Cause: Oxidation or photodegradation.
-
Scientific Explanation: The combination of a hydroxyl group and an aldehyde group on the benzene ring makes the molecule susceptible to oxidation. Atmospheric oxygen can slowly oxidize the aldehyde to a carboxylic acid or cause polymerization, leading to colored byproducts.[3][4] Similarly, exposure to UV or high-energy visible light can induce photochemical reactions.[5][6]
-
Recommended Action:
-
Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method such as Thin-Layer Chromatography (TLC), HPLC, or NMR spectroscopy.
-
Consider Purification: If minor impurities are detected, purification via recrystallization may be possible. However, for significant degradation, it is safer and more time-efficient to use a fresh, uncompromised batch of the reagent.
-
Prevent Recurrence: Review your storage protocol. Ensure the compound is stored in a tightly sealed container, protected from light, and refrigerated as per the recommendations in the table below.
-
Issue 2: Experiments are showing inconsistent results, low yields, or unexpected byproducts.
-
Potential Cause: The reagent has likely degraded, either in its solid form or after being dissolved in a stock solution.
-
Scientific Explanation: Even if the solid appears visually unchanged, slow degradation can occur, reducing the concentration of the active aldehyde. In solution, the compound's stability is significantly reduced. The solvent itself or trace impurities (water, peroxides) can facilitate degradation pathways like the Dakin oxidation, which converts hydroxybenzaldehydes into benzenediols and carboxylates.[7][8]
-
Troubleshooting Workflow: Follow the decision tree below to diagnose the root cause of the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 3: Protocols and Data Summary
Table 1: Recommended Storage & Handling for this compound
| Parameter | Solid Compound | In Solution (Short-Term) |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C to -80°C |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) |
| Light | Protect from light (Amber vial/dark) | Protect from light (Amber vial) |
| Container | Tightly sealed, airtight | Tightly sealed, airtight |
| Incompatibilities | Strong oxidizing agents, strong bases, moisture[9][10] | Protic solvents (for long-term), basic or oxidative conditions |
Protocol 1: Preparation of a Stock Solution for Immediate Use
-
Equilibration: Remove the container of this compound from the refrigerator and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: In a fume hood, quickly weigh the desired amount of the solid into a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF) to the vial.
-
Mixing: Cap the vial and mix thoroughly using a vortex or sonicator until the solid is completely dissolved.
-
Inert Gas Purge: If the solution will be used over several hours, gently flush the headspace of the vial with argon or nitrogen before re-capping.
-
Use: Use the freshly prepared solution immediately for the best results.
References
-
E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry (RSC Publishing). Available at: [Link]
-
Dakin oxidation. Wikipedia. Available at: [Link]
-
Oxidation of Substituted Phenols in Supercritical Water. OSTI.GOV. Available at: [Link]
- Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds. Google Patents.
-
Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Chemical and Physical Sciences. Available at: [Link]
-
SAFETY DATA SHEET - 4-Methoxybenzaldehyde. Thermo Fisher Scientific. Available at: [Link]
-
Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
-
Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation?. ResearchGate. Available at: [Link]
-
Material Compatibility Chart. M Barnwell Services. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. Available at: [Link]
-
Aldehydes as powerful initiators for photochemical transformations. National Institutes of Health (NIH). Available at: [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Chemical Resistance Chart A-B. Rubber Sheet Roll. Available at: [Link]
-
Chemical Compatibility of Materials. Gicar. Available at: [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health (NIH). Available at: [Link]
-
Chemical Resistance Chart. Promag Enviro Systems. Available at: [Link]
-
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available at: [Link]
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. National Institutes of Health (NIH). Available at: [Link]
-
Anticipated routes of metabolism for 2‐hydroxy‐4‐methoxybenzaldehyde. ResearchGate. Available at: [Link]
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- 2. fishersci.com [fishersci.com]
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- 7. E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. WERCS Studio - Application Error [assets.thermofisher.com]
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Technical Support Center: Recrystallization of Fluorinated Hydroxybenzaldehydes
Welcome to the Technical Support Center for the purification of fluorinated hydroxybenzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of aromatic compounds. The unique interplay of the hydroxyl, aldehyde, and fluorine substituents presents specific challenges and opportunities in purification by recrystallization. This document provides in-depth, field-proven insights and troubleshooting advice to help you achieve high purity and yield.
Introduction: The Science of Purifying Fluorinated Hydroxybenzaldehydes
Fluorinated hydroxybenzaldehydes are crystalline solids that are pivotal building blocks in the synthesis of pharmaceuticals and other high-value materials.[1] Their purification is critical, and recrystallization is the most powerful technique for achieving the required purity. The success of recrystallization hinges on the solubility profile of the compound: it should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[2]
The presence of a polar hydroxyl group, a moderately polar aldehyde group, and an electronegative fluorine atom on a benzene ring creates a molecule with a unique electronic and steric profile. These features dictate its intermolecular interactions and, consequently, its solubility in various organic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, favoring polar solvents. The aromatic ring contributes to nonpolar interactions. The fluorine atom, while highly electronegative, has a relatively small van der Waals radius and can participate in weaker, non-covalent interactions, subtly influencing crystal packing and solubility. Understanding these molecular properties is key to rationally selecting an appropriate recrystallization solvent.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude fluorinated hydroxybenzaldehyde?
A1: The nature of impurities is highly dependent on the synthetic route. However, some common classes of impurities include:
-
Unreacted Starting Materials: For instance, if a Halex reaction is used, you might find residual chlorobenzaldehyde.[4]
-
Isomeric Impurities: Formylation reactions can often lead to a mixture of ortho, meta, and para isomers.[4]
-
Oxidation Products: The aldehyde group is susceptible to air oxidation, which forms the corresponding fluorinated benzoic acid. This can often be detected by an acidic pH of the crude product.[4]
-
Polymerization Products: Under certain conditions, especially with heating, these aldehydes can polymerize, leading to viscous or solid materials.[4]
-
Synthesis By-products: Depending on the specific reagents used, by-products such as halobis(fluorophenyl)methane and its hydrolysis product, di(fluorophenyl)methanol, can be present.[4][5]
Q2: How do I choose the best starting solvent for my recrystallization?
A2: The principle of "like dissolves like" is a good starting point. Given that fluorinated hydroxybenzaldehydes have both polar (hydroxyl, aldehyde) and non-polar (aromatic ring) characteristics, a solvent of intermediate polarity is often a good choice. A systematic approach is to perform small-scale solubility tests with a range of solvents. An ideal single solvent will dissolve your compound when hot but not when cold.[2]
Q3: What is a mixed-solvent recrystallization and when is it necessary?
A3: A mixed-solvent system is employed when no single solvent provides the desired solubility profile.[6] This is a common and powerful technique for this class of compounds. The procedure involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (an anti-solvent in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation).[6][7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol/water and hexane/ethyl acetate.[6]
Q4: My compound is colored. How can I remove the color during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal. It is crucial to perform a hot gravity filtration to remove the charcoal, as premature crystallization on the filter paper can lead to significant yield loss.[8]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of fluorinated hydroxybenzaldehydes.
| Problem | Potential Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of your compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the flask is insulated to slow the cooling rate. 3. Try a two-solvent system. Add an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent.[4] |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and then cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a seed crystal of the pure compound if available. 4. Consider a different solvent or a two-solvent system.[4] |
| Poor Recovery of Purified Product | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. Use just enough to cover the crystals and rinse away the mother liquor. 3. Consider a different solvent in which the compound is less soluble when cold.[4] |
| Crystals Crash Out of Solution Too Quickly | The solubility of the compound in the chosen solvent is too low, even when hot. | Add a small amount of a "good" solvent to the hot mixture to increase the overall solubility and allow for more controlled crystal growth upon cooling. |
| Product Purity Does Not Improve | The chosen solvent is not effective at separating the impurity from the desired compound (they have similar solubilities). | Try a different solvent with a different polarity. If the impurity is a constitutional isomer, fractional recrystallization may be required, which involves multiple, careful recrystallization steps. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven at a temperature well below their melting point.[4]
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy.[7]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.
Data Presentation
| Compound | Structure | CAS Number | Melting Point (°C) | Suggested Solvent Systems |
| 2-Fluoro-4-hydroxybenzaldehyde | F at C2, OH at C4 | 348-27-6 | ~145-148 | Ethanol/Water, Isopropanol |
| 3-Fluoro-4-hydroxybenzaldehyde | F at C3, OH at C4 | 405-05-0 | 121-124[9] | Toluene, Ethanol/Water |
| 5-Fluoro-2-hydroxybenzaldehyde | F at C5, OH at C2 | 347-54-6 | 82-85[10] | Hexane/Ethyl Acetate, Ethanol |
Note: The suggested solvent systems are based on general principles of polarity and may require optimization for your specific crude material.
Visualizations
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved January 18, 2026, from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds. Retrieved January 18, 2026, from [Link]
-
Unknown. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 18, 2026, from [Link]
-
Sawada, H., Tono, K., & Yamashita, K. (2022). Selective Removal of Fluorinated Aromatic Compound. Open Journal of Composite Materials, 12(1). [Link]
-
PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
-
PubMed Central. (2025, January 27). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
Unknown. (n.d.). Recrystallization-1.pdf. [Link]
-
ResearchGate. (2024, February 1). Solvent screening for the extraction of aromatic aldehydes. [Link]
-
ResearchGate. (n.d.). Solvent Screening for the Extraction of Aromatic Aldehydes. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Fluorinated Amphiphiles by the Reaction of Protected Hydroxy Carbaldehyde with Perfluorinated Organomagnesium Compounds. Retrieved January 18, 2026, from [Link]
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Chemcasts. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) Properties. Retrieved January 18, 2026, from [Link]
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Solubility of Things. (n.d.). 4-Hydroxybenzaldehyde. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved January 18, 2026, from [Link]
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Chemsrc. (2025, August 20). 5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6. [Link]
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PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Column Chromatography Purification of Substituted Benzaldehydes
Welcome to the technical support center for the purification of substituted benzaldehydes using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these valuable, yet often sensitive, compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining highly pure products.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning and executing the column chromatography of substituted benzaldehydes.
Q1: How do I choose the optimal stationary phase for my substituted benzaldehyde?
The choice of stationary phase is critical and depends heavily on the stability of your specific benzaldehyde derivative.
-
Silica Gel (SiO₂): This is the most common and cost-effective stationary phase for normal-phase chromatography.[1][2] However, standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidity can be problematic for acid-sensitive benzaldehydes, potentially causing:
-
Acetal/Hemiacetal Formation: If your mobile phase contains alcohols (e.g., methanol, ethanol), the acidic silica can catalyze the formation of acetals or hemiacetals, leading to streaking, multiple spots on TLC, and difficult separation.[3]
-
Degradation: Some substituents on the aromatic ring may be acid-labile.
-
-
Deactivated Silica Gel: For acid-sensitive compounds, deactivating the silica gel is a highly effective strategy.[4][5][6] This is typically done by preparing a slurry of the silica gel in the chosen mobile phase containing a small amount of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1%).[6] The base neutralizes the acidic silanol groups, minimizing on-column reactions.
-
Alumina (Al₂O₃): Alumina is another common stationary phase and is available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive benzaldehydes.[3] However, it's important to test your compound's stability on alumina as some compounds can be degraded by its basicity.
-
Reversed-Phase Silica (e.g., C18): For highly polar substituted benzaldehydes or when dealing with aqueous reaction mixtures, reversed-phase chromatography can be a powerful tool.[7][8] Here, the stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used.
Q2: What is the best approach for selecting a mobile phase (eluent)?
The selection of the mobile phase is always determined empirically using Thin Layer Chromatography (TLC) before committing to a column.[3][9][10]
-
Start with a Standard System: A common starting point for substituted benzaldehydes is a binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[3][11]
-
Optimize the Ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Target Rf Value: Aim for a solvent system that gives your desired benzaldehyde an Rf (retention factor) value between 0.25 and 0.35.[9] This Rf value generally provides the best separation from impurities on a column.
-
Consider Solvent Properties: Be mindful of your aldehyde's reactivity. Avoid using alcohol-based solvents like methanol as the primary polar component with standard silica gel, as this can lead to acetal formation.[3] If a highly polar mobile phase is required, consider using deactivated silica or switching to a different solvent system (e.g., dichloromethane/acetone).
Q3: My benzaldehyde seems to be oxidizing to the corresponding benzoic acid during workup and purification. How can I prevent this?
Oxidation is a primary challenge with aldehydes. The aldehyde functional group is highly susceptible to air oxidation, forming the corresponding carboxylic acid.[12][13][14] This impurity can be difficult to remove as it often streaks on silica gel.
-
Inert Atmosphere: Whenever possible, handle your crude benzaldehyde and the purified fractions under an inert atmosphere (e.g., nitrogen or argon).[12][15]
-
Minimize Air Exposure: Work efficiently to minimize the time the compound is exposed to air.
-
Antioxidants: For storage, adding a radical inhibitor like hydroquinone or catechol can help prevent oxidation.[12][13] However, these will need to be removed during purification.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction and workup.
-
Temperature Control: Keep the compound cold when possible, as higher temperatures can accelerate oxidation.[12][15]
Q4: I have a very volatile substituted benzaldehyde. What are the best practices for purification to avoid sample loss?
Low molecular weight substituted benzaldehydes can be quite volatile, leading to significant loss of material during solvent removal (e.g., on a rotary evaporator).[16][17]
-
Careful Evaporation: Use a lower bath temperature and carefully control the vacuum during rotary evaporation. Do not leave the flask under high vacuum for extended periods after the solvent appears to be gone.
-
Co-evaporation: Sometimes, co-evaporating with a higher boiling point, non-polar solvent like hexane can help remove the more volatile elution solvents without significant loss of the product.
-
Alternative Purification: For very volatile compounds, consider alternative purification methods such as vacuum distillation if the compound is thermally stable.[18]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of substituted benzaldehydes.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Incorrect Mobile Phase: The polarity of the eluent is too high, causing all compounds to elute quickly, or too low, resulting in broad, slow-moving bands.[19] 2. Column Overloading: Too much sample has been loaded onto the column for the amount of stationary phase. 3. Poor Column Packing: Channels or cracks in the stationary phase lead to an uneven solvent front. | 1. Re-optimize on TLC: Find a solvent system that gives good separation and a target Rf of 0.25-0.35.[9] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4] 2. Reduce Sample Load: A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking or Tailing of the Benzaldehyde Peak | 1. Compound is Degrading on the Column: The acidic nature of silica gel is causing decomposition or a reaction (e.g., acetal formation).[3][19] 2. Interaction with Acidic Silica: The benzaldehyde or basic impurities are strongly interacting with the acidic silanol groups. 3. Sample is Insoluble in Mobile Phase: The compound is precipitating at the top of the column. | 1. Deactivate the Silica Gel: Add 0.1-1% triethylamine to your mobile phase to neutralize the silica.[4][6] 2. Switch Stationary Phase: Use neutral alumina as an alternative to silica gel.[3] 3. Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a slightly more polar solvent (like dichloromethane) to load it onto the column, then begin eluting with your less polar mobile phase. |
| No Compound Eluting from the Column | 1. Compound is Irreversibly Adsorbed or Decomposed: The compound is unstable on silica gel and has degraded.[19][20] 2. Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column. | 1. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If the spot has disappeared or changed Rf, it is likely unstable.[19] Consider deactivating the silica or using a different stationary phase. 2. Increase Polarity: Gradually increase the polarity of your mobile phase. If the compound still doesn't elute, you can perform a "methanol flush" at the end by running 100% methanol through the column to elute highly polar compounds.[20] |
| Benzoic Acid Impurity is Co-eluting or Streaking | 1. Oxidation on the Column: Air in the silica or solvent is oxidizing the aldehyde during the long elution time. 2. Similar Polarity: The benzoic acid has a similar polarity to the desired aldehyde in the chosen solvent system. | 1. Pre-treat the Crude Mixture: Before the column, you can perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) to extract the acidic benzoic acid into the aqueous layer. Be cautious, as some benzaldehydes can be base-sensitive. 2. Use Deactivated Silica: Adding triethylamine to the eluent can help the benzoic acid move more predictably (as its triethylammonium salt) and often separates it more effectively from the less polar aldehyde. |
Experimental Workflows & Diagrams
Workflow 1: Standard Purification Protocol
This workflow outlines the standard procedure for purifying a moderately stable substituted benzaldehyde.
Caption: Standard workflow for column chromatography purification.
Workflow 2: Troubleshooting Acid-Sensitive Benzaldehydes
This decision tree helps in selecting the right approach when dealing with compounds that may be unstable on standard silica gel.
Caption: Decision tree for acid-sensitive aldehyde purification.
References
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
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SIELC. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?[Link]
-
ResearchGate. (2019). Deactivation of silica gel?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]
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Chemistry LibreTexts. (2021). 2.4: Column Chromatography. [Link]
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cmu.edu.jm. (2025). How To Column Aldehydes: A Comprehensive Guide. [Link]
-
Royal Society of Chemistry. (n.d.). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]
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Validation & Comparative
A Comparative Guide to the HPLC Analysis of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde Purity
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of even minute impurities can significantly impact reaction yields, introduce downstream processing challenges, and ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (FHMBA), a key building block in the synthesis of various pharmaceutical compounds.
This document will delve into a robust reversed-phase HPLC (RP-HPLC) method, explore potential synthetic impurities, and compare the utility of HPLC with orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. All methodologies are presented with the scientific rationale to empower the reader to make informed decisions for their analytical needs.
Introduction to this compound and the Imperative of Purity
This compound, also known as 2-fluoro-isovanillin, is an aromatic aldehyde with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol [1]. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a valuable intermediate in organic synthesis.
The purity of FHMBA is critical. Impurities can arise from the synthetic route, degradation, or improper storage. Common impurities in substituted benzaldehydes include unreacted starting materials, isomers, and oxidation products such as the corresponding benzoic acid[2]. These impurities can interfere with subsequent synthetic steps, leading to the formation of undesired by-products and complicating purification efforts. Therefore, a reliable and validated analytical method to accurately determine the purity of FHMBA is paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
HPLC is the premier technique for assessing the purity of non-volatile and thermally labile compounds like FHMBA. Its high resolving power, sensitivity, and quantitative accuracy make it the industry standard for impurity profiling[3]. A well-developed stability-indicating HPLC method can separate the main compound from its potential impurities and degradation products, providing a comprehensive purity assessment[4].
Recommended RP-HPLC Method for FHMBA Purity Analysis
Based on the analysis of structurally similar substituted benzaldehydes, a robust RP-HPLC method is proposed. The polarity of FHMBA, imparted by the hydroxyl and aldehyde functional groups, makes it well-suited for reversed-phase chromatography.
Table 1: Proposed HPLC Method Parameters for FHMBA Analysis
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard analytical HPLC with quaternary pump, autosampler, column oven, and UV-Vis detector | Provides the necessary control and reproducibility for accurate quantification. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) | C18 columns offer excellent retention and separation for a wide range of aromatic compounds[5][6]. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | A gradient elution provides optimal separation of compounds with varying polarities. TFA is a common mobile phase modifier that improves peak shape for acidic and phenolic compounds by suppressing silanol interactions on the stationary phase. |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | A gradient allows for the elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic aldehydes typically exhibit strong UV absorbance at these wavelengths. Diode array detection (DAD) is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Understanding Potential Impurities
Potential Impurities in this compound:
-
Starting Materials: Unreacted precursors from the synthesis, such as the corresponding fluorinated phenol or anisole derivatives.
-
Isomeric Impurities: Positional isomers that may form during the synthesis, for example, isomers with different substitution patterns of the fluoro, hydroxyl, and methoxy groups.
-
Oxidation Product: The corresponding 2-fluoro-3-hydroxy-4-methoxybenzoic acid, formed by the oxidation of the aldehyde group.
-
By-products from Synthesis: Other related substances formed through side reactions during the manufacturing process.
The proposed gradient HPLC method is designed to have sufficient resolving power to separate these potential impurities from the main FHMBA peak.
Experimental Protocol: HPLC Purity Assessment
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of TFA to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Filter and degas both mobile phases before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of FHMBA reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the same diluent.
-
Sample Preparation: Prepare the FHMBA sample to be tested at the same concentration as the working standard using the same diluent.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved. Inject the diluent (as a blank), followed by the working standard and the sample solution.
-
Data Analysis: Determine the purity of the FHMBA sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Orthogonal Analytical Techniques for Comprehensive Purity Verification
While HPLC is a powerful tool, relying on a single analytical technique can sometimes be misleading. Co-eluting impurities might go undetected. Therefore, employing orthogonal methods, which rely on different separation or detection principles, is a cornerstone of robust analytical validation in the pharmaceutical industry[8][9][10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule. For purity assessment, ¹H NMR is particularly useful. The purity of FHMBA can be determined by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known concentration (quantitative NMR or qNMR).
Advantages of NMR for Purity Analysis:
-
Structural Confirmation: Confirms the identity of the main component.
-
Impurity Identification: Can help identify the structure of unknown impurities if they are present at sufficient levels.
-
Quantitative without a specific reference standard for the impurity: Purity can be determined using an internal standard.
Limitations:
-
Lower Sensitivity: Less sensitive than HPLC for detecting trace impurities.
-
Signal Overlap: Complex spectra with overlapping signals can make quantification challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule. While not typically used for quantitative purity analysis, it is an excellent tool for confirming the identity of FHMBA and for detecting the presence of certain impurities with distinct functional groups. For instance, the presence of a broad O-H stretch around 3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ would be characteristic of FHMBA. The absence of a broad carboxylic acid O-H stretch would indicate the absence of the corresponding benzoic acid impurity.
Table 2: Comparison of Analytical Techniques for FHMBA Purity
| Feature | HPLC-UV | ¹H NMR | FTIR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of atomic nuclei | Infrared absorption by molecular vibrations |
| Primary Use | Quantitative Purity & Impurity Profiling | Structural Elucidation & Quantitative Purity | Functional Group Identification & Identity Confirmation |
| Sensitivity | High (ppm level) | Moderate (typically >0.1%) | Low for impurities |
| Quantification | Excellent (with reference standards) | Good (with internal standard) | Not suitable for impurity quantification |
| Impurity Detection | Excellent for separable impurities | Good for impurities with unique signals | Poor for structurally similar impurities |
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FHMBA -> HPLC [label="Primary Method"]; FHMBA -> NMR [label="Orthogonal Method"]; FHMBA -> FTIR [label="Complementary Method"]; }
Conclusion: A Multi-faceted Approach to Ensuring Quality
The purity of this compound is a critical parameter that dictates its suitability for use in pharmaceutical synthesis. This guide has presented a robust, scientifically-grounded RP-HPLC method for the routine purity assessment of FHMBA. The causality behind the selection of the column, mobile phase, and other chromatographic parameters has been explained to provide a deeper understanding of the method's development.
Furthermore, this guide emphasizes the importance of a holistic approach to purity analysis. While HPLC is an indispensable tool, its power is magnified when used in conjunction with orthogonal techniques like NMR and complementary methods such as FTIR. This multi-faceted strategy provides a comprehensive and trustworthy assessment of the purity and identity of FHMBA, ensuring the quality and consistency of this vital chemical intermediate. Researchers and drug development professionals are encouraged to adopt this integrated approach to uphold the highest standards of scientific integrity and product quality.
References
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
NIH. (n.d.). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Hydroxy-4-methoxy-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]
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A Guide to the Structural Elucidation of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde: A Comparative NMR Analysis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. As this compound is not widely characterized, we will first build a predicted spectrum based on fundamental principles and substituent effects. We will then validate and contextualize this prediction through a rigorous comparison with the experimentally-derived spectra of its close structural analogues: Isovanillin, Vanillin, and 2-Fluorobenzaldehyde. This comparative approach not only illuminates the specific spectral features of the target molecule but also serves as a practical framework for interpreting the spectra of other novel, substituted aromatic systems.
Predicted NMR Spectrum of this compound
The structure of this compound presents a fascinating case for NMR analysis. The interplay of a strongly electron-withdrawing aldehyde (-CHO), a highly electronegative fluorine (-F), and two electron-donating groups (-OH and -OCH₃) creates a unique electronic environment that governs the chemical shifts and coupling constants of the molecule's protons and carbons.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR data are summarized below. The rationale for each assignment is based on established substituent effects and coupling phenomena.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-F) ≈ 5-8 Hz | Aromatic Proton |
| H-6 | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ³J(H6-F) ≈ 8-10 Hz | Aromatic Proton |
| -CHO | ~10.2 - 10.4 | Doublet (d) | ⁴J(H-F) ≈ 1-3 Hz | Aldehyde Proton |
| -OH | Variable (~5-10) | Broad Singlet (s) | N/A | Hydroxyl Proton |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | Methoxy Protons |
Causality Behind the Predictions:
-
Aromatic Protons (H-5, H-6): The two aromatic protons are coupled to each other (ortho coupling, ³JHH) and to the fluorine atom.
-
H-6 is ortho to the strongly deshielding aldehyde group, placing it significantly downfield[1]. It experiences a three-bond coupling to the fluorine (³JHF), which is typically in the range of 6-10 Hz[2][3].
-
H-5 is ortho to the electron-donating hydroxyl group but meta to the aldehyde. This results in a more shielded, upfield position compared to H-6. It exhibits a four-bond coupling to the fluorine (⁴JHF), which is smaller than the three-bond coupling[3].
-
The resulting multiplicity for both protons is a doublet of doublets (dd), a clear indicator of this substitution pattern.
-
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded by the carbonyl group and appears far downfield[4]. It is expected to show a small four-bond coupling to the fluorine atom.
-
Hydroxyl Proton (-OH): In a solvent like CDCl₃, this proton's signal is often broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding and chemical exchange. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal becomes a sharp, observable peak[5].
-
Methoxy Protons (-OCH₃): These three protons are equivalent and not coupled to any other protons, appearing as a sharp singlet. Their position is standard for an aromatic methoxy group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is particularly informative due to the large coupling constants between carbon and fluorine.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C-1 | ~120 - 125 | Doublet (d) | ²J(C1-F) ≈ 15-25 Hz | Quaternary C |
| C-2 | ~150 - 155 | Doublet (d) | ¹J(C2-F) > 240 Hz | Quaternary C-F |
| C-3 | ~140 - 145 | Doublet (d) | ²J(C3-F) ≈ 10-20 Hz | Quaternary C-OH |
| C-4 | ~155 - 160 | Singlet (s) or small d | ⁴J(C4-F) ≈ 0-3 Hz | Quaternary C-OCH₃ |
| C-5 | ~105 - 110 | Singlet (s) or small d | ⁵J(C5-F) ≈ 0-3 Hz | Aromatic CH |
| C-6 | ~115 - 120 | Doublet (d) | ²J(C6-F) ≈ 20-30 Hz | Aromatic CH |
| -CHO | ~188 - 192 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz | Aldehyde C |
| -OCH₃ | ~56 - 58 | Singlet (s) | N/A | Methoxy C |
Causality Behind the Predictions:
-
Carbon-Fluorine Couplings: The most dominant feature is the massive one-bond coupling (¹JCF) for C-2, the carbon directly attached to the fluorine. This signal will be a doublet with a splitting of over 240 Hz, making it unmistakable[6]. Other carbons show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for confirming assignments[3][6].
-
Chemical Shifts: The chemical shifts are determined by the combined electronic effects. C-2, C-3, and C-4 are all attached to electronegative atoms (F, O) and are shifted significantly downfield. C-5, being ortho to two donating groups (-OH, -OCH₃), is expected to be the most upfield of the aromatic carbons. The aldehyde carbon is the furthest downfield, as is typical[7].
Comparative Analysis with Structural Analogues
To ground our predictions in experimental reality, we will now compare the expected spectrum of our target molecule with the known spectra of three key analogues. This comparison will systematically reveal the influence of each substituent.
Caption: Structural relationships between the target molecule and its analogues.
Comparison Summary Table: ¹H and ¹³C NMR Data
| Compound | Solvent | H-5 (ppm) | H-6 (ppm) | -CHO (ppm) | -OCH₃ (ppm) | C-5 (ppm) | C-6 (ppm) | -CHO (ppm) | -OCH₃ (ppm) |
| Target (Predicted) | - | ~6.9 (dd) | ~7.6 (dd) | ~10.3 (d) | ~4.0 (s) | ~107 | ~118 (d) | ~190 (d) | ~57 |
| Isovanillin [8][9] | CDCl₃ | 7.44 (d) | 7.42 (dd) | 9.83 (s) | 3.97 (s) | 114.7 | 124.9 | 191.1 | 56.1 |
| Vanillin [10][11] | CDCl₃ | 7.05 (d) | 7.43 (dd) | 9.83 (s) | 3.97 (s) | 114.4 | 127.6 | 191.0 | 56.1 |
| 2-Fluorobenzaldehyde [12] | CDCl₃ | 7.27 (m) | 7.88 (m) | 10.35 (d) | N/A | 124.9 | 136.2 | 187.8 (d) | N/A |
Note: Aromatic proton numbering for analogues is adjusted for direct comparison of positions relative to the aldehyde.
Analysis 1: The Effect of Fluorine (Target vs. Isovanillin)
Comparing the predicted spectrum of our target with the experimental data for Isovanillin directly reveals the impact of adding a fluorine atom at the C-2 position.
-
¹H Spectrum: In Isovanillin, the aromatic protons H-2, H-5, and H-6 show simpler splitting patterns. The introduction of fluorine in our target molecule removes the H-2 signal and transforms the H-5 and H-6 signals from simple doublets/doublet of doublets into more complex doublet of doublets due to new H-F couplings. The aldehyde proton, a singlet in Isovanillin, becomes a doublet in the target molecule.
-
¹³C Spectrum: The most dramatic change is the appearance of C-F couplings throughout the target molecule's spectrum. While Isovanillin shows eight distinct singlets, the target molecule's spectrum would be characterized by multiple doublets, most notably the very large doublet for C-2. The fluorine's electron-withdrawing nature also shifts the carbons it is coupled to, particularly C-2 and C-6[13].
Analysis 2: The Importance of Substituent Position (Target vs. Vanillin)
Vanillin is an isomer of Isovanillin where the -OH and -OCH₃ groups are swapped. Comparing our target to Vanillin underscores the sensitivity of NMR to positional isomerism.
-
¹H Spectrum: The aromatic region of Vanillin is distinct from that of Isovanillin and, by extension, our target molecule[10]. The specific positions of the electron-donating groups dictate the shielding and deshielding of the adjacent protons, leading to a unique chemical shift pattern that acts as a fingerprint for the substitution pattern.
-
¹³C Spectrum: Similarly, the carbon chemical shifts in Vanillin, particularly for the substituted aromatic carbons (C-3 and C-4), are different from those in Isovanillin[11]. This highlights how ¹³C NMR can be used to definitively distinguish between isomers that might otherwise be difficult to identify.
Best Practices for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is paramount. The following protocol provides a validated, step-by-step methodology for analyzing compounds like this compound.
Caption: Standard workflow for NMR spectral acquisition and processing.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the analyte for ¹H NMR (or 15-20 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent. For molecules containing hydroxyl (-OH) or amine (-NH) groups, DMSO-d₆ is highly recommended. It is a strong hydrogen bond acceptor, which slows down the rate of proton exchange and allows for the observation of sharp -OH signals and their couplings[5]. While CDCl₃ is a common choice, it is less polar and often results in a very broad or unobservable -OH peak[14].
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to maximize its homogeneity. This is an iterative process to obtain sharp, symmetrical peaks.
-
Load a standard 1D ¹H or ¹³C acquisition experiment. Key parameters include:
-
Pulse Program: A standard 30° or 90° pulse experiment.
-
Number of Scans (NS): For ¹H, 8-16 scans are usually sufficient. For the less sensitive ¹³C nucleus, 1024 scans or more may be needed.
-
Relaxation Delay (D1): A delay of 1-2 seconds for ¹H and 2-5 seconds for ¹³C is standard to allow for nuclear relaxation between pulses.
-
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Carefully phase the spectrum so that all peaks are positive and absorptive.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (for DMSO-d₆, the residual proton peak is a quintet at ~2.50 ppm)[5].
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Conclusion
The structural elucidation of this compound serves as an excellent model for the power of predictive and comparative NMR analysis. By understanding the fundamental electronic effects of each substituent and the predictable nature of spin-spin coupling, one can construct a highly accurate theoretical spectrum. The key identifiers for this molecule are the doublet of doublets pattern for the two aromatic protons and the extensive C-F coupling observed in the ¹³C spectrum, particularly the large one-bond coupling constant.
When a reference spectrum is unavailable, comparing these predictions against the real, experimental spectra of well-characterized structural analogues provides an essential layer of validation. This systematic approach, which breaks down the molecule into its constituent parts, allows researchers to assign spectral features with a high degree of confidence, ensuring the scientific integrity of their work.
References
- Dalvit, C., and Vulpetti, A. (2010). A new classification of fluorine-containing functional groups based on their interactions with proteins. Journal of Medicinal Chemistry, 53(6), 2644-2653. (URL not directly available from search, but related concepts are discussed in other sources).
- Hansch, C., Leo, A., and Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (URL not directly available from search, but principles are widely cited).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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University of Utah Chemistry Department. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Available at: [Link]
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Duke University NMR Center. Coupling constants. Available at: [Link]
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Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. Available at: [Link]
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Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of benzaldehyde. Available at: [Link]
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Oregon State University. NMR Analysis of Substituted Benz. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with increasing relevance in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles from structurally analogous compounds to provide a robust predictive framework. We will explore the influence of fluoro, hydroxyl, and methoxy substituents on the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Furthermore, this guide presents a comparative analysis with related benzaldehyde derivatives, offering valuable insights for the structural elucidation, impurity profiling, and metabolic studies of this compound class. Detailed experimental protocols for acquiring mass spectra are also provided to ensure methodological rigor.
Introduction: The Structural Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors in the development of pharmaceuticals, agrochemicals, and specialty polymers. The specific arrangement of functional groups on the benzene ring dictates the molecule's chemical reactivity and biological activity. This compound (MW: 170.14 g/mol , Formula: C₈H₇FO₃)[1] is a prime example of a multi-functionalized benzaldehyde where the interplay of its substituents is expected to significantly influence its behavior in mass spectrometry analysis.
Understanding the fragmentation pattern of this molecule is paramount for its unambiguous identification in complex matrices, for monitoring its synthesis, and for identifying potential metabolites in drug development pipelines. This guide will leverage the known fragmentation behaviors of simpler, related molecules to construct a detailed predictive map of its mass spectrum.
Predicted Fragmentation Pathways and Mechanistic Insights
The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its constituent functional groups: the aldehyde, the fluorine atom, the hydroxyl group, and the methoxy group. We will consider both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, as they induce fragmentation through different mechanisms.
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that typically results in extensive fragmentation, providing a detailed structural fingerprint of the molecule. The predicted EI fragmentation pathway for this compound is outlined below.
Key Predicted Fragmentation Events under EI:
-
Molecular Ion (M•+): The initial event is the formation of the molecular ion at m/z 170.
-
Loss of a Hydrogen Radical ([M-H]•+): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 169.[2][3][4][5]
-
Loss of a Methyl Radical ([M-CH₃]•+): Cleavage of the methoxy group is a highly probable event, leading to a fragment at m/z 155.[6]
-
Loss of a Formyl Radical ([M-CHO]•+): Cleavage of the aldehyde group will produce a substituted phenyl cation at m/z 141.[2][7]
-
Loss of Carbon Monoxide ([M-CO]): Rearrangement and loss of a neutral CO molecule can also occur, yielding a fragment at m/z 142.
-
Loss of a Methoxy Radical ([M-OCH₃]•+): The entire methoxy group can be lost, resulting in a fragment at m/z 139.[6]
-
Further Fragmentations: Subsequent losses of CO from the above fragments are also anticipated.
The following diagram illustrates the predicted primary fragmentation pathways under EI.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent protonated or deprotonated molecular ion. Fragmentation is usually induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Key Predicted Fragmentation Events under ESI-MS/MS (Positive Ion Mode):
In positive ion mode, the molecule will likely be observed as the protonated molecule, [M+H]⁺, at m/z 171.
-
Loss of Water ([M+H-H₂O]⁺): Protonation of the hydroxyl or carbonyl group followed by the loss of a neutral water molecule is a probable fragmentation pathway, leading to an ion at m/z 153.
-
Loss of Formaldehyde ([M+H-CH₂O]⁺): The methoxy group can facilitate the loss of formaldehyde, resulting in a fragment at m/z 141.
-
Loss of Carbon Monoxide ([M+H-CO]⁺): Loss of CO from the protonated molecule can occur, yielding an ion at m/z 143.[8]
The following diagram illustrates the predicted primary fragmentation pathways under ESI-MS/MS in positive ion mode.
Sources
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A Comparative Guide to the Reactivity of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde and Vanillin for Researchers in Drug Development
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth comparison of the chemical reactivity of two structurally related benzaldehyde derivatives: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde and the widely recognized vanillin (4-hydroxy-3-methoxybenzaldehyde). An understanding of the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and for the development of novel pharmaceutical agents. This guide will delve into the electronic and steric factors governing their reactivity, supported by established chemical principles and illustrative experimental protocols for validation.
Introduction: A Tale of Two Aldehydes
Vanillin, the primary component of natural vanilla extract, is a familiar and versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a hydroxyl, a methoxy, and an aldehyde group on a benzene ring, provides multiple sites for chemical modification.[1][2] this compound, a less common but increasingly important analog, introduces a fluorine atom into this framework. This seemingly subtle addition can profoundly alter the molecule's electronic properties and, consequently, its chemical reactivity.[3][4][5] This guide will dissect these differences to provide a predictive framework for their application in synthesis.
Table 1: Physicochemical Properties of this compound and Vanillin
| Property | This compound | Vanillin |
| Molecular Formula | C₈H₇FO₃[6] | C₈H₈O₃ |
| Molecular Weight | 170.14 g/mol [6] | 152.15 g/mol |
| Appearance | Not specified in provided results | White to off-white crystalline needles[1] |
| Melting Point | Not specified in provided results | 81 °C[1] |
| Boiling Point | Not specified in provided results | 285 °C[1] |
| Key Functional Groups | Aldehyde, Hydroxyl, Methoxy, Fluoro | Aldehyde, Hydroxyl, Methoxy[1][2] |
Theoretical Framework: Unpacking the Electronic and Steric Effects
The reactivity of a substituted benzaldehyde is primarily dictated by the electronic nature of its substituents, which modulate the electrophilicity of the carbonyl carbon.[7][8] These effects can be broadly categorized into inductive and resonance effects.
The Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma bonds. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[9] In this compound, the fluorine atom at the C2 position will significantly pull electron density from the aromatic ring and, by extension, from the aldehyde group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
In contrast, the substituents on vanillin (hydroxyl and methoxy groups) have a less pronounced inductive withdrawing effect compared to fluorine. Oxygen is electronegative, but less so than fluorine.
The Resonance Effect (+R)
The resonance effect involves the delocalization of lone pair electrons into the pi system of the aromatic ring. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups in vanillin are electron-donating through resonance (+R), pushing electron density into the ring. This effect partially counteracts their inductive withdrawal, and in the case of the para-hydroxyl group, it can significantly decrease the electrophilicity of the aldehyde.
Fluorine also possesses lone pairs and can exhibit a +R effect.[4] However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbital of carbon, its resonance donation is weaker than its strong inductive withdrawal.[10]
The "ortho-Fluoro Effect"
The placement of a fluorine atom ortho to a reaction center can lead to unique reactivity patterns, sometimes referred to as the "ortho-fluoro effect".[11] This can be a combination of steric and electronic influences. In the case of this compound, the ortho-fluorine can influence the orientation of the aldehyde group and potentially participate in intramolecular hydrogen bonding with the adjacent hydroxyl group, which could modulate its reactivity.
Predicted Reactivity
Based on these electronic principles, we can predict the relative reactivity of the two aldehydes:
-
Nucleophilic Addition Reactions: this compound is predicted to be more reactive towards nucleophiles than vanillin. The dominant electron-withdrawing inductive effect of the fluorine atom will render its carbonyl carbon more electrophilic.[7]
-
Electrophilic Aromatic Substitution: The aromatic ring of vanillin is expected to be more activated towards electrophilic substitution than that of this compound. The combined +R effects of the hydroxyl and methoxy groups in vanillin enrich the ring with electron density, making it more nucleophilic.[12] The strong -I effect of fluorine in the other molecule deactivates the ring towards electrophiles.[4]
Comparative Experimental Analysis: A Predictive Guide
I. Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts an aldehyde to an alkene, is a classic example of nucleophilic addition. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.[7]
Predicted Outcome: this compound is expected to react faster in the Wittig reaction than vanillin.
Table 2: Predicted Relative Reactivity in the Wittig Reaction
| Compound | Predicted Relative Rate Constant (k/k₀) | Predicted Yield (%) (after 1h at RT) |
| Vanillin (Reference, k₀) | 1.00 | 75 |
| This compound | > 1.00 | > 85 |
This protocol outlines a general procedure for comparing the reactivity of the two aldehydes in a Wittig reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
Vanillin
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Magnetic stirrer and spin vane
-
Round bottom flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate, dry 25 mL round bottom flasks equipped with magnetic stir bars, dissolve 1 mmol of either this compound or vanillin in 10 mL of anhydrous THF.
-
Ylide Addition: To each flask, add 1.05 mmol of (carbethoxymethylene)triphenylphosphorane at room temperature.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 15 minutes). Use a 3:1 hexanes:ethyl acetate mixture as the eluent and visualize the spots under a UV lamp.
-
Work-up: Once the starting aldehyde is consumed (as indicated by TLC), add 20 mL of hexanes to each flask to precipitate the triphenylphosphine oxide byproduct.
-
Isolation: Filter the mixtures through a short plug of silica gel, washing with additional hexanes.
-
Analysis: Concentrate the filtrates under reduced pressure. Analyze the crude product yields by ¹H NMR spectroscopy to determine the conversion and relative reaction rates.
II. Oxidation: The Tollens' Test (Silver Mirror Test)
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of oxidation can be influenced by the electronic properties of the aromatic ring. The Tollens' test provides a qualitative and, with careful observation, a semi-quantitative measure of the ease of oxidation.
Predicted Outcome: Due to the electron-withdrawing nature of the fluorine atom, the aldehyde proton in this compound may be more readily abstracted, potentially leading to a faster oxidation rate compared to vanillin.
This protocol allows for a visual comparison of the oxidation rates of the two aldehydes.
Materials:
-
This compound
-
Vanillin
-
5% Silver nitrate (AgNO₃) solution
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated ammonia (NH₃) solution
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% AgNO₃ solution. Add 2 drops of 10% NaOH solution. A brown precipitate of silver oxide will form. Add concentrated ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is the Tollens' reagent. Caution: Tollens' reagent should be freshly prepared and not stored, as it can form explosive silver fulminate.
-
Reaction Setup: In two separate, clean test tubes, dissolve a small amount (approx. 20 mg) of either this compound or vanillin in a minimal amount of ethanol.
-
Oxidation: To each test tube, add 2 mL of the freshly prepared Tollens' reagent.
-
Observation: Gently warm the test tubes in a water bath (around 60°C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes. The aldehyde that forms a mirror more rapidly is the more easily oxidized.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows.
Caption: Electronic effects of substituents on aldehyde reactivity.
Caption: Workflow for comparing aldehyde reactivity.
Conclusion and Future Directions
This guide has provided a theoretical and practical framework for comparing the reactivity of this compound and vanillin. The presence of the ortho-fluoro substituent is predicted to enhance the reactivity of the aldehyde towards nucleophilic attack due to its strong inductive electron withdrawal. Conversely, the electron-donating resonance effects of the hydroxyl and methoxy groups in vanillin are expected to render its aromatic ring more susceptible to electrophilic substitution.
The provided experimental protocols offer a starting point for researchers to validate these predictions in the laboratory. A quantitative kinetic study, for instance using UV-Vis spectrophotometry to monitor the disappearance of a colored reagent, would provide more precise data on the relative reaction rates. Such empirical data is invaluable for the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical industry. Further research into the "ortho-fluoro effect" in this specific molecular context could also unveil novel reactivity patterns and opportunities for selective chemical transformations.
References
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-
National Center for Biotechnology Information. (n.d.). Vanillin. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
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ACS Publications. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]
-
Stack Exchange. (n.d.). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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-
YouTube. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. PMC. Retrieved from [Link]
-
Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]
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A Researcher's Guide to Comparing the Electronic Effects of Substituents in Benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents modify the electronic landscape of a molecule is paramount. The benzaldehyde scaffold, a common motif in medicinal chemistry and materials science, serves as an excellent model system for studying these influences. This guide provides an in-depth comparison of robust experimental methods to quantify the electronic effects of substituents, moving beyond mere description to explain the causal chemical principles and provide actionable experimental protocols.
The Foundation: Understanding Inductive and Resonance Effects
The chemical behavior of a substituted benzaldehyde is fundamentally governed by the interplay of two primary electronic effects exerted by the substituent on the aromatic ring and the critical aldehyde functionality.[1]
-
Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds.[1][2] Electron-withdrawing groups (EWGs) like -NO₂ pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) like -CH₃ push electron density away (+I effect).[1]
-
Resonance Effect (M or R): This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1] EWGs with multiple bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring via resonance (-M effect), while substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density (+M effect).
These effects are not mutually exclusive and their net impact dictates the electron density at the carbonyl carbon, influencing its electrophilicity and overall molecular reactivity.[3]
Quantifying Electronic Influence: A Multi-Pronged Approach
No single technique tells the whole story. A robust comparison relies on synthesizing data from spectroscopic and kinetic methodologies. This guide will focus on three core, complementary techniques:
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Reaction Kinetics via Hammett Analysis
Caption: Workflow for comparing substituent electronic effects.
Spectroscopic Interrogation: A Window into the Carbonyl Bond
Spectroscopy offers a direct probe of the electronic environment of the aldehyde's carbonyl group.
¹³C NMR Spectroscopy: Gauging Electron Density
Causality: The chemical shift (δ) of the carbonyl carbon in ¹³C NMR is highly sensitive to its local electron density.[4][5][6] Electron-withdrawing groups decrease electron density (deshielding), causing the signal to shift downfield to a higher ppm value. Conversely, electron-donating groups increase electron density (shielding), resulting in an upfield shift to a lower ppm value. This provides a direct, quantitative measure of the substituent's net electronic effect at the reaction center.[7]
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of each benzaldehyde derivative in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed.
-
Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 128-1024) should be averaged to achieve a good signal-to-noise ratio for the carbonyl carbon signal, which typically appears between 190-195 ppm.[7]
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~1-2 Hz) to improve signal-to-noise. Fourier transform, phase, and baseline correct the spectrum.
-
Analysis: Accurately reference the spectrum (the CDCl₃ triplet is at 77.16 ppm). Identify the carbonyl carbon signal and record its chemical shift to two decimal places.
Infrared (IR) Spectroscopy: Probing Bond Strength
Causality: The stretching frequency (ν) of the C=O bond in IR spectroscopy is proportional to its bond strength.[8][9] Electron-withdrawing groups, through inductive effects, pull electron density from the carbonyl carbon, strengthening and shortening the C=O bond, which leads to an increase in the stretching frequency (higher wavenumber).[9] Conversely, electron-donating groups can push electron density into the π* orbital of the carbonyl, slightly weakening the C=O bond and causing a decrease in the stretching frequency.[9] Conjugation with the aromatic ring generally lowers the C=O frequency compared to saturated aldehydes.[8][9]
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: Prepare dilute solutions (~1% w/v) of each benzaldehyde derivative in a non-polar solvent like carbon tetrachloride (CCl₄) or hexane. Alternatively, for a rapid qualitative comparison, a thin film can be prepared between two NaCl or KBr plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Record a background spectrum of the pure solvent or the empty salt plates.
-
Acquisition: Record the IR spectrum of the sample from approximately 4000 to 600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction.
-
Analysis: Identify the strong, sharp absorption band in the 1680-1740 cm⁻¹ region, which corresponds to the C=O stretch.[10][11] Record the wavenumber (cm⁻¹) of the peak maximum.
Kinetic Analysis: The Hammett Plot
While spectroscopy provides a static picture, kinetics reveals how electronic effects influence reactivity. The Hammett equation, a cornerstone of physical organic chemistry, provides a powerful tool for this analysis.[12]
The Hammett Equation: log(k/k₀) = ρσ
-
k: The rate constant for the reaction of a substituted benzaldehyde.
-
k₀: The rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (Sigma): The substituent constant, which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that substituent.[13] Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
-
ρ (Rho): The reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., a negative charge is built up in the transition state). A negative ρ value means the reaction is favored by electron-donating groups (a positive charge is built up).[14]
A model reaction, such as cyanohydrin formation, is used to determine these values.[15][16] The nucleophilic addition of cyanide to the carbonyl carbon is sensitive to the electrophilicity of this carbon, making it an ideal probe for substituent effects.[17]
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A Comparative Biological Screening of Fluorinated Benzaldehydes: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the introduction of fluorine into organic molecules has consistently proven to be a transformative strategy for enhancing pharmacological properties. This guide provides a comprehensive comparative analysis of the biological activities of a series of fluorinated benzaldehydes, offering researchers and drug development professionals a detailed roadmap for their evaluation. We will delve into the experimental methodologies for assessing their antimicrobial, antifungal, and anticancer potential, supported by illustrative data and a discussion of structure-activity relationships.
Introduction: The Fluorine Advantage in Benzaldehyde Scaffolds
Benzaldehyde and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The incorporation of fluorine, a small and highly electronegative atom, can significantly modulate the physicochemical and biological properties of these aromatic aldehydes.[3] This "fluorine advantage" can lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered electronic properties that can improve binding affinity to molecular targets.[3] This guide will focus on a comparative screening of ortho-, meta-, and para-fluorinated benzaldehydes to elucidate the impact of fluorine's position on their biological efficacy.
Experimental Workflows: A Roadmap to Biological Screening
A systematic approach is crucial for the comparative evaluation of bioactive compounds. The following workflow outlines the key stages of screening, from initial synthesis to multi-faceted biological assessment.
Figure 1: A generalized workflow for the synthesis and biological screening of fluorinated benzaldehydes.
Antimicrobial and Antifungal Activity Screening
Fluorinated benzaldehydes and their derivatives, such as Schiff bases, have demonstrated notable antimicrobial properties.[4][5] The primary mechanism of action for the antifungal activity of some benzaldehydes is believed to be the disruption of cellular antioxidation systems in fungi.[6][7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (ortho-, meta-, para-fluorinated benzaldehydes)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-28°C for 48-72 hours (fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Illustrative Comparative Data: Antimicrobial and Antifungal Activity
The following table summarizes representative MIC values for fluorinated benzaldehydes against common pathogens.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |
| Benzaldehyde | >500 | >500 | 250 |
| 2-Fluorobenzaldehyde | 250 | 500 | 125 |
| 3-Fluorobenzaldehyde | 125 | 250 | 62.5 |
| 4-Fluorobenzaldehyde | 500 | >500 | 250 |
Note: This data is illustrative and compiled from trends observed in the literature. Actual values may vary depending on the specific strains and experimental conditions.
Discussion of Antimicrobial and Antifungal Results
The illustrative data suggests that the position of the fluorine atom significantly influences the antimicrobial and antifungal activity. In this representative dataset, 3-fluorobenzaldehyde exhibits the most potent activity against both bacterial and fungal strains. This could be attributed to the electronic effects of the fluorine atom at the meta position, which may enhance the compound's ability to penetrate cell membranes or interact with molecular targets. The proposed mechanism of disrupting cellular antioxidation in fungi is a key area for further investigation for these fluorinated analogs.[6][7]
Figure 2: Proposed mechanism of antifungal action of fluorinated benzaldehydes via disruption of cellular antioxidation.
Anticancer Activity Screening
The anticancer potential of benzaldehyde derivatives has been a subject of interest, with some studies indicating their ability to inhibit cancer cell proliferation.[9] Fluorination can further enhance these properties.[3][10] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (ortho-, meta-, para-fluorinated benzaldehydes)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Figure 3: Workflow of the MTT assay for determining the anticancer activity of fluorinated benzaldehydes.
Illustrative Comparative Data: Anticancer Activity
The following table presents representative IC50 values for fluorinated benzaldehydes against two cancer cell lines.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Benzaldehyde | >200 | >200 |
| 2-Fluorobenzaldehyde | 75.2 | 98.5 |
| 3-Fluorobenzaldehyde | 150.8 | 180.3 |
| 4-Fluorobenzaldehyde | 55.6 | 65.1 |
Note: This data is illustrative and compiled from trends observed in the literature. Actual values may vary depending on the specific cell lines and experimental conditions.
Discussion of Anticancer Results
The illustrative data suggests that fluorination enhances the cytotoxic effects of benzaldehyde against cancer cells. In this representative dataset, 4-fluorobenzaldehyde demonstrates the most potent anticancer activity. The position of the fluorine atom appears to be a critical determinant of efficacy, potentially by influencing the compound's interaction with specific cellular targets. Recent research has shown that benzaldehyde can exert its anticancer effects by targeting signaling proteins like 14-3-3ζ and preventing their interaction with histone H3, thereby overcoming treatment resistance.[9] Further studies are warranted to explore if fluorinated analogs share or have enhanced activity through this mechanism.
Conclusion and Future Directions
This comparative guide demonstrates the significant potential of fluorinated benzaldehydes as a scaffold for the development of novel therapeutic agents. The position of the fluorine atom on the benzaldehyde ring has a profound impact on their antimicrobial, antifungal, and anticancer activities. The methodologies and illustrative data presented here provide a solid foundation for researchers to embark on their own screening campaigns.
Future work should focus on synthesizing a broader range of fluorinated derivatives to further elucidate structure-activity relationships. Mechanistic studies are also crucial to identify the specific molecular targets of these compounds, which will be instrumental in optimizing their potency and selectivity. The promising activity of these simple fluorinated molecules underscores the value of systematic screening in the quest for new and effective drugs.
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Wang, Y., Li, Y., & Zhang, Y. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences, 25(16), 8820. [Link]
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A Senior Application Scientist's Guide to Fluorine Substitution on Benzaldehyde Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and process development, the strategic incorporation of fluorine is a cornerstone of modern molecular design. Its unique electronic properties can profoundly alter a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth analysis of how substituting fluorine onto the benzaldehyde ring impacts its chemical reactivity. We will move beyond simple rules, exploring the causality behind these changes with supporting experimental data and providing robust, field-proven protocols for assessment.
The Duality of Fluorine: Understanding its Electronic Influence
The reactivity of the aldehyde functional group in benzaldehyde is dictated by the electrophilicity of the carbonyl carbon. A substituent on the aromatic ring can either enhance or diminish this electrophilicity through a combination of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).
-
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening through the meta and para positions. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect. The resonance effect is most pronounced at the ortho and para positions, where the delocalized charge can directly interact with the aldehyde group's π-system.[1]
The net effect of fluorine substitution is a delicate balance between these two opposing forces. The position of the fluorine atom is therefore critical in determining the overall impact on reactivity.
Caption: Experimental workflow for comparing reaction kinetics.
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide. [2]The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon. [3]Consequently, the electron-withdrawing fluorine substituents are expected to accelerate the reaction. This can lead to faster reaction times, milder required conditions, or improved yields, especially when using less reactive, stabilized ylides.
Validated Experimental Protocols
Trustworthiness in scientific claims is built on reproducible, well-documented methodologies. The following protocols are adapted from authoritative sources and provide a robust framework for investigating the reactivity of fluorinated benzaldehydes.
This protocol details the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide to yield (4-fluorophenyl)(phenyl)methanol. It is adapted from established Grignard procedures. [4][5] I. Materials & Setup:
-
Reagents: Magnesium turnings (1.2 eq), bromobenzene (1.1 eq), 4-fluorobenzaldehyde (1.0 eq), anhydrous diethyl ether or THF, iodine (1 crystal), 1M HCl, saturated aq. NH₄Cl.
-
Apparatus: A three-necked, round-bottomed flask, reflux condenser, and pressure-equalizing dropping funnel, all oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
II. Procedure:
-
Reagent Preparation: Place magnesium turnings and an iodine crystal in the flask. Gently warm with a heat gun until violet iodine vapors appear to activate the magnesium surface. Allow to cool.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous ether in the dropping funnel. Add a small portion to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full formation of the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve 4-fluorobenzaldehyde in anhydrous ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol for the synthesis of 4-fluorostilbene is based on established Wittig olefination procedures, often employing non-stabilized ylides generated in situ. [6] I. Materials & Setup:
-
Reagents: Benzyltriphenylphosphonium chloride (1.1 eq), a strong base (e.g., n-BuLi or NaH, 1.05 eq), 4-fluorobenzaldehyde (1.0 eq), anhydrous THF.
-
Apparatus: An oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and maintained under an inert atmosphere.
II. Procedure:
-
Ylide Formation: Suspend benzyltriphenylphosphonium chloride in anhydrous THF in the reaction flask.
-
Cool the suspension to 0°C (or -78°C if using n-BuLi).
-
Slowly add the strong base. A characteristic color change (often to deep yellow or orange) indicates the formation of the phosphorus ylide. Stir the mixture for 30-60 minutes at this temperature.
-
Reaction: Dissolve 4-fluorobenzaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding water.
-
Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO). Much of it can be removed by crystallization from a nonpolar solvent (e.g., hexanes/ether mixture). Further purification of the product is achieved by flash column chromatography.
Conclusion for the Practicing Scientist
The substitution of fluorine on the benzaldehyde ring is a powerful tool for modulating reactivity. The key takeaways are:
-
Increased Reactivity: Due to fluorine's potent inductive effect, fluorinated benzaldehydes are generally more electrophilic and thus more reactive towards nucleophiles than unsubstituted benzaldehyde.
-
Positional Isomers Matter: The meta and para isomers show predictably enhanced reactivity that can be quantified by the Hammett equation. The meta position, lacking resonance donation, experiences the strongest net electron withdrawal, leading to the highest reactivity.
-
The Ortho Exception: The ortho isomer presents a more complex case where steric hindrance can impede the approach of nucleophiles, potentially slowing the reaction rate despite the strong activating inductive effect. This must be considered on a case-by-case basis.
-
Practical Implications: The enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and can broaden the scope of applicable nucleophiles (e.g., less reactive stabilized Wittig ylides), providing significant advantages in process development and complex molecule synthesis.
By understanding the fundamental electronic principles and leveraging quantitative tools like NMR spectroscopy and Hammett analysis, researchers can rationally design synthetic routes and harness the unique properties of fluorine to achieve their molecular objectives with greater efficiency and control.
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analytical methods for quality control of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
An In-Depth Comparative Guide to the Analytical Quality Control of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
As a critical intermediate in the synthesis of advanced pharmaceutical compounds, the purity and identity of this compound (FHMBA) are paramount. Ensuring the quality of this starting material directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of essential analytical methodologies for the comprehensive quality control (QC) of FHMBA, grounded in established scientific principles and regulatory expectations. We will explore the causality behind method selection, present detailed experimental frameworks, and compare the performance of each technique to empower researchers and drug development professionals in making informed decisions.
The Foundation of Trust: Adherence to Regulatory Standards
Before delving into specific techniques, it is crucial to establish the regulatory framework that governs analytical methods. The International Council for Harmonisation (ICH) provides guidelines that are the global standard for validating analytical procedures.[1] The objective of validation is to demonstrate that a procedure is fit for its intended purpose.[2] This guide is built upon the principles outlined in the ICH Q2(R2) guideline, which details the validation parameters required to ensure data reliability and accuracy.[3][4] These parameters include specificity, linearity, accuracy, precision, and robustness, forming a self-validating system for any protocol described herein.[5]
The analytical procedure lifecycle, as described in ICH Q14, involves a continuous process of development, validation, and routine monitoring to ensure the method remains suitable over time.[1]
Caption: Workflow of the analytical method lifecycle, from development to routine use.
I. Chromatographic Methods: The Pillars of Purity and Assay Determination
Chromatographic techniques are indispensable for separating, identifying, and quantifying components in a mixture.[6][7] For a multi-functional molecule like FHMBA, they are the gold standard for assessing purity and determining the presence of related substances or impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for the quality control of non-volatile or thermally sensitive pharmaceutical compounds.[8] Given FHMBA's structure—a polar aromatic aldehyde—Reversed-Phase HPLC (RP-HPLC) is the method of choice. The causality here is the interaction between the moderately polar analyte and a non-polar stationary phase (like C18), which allows for excellent separation based on hydrophobicity.
Experimental Protocol: RP-HPLC for Purity and Assay of FHMBA
This protocol is adapted from validated methods for similar hydroxy-methoxy-substituted benzaldehydes.[9][10]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 column is selected for its versatility and proven efficacy in separating aromatic compounds of moderate polarity.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% v/v Formic Acid) in a 60:40 (v/v) ratio. The addition of acid improves peak shape and suppresses the ionization of the phenolic hydroxyl group.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength is selected based on the UV absorbance maxima for similar benzaldehyde structures, ensuring high sensitivity.[11]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of FHMBA reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1, 5, 25, 50, 100, 250 µg/mL).[10] This range is critical for establishing linearity.[5]
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the FHMBA sample, dissolve in a 100 mL volumetric flask with the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
-
Validation & Data Analysis:
-
Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and the FHMBA standard to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards and plot the peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.998.[12]
-
Accuracy & Precision: Analyze replicate preparations of the sample at different concentrations to determine recovery and relative standard deviation (%RSD), which should typically be ≤ 2%.[5]
-
Quantification: Determine the concentration of FHMBA and any impurities in the sample by comparing their peak areas to the calibration curve.
-
B. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[8] While FHMBA has a hydroxyl group that can reduce volatility and cause peak tailing, GC can be a viable alternative to HPLC, particularly for detecting volatile impurities like residual solvents.[13] Its use for quantifying FHMBA itself may require derivatization to improve thermal stability and chromatographic behavior.
Experimental Protocol: GC-FID for Impurity Profiling of FHMBA
This protocol is based on established GC methods for analyzing aromatic aldehydes.[14][15]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID). FID is chosen for its robustness and wide linear range for organic compounds.
-
-
Chromatographic Conditions:
-
Column: A polar capillary column such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness). A polar column is necessary to effectively separate the polar analyte from potential impurities.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes. This temperature gradient allows for the separation of volatile solvents at the beginning and the elution of the main analyte at higher temperatures.
-
Split Ratio: 20:1.
-
-
Preparation of Solutions:
-
Standard/Sample Solution: Accurately weigh ~50 mg of the FHMBA sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Internal Standard (Optional but Recommended): An internal standard (e.g., 3-Chlorobenzaldehyde) can be added to improve precision by correcting for injection volume variations.[14]
-
-
Validation & Data Analysis:
-
The validation parameters (specificity, linearity, etc.) are analogous to those for HPLC.
-
The limit of detection (LOD) and limit of quantitation (LOQ) are particularly important for impurity analysis and must be experimentally determined.[12]
-
Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally sensitive compounds like FHMBA. | Best for volatile and thermally stable compounds. May require derivatization for FHMBA. Excellent for volatile impurities. |
| Sensitivity | High (ng to pg range), dependent on the detector (UV, DAD). | Very high (pg to fg range), especially with FID or MS detectors. |
| Typical Precision (%RSD) | < 1.5%[5] | < 2.5%[14] |
| Typical Linearity (R²) | > 0.998[12] | > 0.99[14] |
| Advantages | Robust, highly reproducible, wide applicability, non-destructive sample analysis. | High resolution, excellent for volatile impurity analysis (e.g., residual solvents). |
| Limitations | Higher solvent consumption compared to GC. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
II. Spectroscopic Methods: Unveiling Molecular Identity
Spectroscopic methods are crucial for confirming the identity and elucidating the structure of FHMBA. They provide a unique molecular fingerprint.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by mapping the chemical environment of all ¹H and ¹³C nuclei in the molecule. It is the most powerful tool for unambiguous identification.[16]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., -OH, C=O, C-O, C-F) based on their characteristic vibrational frequencies.[11][17]
-
UV-Visible (UV-Vis) Spectroscopy: Used for quantitative analysis and to confirm the presence of chromophores (the aromatic ring and carbonyl group). The absorbance maxima (λmax) are characteristic of the electronic structure.[11][18]
Summary of Expected Spectroscopic Data for FHMBA
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons (2 distinct signals), hydroxyl proton, and methoxy protons (~3.9 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those attached to F, OH, OCH₃), and the methoxy carbon (~56 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3100), aromatic C-H stretch (~3000), aldehydic C=O stretch (~1650), aromatic C=C stretches (~1600, 1500), and C-O / C-F stretches (1300-1000).[11] |
| UV-Vis (λmax) | Multiple absorption bands are expected, typically around 230, 280, and 320 nm in a solvent like ethanol, characteristic of a substituted benzaldehyde.[11] |
III. Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques provide critical information about the physical properties, stability, and purity of pharmaceutical materials.[19][20] They are essential for understanding the solid-state characteristics of FHMBA.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine the melting point, which is a key indicator of purity, and to study polymorphism (the existence of different crystal forms).[19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[21] TGA is used to assess thermal stability and decomposition temperature and to quantify the content of volatile components like water or residual solvents.[22][23]
Comparison of Thermal Analysis Methods
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Information Obtained | Melting point, purity, glass transition, polymorphism, heat of fusion.[19] | Thermal stability, decomposition temperature, moisture/solvent content.[22] |
| Primary QC Application | Purity assessment via melting point determination and detection of polymorphs. | Determining the presence of residual solvents and assessing thermal degradation limits. |
| Advantages | Fast, requires a small amount of sample, provides a sharp melting peak for pure substances. | Highly quantitative for mass loss events, excellent for stability studies. |
| Limitations | Not a standalone identification technique; interpretation can be complex for impure samples. | Does not provide information on transitions that do not involve a mass change (e.g., melting, crystallization). |
Method Selection Guide: Choosing the Right Tool for the Job
The choice of analytical technique depends entirely on the question being asked. A comprehensive QC strategy utilizes a combination of these methods to build a complete profile of the material.
Caption: Decision tree for selecting the appropriate analytical method based on the QC goal.
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. While RP-HPLC stands out as the primary workhorse for routine purity and assay testing due to its robustness and suitability for the analyte, it must be complemented by other techniques. Spectroscopic methods , particularly NMR and IR , are non-negotiable for definitive structural identification. GC provides a crucial, orthogonal method for assessing volatile impurities, and thermal analysis (DSC/TGA) offers vital information on the material's solid-state properties and thermal stability.
By integrating these methods within a validation framework compliant with ICH guidelines, researchers and drug developers can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the entire drug development pipeline.
References
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- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
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- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2-Hydroxy-4-Methoxybenzaldehyde.
- ResearchGate. (2025). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
- European Food Safety Authority. (2021). Scientific opinion on flavouring group evaluation 414 (FGE.414): 2‐hydroxy‐4‐methoxybenzaldehyde. ArTS.
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- Jayaraman, D., et al. (n.d.). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals.
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A Spectroscopic Guide to Differentiating 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde and Its Positional Isomers
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of aromatic isomers is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde and its closely related isomers, offering a framework for their unambiguous identification. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the causal relationships between substituent position and spectral output.
The Challenge of Isomerism
The trisubstituted benzaldehyde core, featuring fluoro, hydroxyl, and methoxy groups, presents a significant analytical challenge. The electronic interplay between the electron-withdrawing aldehyde (-CHO) and fluorine (-F) groups, and the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, is highly sensitive to their relative positions on the aromatic ring. This sensitivity is the key to their differentiation through spectroscopic methods.
Comparative Spectroscopic Analysis
This guide will focus on comparing the target compound, This compound (Compound A) , with a key positional isomer, 2-Hydroxy-4-methoxybenzaldehyde (Compound B) , for which comparative data is available. The principles discussed can be extrapolated to differentiate other isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers of substituted aromatics. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.
Key Predictive Insights:
-
Aldehyde Proton (-CHO): This proton is highly deshielded and typically appears as a singlet between 9.7 and 10.5 ppm.[1] Its precise shift can be subtly influenced by the electronic nature of the ortho and para substituents.
-
Aromatic Protons (Ar-H): These protons resonate in the 6.5-8.5 ppm region.[2] The electron-donating -OH and -OCH₃ groups will shield (shift upfield) ortho and para protons, while the electron-withdrawing -CHO and -F groups will deshield (shift downfield) them.
-
Intramolecular Hydrogen Bonding: A hydroxyl group ortho to the aldehyde (as in Compound B) will form a strong intramolecular hydrogen bond. This dramatically deshields the hydroxyl proton, shifting it far downfield (>11 ppm) and often making it a sharp singlet.[3]
-
Methoxy Protons (-OCH₃): These protons appear as a sharp singlet, typically between 3.8 and 4.0 ppm.
Comparative Data:
| Compound | Ar-H (δ, ppm, Multiplicity, J Hz) | -CHO (δ, ppm) | -OH (δ, ppm) | -OCH₃ (δ, ppm) | Solvent |
| A: 2-F-3-OH-4-OCH₃-benzaldehyde | Data not readily available in literature. Predicted to have two coupled doublets. | ~9.8-10.2 | ~5-7 (broad) | ~3.9 | CDCl₃ |
| B: 2-OH-4-OCH₃-benzaldehyde | 7.42 (d, J=8.5), 6.51 (dd, J=8.5, 2.3), 6.42 (d, J=2.3)[4] | 9.71[4] | 11.48[4] | 3.86[4] | CDCl₃ |
Analysis: The most striking difference is the chemical shift of the -OH proton. The downfield shift to 11.48 ppm in Compound B is definitive proof of the intramolecular hydrogen bond between the hydroxyl group at C2 and the aldehyde at C1.[4] In Compound A , where the -OH group is at C3, this interaction is absent, and the proton would appear much further upfield and likely be broader due to exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbonyl and aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Key Predictive Insights:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded, appearing between 188 and 195 ppm.[5][6][7]
-
Aromatic Carbons: These resonate between 110 and 170 ppm.[2] Carbons directly attached to electronegative atoms (-OH, -OCH₃, -F) will be shifted downfield. The substituent chemical shift (SCS) increments can be used to predict the approximate chemical shifts, though intramolecular interactions can cause deviations.[5][6]
Comparative Data:
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | Solvent |
| A: 2-F-3-OH-4-OCH₃-benzaldehyde | Data not readily available. Predicted ~190 ppm. | Data not readily available. | Data not readily available. | CDCl₃ |
| B: 2-OH-4-OCH₃-benzaldehyde | 194.8[4] | 166.3, 164.8, 135.5, 114.8, 105.5, 101.1[4] | 55.6[4] | CDCl₃ |
Analysis: The specific shifts of the aromatic carbons provide a fingerprint for the substitution pattern. For instance, in Compound B , the two carbons attached to oxygen (C2-OH and C4-OCH₃) are the most downfield (166.3 and 164.8 ppm), as expected.[4] A detailed analysis of the shifts in Compound A would similarly reflect the unique electronic environment created by its substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The position of the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations are key diagnostic features.
Key Predictive Insights:
-
O-H Stretch: A non-hydrogen-bonded (or weakly intermolecularly bonded) -OH group gives a broad absorption around 3200-3550 cm⁻¹.[8] An intramolecularly hydrogen-bonded -OH, as in an ortho-hydroxybenzaldehyde, results in a broad band shifted to lower wavenumbers, often centered around 3100-3200 cm⁻¹.[3][4]
-
C=O Stretch: Aldehydes typically show a strong, sharp C=O stretch between 1720-1740 cm⁻¹. Conjugation with the aromatic ring lowers this frequency to ~1700-1710 cm⁻¹.[9][10] Intramolecular hydrogen bonding further lowers the C=O frequency to ~1640-1660 cm⁻¹ due to the weakening of the double bond.[3][4]
-
C-H Stretch (Aldehyde): Look for two characteristic medium peaks around 2850 cm⁻¹ and 2750 cm⁻¹.[9]
-
C-O Stretch: The C-O stretches for the ether and phenol groups appear in the 1200-1300 cm⁻¹ region.[8]
Comparative Data:
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) aromatic (cm⁻¹) | ν(C-O) (cm⁻¹) |
| A: 2-F-3-OH-4-OCH₃-benzaldehyde | Predicted ~3300-3500 (broad) | Predicted ~1680-1700 | ~1600, 1500 | ~1250 |
| B: 2-OH-4-OCH₃-benzaldehyde | ~3070 (broad)[4] | ~1645[4] | ~1610, 1575[4] | ~1260, 1170[4] |
Analysis: The position of the C=O stretch is a powerful differentiator. The significantly lower frequency for Compound B (~1645 cm⁻¹) compared to a typical aromatic aldehyde is strong evidence for the intramolecular hydrogen bond between the ortho-hydroxyl and the carbonyl group.[4] Compound A , lacking this interaction, would exhibit a C=O stretch at a higher wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. The position of the maximum absorbance (λmax) is affected by the substituents.
Key Predictive Insights:
-
Benzene exhibits absorption bands around 204 nm and 256 nm.[11]
-
Auxochromes (-OH, -OCH₃) and chromophores (-CHO) attached to the ring extend the conjugation and cause a bathochromic (red) shift to longer wavelengths.[11][12]
-
The extent of this shift depends on the electronic nature of the groups and their relative positions, which influence the energy gap between the π and π* orbitals.[13] Isomers with greater potential for charge-transfer character in the excited state will generally absorb at longer wavelengths.
Comparative Data:
| Compound | λmax (nm) | Solvent |
| A: 2-F-3-OH-4-OCH₃-benzaldehyde | Data not readily available. | Ethanol |
| B: 2-OH-4-OCH₃-benzaldehyde | 231, 278, 315[4] | Ethanol |
Analysis: The multiple absorption bands for Compound B are characteristic of a highly substituted aromatic system.[4] While specific data for Compound A is lacking, its λmax values would be expected to differ due to the altered electronic interactions from the different substituent arrangement. Comparing the full spectra of the isomers would reveal unique electronic fingerprints.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can help in structural elucidation.
Key Predictive Insights:
-
Molecular Ion (M⁺): All isomers will have the same molecular weight (C₈H₇FO₃ = 170.14 g/mol ) and thus the same molecular ion peak (m/z 170).[14]
-
Fragmentation: The initial fragmentation is often the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of -CHO) from the aldehyde group.[15] Aromatic ethers can also cleave at the β-bond to the ring, and a subsequent loss of CO is common.[16][17] The relative intensities of these fragment ions can differ between isomers due to the influence of the substituents on bond strengths and fragment stability. For example, the loss of a methyl group (-CH₃, M-15) from the methoxy ether is a common fragmentation pathway.[18]
Comparative Data:
| Compound | Molecular Formula | Molecular Weight | Mass of Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| A: 2-F-3-OH-4-OCH₃-benzaldehyde | C₈H₇FO₃[14] | 170.14[14] | 170 | Predicted: 169, 155, 141, 127 |
| B: 2-OH-4-OCH₃-benzaldehyde | C₈H₈O₃ | 152.15 | 152 | 151, 123, 95, 65[4] |
(Note: Data for Compound B (C₈H₈O₃) is provided for fragmentation pattern comparison, though its molecular weight differs from the fluorine-containing isomers.)
Analysis: While the molecular ion peak confirms the elemental composition, the fragmentation pattern provides structural clues. A detailed analysis of the high-resolution mass spectra would be required to compare the relative abundances of key fragments (e.g., [M-H]⁺, [M-CH₃]⁺, [M-CHO]⁺) between isomers, which can reveal subtle differences in their stability and fragmentation pathways.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Workflow for Spectroscopic Analysis
Caption: General workflow for isomer identification using multiple spectroscopic techniques.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Set the spectral width to cover a range of -1 to 13 ppm.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C. Set the spectral width to cover 0-220 ppm.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]
-
Processing: Perform an ATR correction if necessary, and label the major peaks corresponding to the key functional groups.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., spectroscopic grade ethanol or methanol) at ~1 mg/mL. Dilute this stock solution to a final concentration (e.g., 10-20 µg/mL) that gives a maximum absorbance reading between 0.1 and 1.0 AU.[4]
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Replace the blank cuvette with the sample cuvette. Scan the absorbance from 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements for formula determination.
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways.
Conclusion
The differentiation of this compound from its positional isomers is a tractable, albeit detailed, analytical task. No single technique provides a complete picture; rather, a holistic approach is required. The combination of ¹H NMR, with its sensitivity to proton environments and hydrogen bonding, and IR spectroscopy, which directly probes key functional group vibrations, provides the most definitive data for distinguishing these isomers. By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the precise structure of these and other complex aromatic compounds.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
This guide provides a detailed protocol for the safe and environmentally responsible disposal of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS No. 79418-73-8). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
The disposal of fluorinated organic compounds requires special attention. Due to the strength of the carbon-fluorine bond, many of these molecules, often termed "forever chemicals," exhibit high persistence in the environment and a potential for bioaccumulation.[1][2][3] Improper disposal can lead to long-term environmental contamination.[1][4] Therefore, adhering to a rigorous and well-documented disposal plan is not merely a regulatory requirement but a professional obligation.
Hazard Assessment: Understanding the Risks
A thorough understanding of a chemical's hazards is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its chemical structure and the SDS of closely related analogs, such as 2-Fluoro-3-methoxybenzaldehyde.[5]
The key functional groups—a fluorinated aromatic ring, an aldehyde, a hydroxyl group (phenol), and a methoxy group—dictate its reactivity and toxicological properties. Based on this analysis, the compound should be handled as, at minimum:
-
Harmful if swallowed (Acute Toxicity, Oral).
-
A skin irritant and potential allergic skin sensitizer .[5]
-
A cause of serious eye damage .[5]
The aldehyde functional group suggests potential incompatibility with strong oxidizing agents. Furthermore, organofluorine compounds can release highly toxic hydrogen fluoride gas upon combustion.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, a stringent PPE protocol is mandatory. The goal is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.
Routine Handling & Disposal:
-
Hand Protection: Wear nitrile gloves. Neoprene may also be suitable. Avoid latex gloves, as they offer poor protection against many organic chemicals.[8] Always inspect gloves for tears or holes before use and change them immediately upon contamination.
-
Eye Protection: Use chemical splash goggles or safety glasses with side shields that meet ANSI Z87.1 standards.[9]
-
Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required.[9] Ensure that shoes fully cover the feet (no open-toed shoes).[9]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][10]
For Spill Cleanup: In addition to the above, respiratory protection (such as an N95 dust mask for small spills of solid material or a respirator with an organic vapor cartridge for larger spills) may be necessary.
| Hazard Class | GHS Statement | Signal Word | Required PPE for Routine Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger | Nitrile Gloves, Lab Coat, Goggles/Safety Glasses |
| Skin Irritation | H315: Causes skin irritation | Danger | Nitrile Gloves, Lab Coat, Goggles/Safety Glasses |
| Skin Sensitization | H317: May cause an allergic skin reaction | Danger | Nitrile Gloves, Lab Coat, Goggles/Safety Glasses |
| Serious Eye Damage | H318: Causes serious eye damage | Danger | Chemical Splash Goggles |
| Respiratory Irritation | H335: May cause respiratory irritation | Danger | Work in Chemical Fume Hood |
Core Disposal Protocol: Unused & Contaminated Materials
Disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain .[10][11][12]
Step 1: Waste Segregation & Collection
-
Pure Chemical Waste: Collect surplus or unwanted this compound in its original container if possible, or in a designated, compatible hazardous waste container.[13]
-
Contaminated Solids: Items such as used gloves, weigh boats, and contaminated paper towels must be collected separately in a designated solid hazardous waste container.[14][15] This container should be lined with a durable plastic bag.
-
Contaminated Glassware: Whenever possible, glassware should be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are hazardous waste and must be collected in a designated halogenated organic liquid waste container.[14][16] After the third rinse, the glassware can typically be washed normally.
Step 2: Container Selection and Labeling
-
Container Integrity: Use only containers that are in good condition, leak-proof, and have a secure, tight-fitting lid.[14][17] The container material must be chemically compatible with the waste.
-
Proper Labeling: All waste containers must be labeled immediately upon starting accumulation. The label must include:[12][17]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other constituents.
-
The specific hazards (e.g., "Irritant," "Sensitizer").
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store sealed and labeled waste containers in a designated SAA at or near the point of generation.[15][17]
-
Ensure the SAA is a secondary containment tray or cabinet to control potential leaks.
-
Segregate Incompatibles: Do not store this waste stream with strong oxidizing agents or strong bases.[15][18]
Step 4: Arranging Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[14][17]
-
Do not exceed the accumulation time limits (typically 12 months) or quantity limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste) for your SAA.[17]
-
The final disposal method will be determined by your EH&S office or licensed waste vendor, likely involving high-temperature incineration.[15][19]
Emergency Protocol: Spill Management
Immediate and correct action is critical in the event of a spill to mitigate exposure and environmental contamination.[11]
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area as much as possible without compromising containment.
-
Don PPE: Wear the appropriate PPE as described above, including respiratory protection if necessary.
-
Contain & Collect: For this solid compound, prevent it from becoming airborne. Do not dry sweep , as this can create dust.[5] Gently cover the spill with an inert absorbent material like sand or vermiculite.[11] Carefully scoop the mixture into a designated hazardous waste container and label it appropriately for disposal.[5][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent.[11] All cleanup materials are considered hazardous waste and must be disposed of accordingly.
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S department, following all internal reporting procedures.[11]
Waste Management Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By implementing these procedures, you ensure the safety of yourself and your colleagues while upholding the principles of environmental responsibility that are integral to scientific research. Always consult your institution's specific chemical hygiene plan and EH&S department for local requirements.
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Personal protective equipment for handling 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Operational Safety Guide: Handling 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
This guide provides a detailed framework for the safe handling, use, and disposal of this compound. As a substituted aromatic aldehyde, this compound presents a specific set of hazards that require more than a standard approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering insights into not just what precautions to take, but why they are necessary from a chemical and toxicological standpoint.
Hazard Analysis: Understanding the Reactivity and Risks
This compound is a solid organic compound that combines several functional groups, each contributing to its overall risk profile. The aldehyde group can be irritating and act as a sensitizer, the phenolic hydroxyl group can be corrosive, and the fluorinated aromatic ring influences its metabolic pathway and persistence.
A thorough risk assessment begins with understanding its formal hazard classifications.
Table 1: GHS Hazard Profile for this compound and Structurally Similar Compounds
| Hazard Statement | Description | Implication for Handling |
|---|---|---|
| H302 | Harmful if swallowed.[1][2] | Accidental ingestion can lead to acute toxicity. Eating, drinking, and smoking in the lab are strictly prohibited.[3] |
| H315 | Causes skin irritation.[1][2][4][5] | Direct contact can cause redness, inflammation, or dermatitis. Proper gloves and a lab coat are essential. |
| H317 | May cause an allergic skin reaction.[1] | Repeated exposure may lead to sensitization, where subsequent contact triggers a more severe allergic response. |
| H318 / H319 | Causes serious eye damage / irritation.[1][2][4][5] | This is a critical hazard. The compound can cause significant, potentially irreversible, damage upon contact with eyes. |
| H335 | May cause respiratory irritation.[1][2][4][5] | Inhaling the dust can irritate the nose, throat, and lungs.[2] Engineering controls are the primary defense. |
The primary routes of exposure are inhalation of the solid as a dust, direct skin and eye contact, and accidental ingestion.[1] Furthermore, some related compounds are noted to be air-sensitive, suggesting that degradation over time could occur, potentially altering the risk profile.[2][6]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The most effective safety strategies begin with robust engineering and administrative controls that minimize exposure potential from the outset.
-
Engineering Controls : The single most important engineering control is the mandatory use of a certified chemical fume hood when handling this compound, especially when weighing the solid or transferring it.[4][7] A fume hood ensures that any fine dust particles or potential vapors are captured at the source, directly addressing the respiratory irritation hazard (H335).[3]
-
Administrative Controls : These are the established procedures and practices that define a safe workflow.
-
Standard Operating Procedures (SOPs) : Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily available.[8]
-
Minimize Quantities : Only work with the minimum quantity of the compound necessary for the experiment.
-
Designated Areas : Confine the handling of this chemical to a specific, clearly marked area of the laboratory.
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[1][2]
-
Avoid Working Alone : Whenever possible, avoid working with hazardous compounds when alone in the laboratory.[8]
-
Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the following PPE is required to mitigate residual risks. The selection is directly informed by the compound's specific hazards.
Eye and Face Protection
Due to the severe risk of eye damage (H318), minimum protection consists of chemical splash goggles that meet ANSI Z87.1 standards.[8] Standard safety glasses with side shields are insufficient.
-
Causality : The "Causes serious eye damage" classification indicates that even minor contact could lead to significant injury. Goggles provide a full seal around the eyes to protect from dust and splashes.
-
Enhanced Protection : When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., dissolving the compound rapidly), a full-face shield worn over chemical splash goggles is required.[8][9]
Hand Protection
To prevent skin irritation (H315) and potential sensitization (H317), chemical-resistant gloves are mandatory.
-
Glove Type : Nitrile or butyl rubber gloves are recommended for handling aldehydes.[9] Always check the manufacturer's compatibility chart for the specific solvent being used. Latex gloves are not recommended as they provide poor protection against many organic compounds.[9]
-
Best Practices :
-
Inspect Gloves : Always inspect gloves for tears or pinholes before use.[10]
-
Double Gloving : For prolonged handling or when working with solutions, wearing two pairs of gloves is a prudent measure.[8]
-
Removal : Remove gloves carefully to avoid contaminating your skin.
-
Immediate Disposal : Dispose of gloves immediately after use or upon any sign of contamination.
-
Body Protection
A flame-resistant laboratory coat must be worn and kept fastened.[8] It provides a critical barrier against spills and contact with contaminated surfaces. Additionally, full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[3][7]
Respiratory Protection
If the compound is handled exclusively within a certified fume hood, respiratory protection is typically not required. However, in the event of an engineering control failure or for specific procedures like cleaning up a large spill, respiratory protection is necessary.
-
Requirement : A NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.[9] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing.
Table 2: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Chemical Splash Goggles | Single pair of nitrile gloves | Lab Coat | Not required inside fume hood |
| Preparing Solutions | Chemical Splash Goggles | Double pair of nitrile gloves | Lab Coat | Not required inside fume hood |
| Reaction Workup | Face shield over goggles | Double pair of nitrile gloves | Lab Coat, Chemical Apron | Not required inside fume hood |
| Large Spill Cleanup | Face shield over goggles | Heavy-duty nitrile or butyl gloves | Chemical-resistant suit/apron | Required (Air-purifying respirator) |
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove all contaminated clothing.[8][9] If skin irritation or a rash occurs, seek medical advice.[1]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, seek medical attention.[1]
-
Ingestion : Rinse the mouth thoroughly with water.[1] Call a poison control center or doctor immediately for treatment advice.[1]
Spill Response
The response to a spill depends entirely on its scale and the immediate risk to personnel.
Caption: Decision workflow for responding to a chemical spill.
Decontamination and Disposal Protocol
Proper disposal is essential to protect environmental and human health.[8] As a fluorinated organic compound, this compound requires special handling as hazardous waste.
-
Waste Segregation : All waste containing this compound must be collected in separate, clearly labeled, and compatible containers.[8] Halogenated organic waste must not be mixed with non-halogenated streams.[7][8]
-
Disposal Method : The ultimate disposal of fluorinated organic compounds often involves high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction.[11][12] Never dispose of this chemical down the drain or in regular trash.[7]
-
Decontamination : All glassware used must be decontaminated by rinsing with a suitable organic solvent (e.g., acetone), with the rinsate collected as halogenated liquid waste. Work surfaces should be wiped down thoroughly. All contaminated disposables, such as gloves, weigh paper, and absorbent pads, must be collected as solid hazardous waste.
Caption: Waste stream segregation for handling fluorinated compounds.
By adhering to this comprehensive safety framework, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.
References
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